molecular formula C9H7BrN2O2 B1471035 Methyl 7-bromo-1H-indazole-5-carboxylate CAS No. 1427460-96-5

Methyl 7-bromo-1H-indazole-5-carboxylate

Katalognummer: B1471035
CAS-Nummer: 1427460-96-5
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: KSHNFDKDSIQAGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-bromo-1H-indazole-5-carboxylate (CAS 1427460-96-5) is a high-purity brominated indazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry. Its molecular formula is C9H7BrN2O2, with a molecular weight of 255.07 g/mol. This compound should be stored in an inert atmosphere at room temperature. In research, this compound is valued as a synthetic intermediate for the development of novel heterocyclic compounds. Indazole scaffolds are prominent in medicinal chemistry due to their broad biological activities . Specifically, 3-phenyl-1H-indazole derivatives have demonstrated significant broad-spectrum anticandidal activity against strains including C. albicans and C. glabrata , representing a promising chemotype for new antifungal agents . Furthermore, bromo-indazole derivatives are investigated in material science for their surface adsorption properties. Studies show that compounds like 5‑bromo-1h-indazole and 7‑bromo-1h-indazole can act as effective corrosion inhibitors for copper in sulfuric acid environments, with the bromine and nitrogen atoms acting as active adsorption sites . Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Eigenschaften

IUPAC Name

methyl 7-bromo-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHNFDKDSIQAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212148
Record name 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-96-5
Record name 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a core component in numerous biologically active agents, and specifically substituted derivatives are valuable intermediates for creating novel therapeutics.[1][2] This document details a plausible and robust multi-step synthetic route, beginning from commercially available starting materials. Each section explains the underlying chemical principles, from retrosynthetic analysis to detailed, step-by-step experimental protocols. The guide is designed to provide researchers with the necessary expertise and practical insights to successfully execute the synthesis, troubleshoot potential challenges, and understand the causality behind the experimental design.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a privileged scaffold in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, allows it to act as a versatile pharmacophore capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions.[3] Notable examples of indazole-containing drugs include Axitinib, a potent tyrosine kinase inhibitor for treating renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[1]

The specific functionalization of the indazole core is critical for modulating its biological activity, selectivity, and pharmacokinetic properties. Methyl 7-bromo-1H-indazole-5-carboxylate (Figure 1) serves as a key building block for further chemical elaboration. The bromine atom at the C7 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester at C5 can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, enabling the exploration of a diverse chemical space in drug development programs.

Figure 1: Structure of Methyl 7-bromo-1H-indazole-5-carboxylate
Molecular Formula: C₉H₇BrN₂O₂
Molecular Weight: 255.07 g/mol
CAS Number: 1427460-96-5[4]

Retrosynthetic Analysis and Synthetic Strategy

To devise an efficient and logical synthesis, a retrosynthetic analysis is employed. The target molecule is deconstructed into simpler, more readily available precursors.

Our primary disconnection strategy focuses on the formation of the indazole ring as the key step, a common and effective approach in heterocyclic chemistry.[5][6] The final step is a standard esterification.

  • Disconnection 1 (C-O Bond): The methyl ester can be formed from its corresponding carboxylic acid, 7-bromo-1H-indazole-5-carboxylic acid , via Fischer esterification. This is a reliable and well-understood transformation.[7]

  • Disconnection 2 (N-N & C-N Bonds): The indazole ring itself can be constructed from a suitably substituted aniline derivative, specifically an ortho-methylaniline. This transformation, a type of diazotization followed by intramolecular cyclization, is a powerful method for creating the indazole system.[8] This leads us back to Methyl 5-amino-2-bromo-4-methylbenzoate .

  • Further Disconnections: This amino-benzoate intermediate can be traced back through standard functional group interconversions—nitro group reduction and electrophilic bromination—to the commercially available starting material, 4-methyl-3-nitrobenzoic acid .

This analysis leads to the following four-step forward synthetic strategy, which is illustrated in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow SM 4-Methyl-3-nitrobenzoic Acid INT1 2-Bromo-4-methyl-5-nitrobenzoic Acid SM->INT1 Step 1: Bromination INT2 5-Amino-2-bromo-4-methylbenzoic Acid INT1->INT2 Step 2: Reduction INT3 Methyl 5-amino-2-bromo-4-methylbenzoate INT2->INT3 Step 3: Esterification INT4 7-Bromo-1H-indazole-5-carboxylic Acid INT3->INT4 Step 4a: Cyclization INT3_direct Methyl 5-amino-2-bromo-4-methylbenzoate PROD Methyl 7-bromo-1H-indazole-5-carboxylate INT4->PROD Step 4b: Esterification (Alternative) PROD_direct Methyl 7-bromo-1H-indazole-5-carboxylate INT3_direct->PROD_direct

Caption: Proposed synthetic workflow for the target compound.

Synthesis and Mechanistic Discussion

This section provides a detailed examination of each reaction step, including the rationale for reagent selection and an overview of the underlying chemical mechanisms.

Step 1: Electrophilic Aromatic Bromination

The synthesis commences with the regioselective bromination of 4-methyl-3-nitrobenzoic acid.

  • Reaction: 4-methyl-3-nitrobenzoic acid + Br₂/FeBr₃ → 2-bromo-4-methyl-5-nitrobenzoic acid.

  • Rationale: The directing effects of the substituents on the aromatic ring govern the position of bromination. The methyl group is an ortho, para-director, while the nitro and carboxylic acid groups are meta-directors. The position ortho to the activating methyl group and meta to both deactivating groups (the C2 position) is the most sterically accessible and electronically favored site for electrophilic attack. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can also be an effective alternative brominating system.[8][9]

Step 2: Reduction of the Nitro Group

The nitro group of the brominated intermediate is selectively reduced to a primary amine.

  • Reaction: 2-bromo-4-methyl-5-nitrobenzoic acid + Reducing Agent → 5-amino-2-bromo-4-methylbenzoic acid.

  • Rationale: Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method for this transformation. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl are also highly effective for reducing aromatic nitro groups without affecting the carboxylic acid or the aryl bromide. The choice of reagent depends on substrate compatibility and available laboratory equipment.

Step 3: Fischer Esterification

The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent cyclization step.

  • Reaction: 5-amino-2-bromo-4-methylbenzoic acid + CH₃OH / H₂SO₄ (cat.) → Methyl 5-amino-2-bromo-4-methylbenzoate.

  • Mechanism: This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[7] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[10] Using a large excess of methanol helps drive the equilibrium towards the product side.

Step 4: Indazole Formation via Diazotization and Cyclization

This is the key ring-forming step to construct the indazole core.

  • Reaction: Methyl 5-amino-2-bromo-4-methylbenzoate + NaNO₂ / Acetic Acid → Methyl 7-bromo-1H-indazole-5-carboxylate.

  • Mechanism: The reaction proceeds via the formation of a diazonium salt from the primary amine using a diazotizing agent like sodium nitrite in an acidic medium (e.g., acetic acid). The generated diazonium ion is a potent electrophile. In this intramolecular reaction, the diazonium group is attacked by the aromatic ring at the position of the methyl group, which is activated for cyclization. This process, often referred to as the Davis-Beirut reaction or a related intramolecular diazonium coupling, results in the formation of the indazole ring system. A subsequent tautomerization yields the stable 1H-indazole product.

G cluster_mechanism Key Indazole Formation Mechanism Aniline Ar-NH₂ (Intermediate from Step 3) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium 1. NaNO₂, H⁺ Cyclized Cyclized Intermediate Diazonium->Cyclized 2. Intramolecular Electrophilic Attack Product 1H-Indazole Product Cyclized->Product 3. Tautomerization (-H⁺)

Caption: Simplified mechanism for the indazole ring formation.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle bromine, strong acids, and diazotizing agents with extreme caution.

Reagent and Materials Summary
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Methyl-3-nitrobenzoic acid181.1510.0 g55.21.0
Bromine (Br₂)159.813.0 mL58.01.05
Iron (III) Bromide (FeBr₃)295.560.5 g1.70.03
Acetic Acid-100 mL--
Tin(II) Chloride (SnCl₂)189.6031.4 g165.63.0
Conc. Hydrochloric Acid-50 mL--
Methanol (MeOH)32.04150 mL-Solvent
Sulfuric Acid (H₂SO₄)98.081.0 mL-Catalyst
Sodium Nitrite (NaNO₂)69.004.2 g60.71.1
Step-by-Step Procedure

Step 1: Synthesis of 2-bromo-4-methyl-5-nitrobenzoic acid

  • Suspend 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add catalytic FeBr₃ (0.5 g, 1.7 mmol).

  • Slowly add bromine (3.0 mL, 58.0 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield the crude product.

Step 2: Synthesis of 5-amino-2-bromo-4-methylbenzoic acid

  • To a solution of the crude product from Step 1 in ethanol (150 mL), add SnCl₂ (31.4 g, 165.6 mmol).

  • Slowly add concentrated HCl (50 mL) and heat the mixture to reflux (approx. 80°C) for 3 hours.

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the aminobenzoic acid derivative.

Step 3: Synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate

  • Dissolve the crude amino acid from Step 2 in methanol (150 mL).

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the solution and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl ester intermediate.

Step 4: Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

  • Dissolve the purified methyl ester from Step 3 (assuming quantitative yield from starting material, ~55.2 mmol) in glacial acetic acid (100 mL) and cool to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (4.2 g, 60.7 mmol) in a minimal amount of water (~10 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography or recrystallization to afford the final product, Methyl 7-bromo-1H-indazole-5-carboxylate.

Conclusion

This guide outlines a robust and logical four-step synthesis for Methyl 7-bromo-1H-indazole-5-carboxylate. The strategy leverages fundamental organic transformations, including regioselective bromination, nitro group reduction, Fischer esterification, and a key diazotization-cyclization reaction to form the indazole core. By providing detailed protocols and explaining the chemical principles behind each step, this document equips researchers and drug development professionals with the knowledge to synthesize this valuable heterocyclic building block for application in discovery programs.

References

  • (2026). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.
  • (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate.
  • 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER. ChemicalBook.
  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Esterification--Making Esters from Carboxylic Acids. jOeCHEM.
  • Methyl 7-Bromo-1H-indazole-5-carboxylate. Amerigo Scientific.

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-bromo-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted indazole, it belongs to a class of molecules known for a wide range of biological activities. The precise structural characterization of such molecules is a critical and non-negotiable step in the research and development pipeline, ensuring the identity, purity, and stability of the compound. A flawed structural assignment can lead to misinterpretation of biological data and ultimately, the failure of a drug discovery program.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the unambiguous structure elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate. We will delve into the core spectroscopic techniques, explaining not just the "how" but the "why" behind the experimental choices and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation techniques.

The Analytical Challenge: A Multi-faceted Approach

The structure of Methyl 7-bromo-1H-indazole-5-carboxylate presents a fascinating puzzle for the analytical chemist. With a molecular formula of C₉H₇BrN₂O₂, the molecule contains a bicyclic aromatic system, a bromine substituent, a methyl ester, and a proton on one of the nitrogen atoms. The key challenges in its structure elucidation are:

  • Positional Isomerism: Confirming the precise positions of the bromo and methyl carboxylate groups on the indazole ring.

  • Tautomerism: Identifying the location of the proton on the pyrazole moiety of the indazole ring (1H vs. 2H).

  • Unambiguous Signal Assignment: Assigning every proton and carbon signal in the NMR spectra to its corresponding atom in the molecule.

To address these challenges, a multi-technique approach is essential. This guide will focus on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Logical Workflow for Structure Elucidation

The process of structure elucidation is not a random collection of experiments but a logical progression of inquiry. Each experiment builds upon the last, providing a new layer of evidence until the final structure is confirmed beyond any reasonable doubt.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Detailed Connectivity & Isomer Confirmation cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR 1H NMR (Proton Environment) MS->H1_NMR Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR Identifies Functional Groups C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR Proton Count HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC Carbon Count COSY COSY (H-H Correlation) HSQC->COSY Assigns Protonated Carbons HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC COSY->HMBC Identifies Coupled Protons Confirmation Structure Confirmation (All data consistent) HMBC->Confirmation Confirms Connectivity & Isomer

Caption: Logical workflow for the structure elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate.

Part 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first port of call in any structure elucidation workflow. Its primary role is to provide the accurate molecular weight of the compound and, by extension, its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecular ion intact.

  • Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

Expected Data & Interpretation

For Methyl 7-bromo-1H-indazole-5-carboxylate (C₉H₇BrN₂O₂), the monoisotopic mass is 253.9691 g/mol .[1][2] The presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by 2 Da.

IonPredicted m/z ([M+H]⁺) for ⁷⁹BrPredicted m/z ([M+H]⁺) for ⁸¹Br
[M+H]⁺ 254.9764256.9743
[M+Na]⁺ 276.9583278.9563
[M-H]⁻ 252.9618254.9598
Table 1: Predicted m/z values for common adducts of Methyl 7-bromo-1H-indazole-5-carboxylate.[1]

The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[3]

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum of an indazole derivative will show characteristic absorption bands.[4][5] For Methyl 7-bromo-1H-indazole-5-carboxylate, we would expect to see the following key absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3300-3100N-H StretchA broad to medium peak, indicative of the N-H bond in the indazole ring.
3100-3000Aromatic C-H StretchWeak to medium peaks characteristic of C-H bonds on the aromatic ring.
~1720C=O Stretch (Ester)A strong, sharp peak corresponding to the carbonyl group of the methyl ester.
1620-1450C=C and C=N Stretches (Aromatic)Multiple peaks of varying intensity due to the vibrations of the indazole ring system.
1300-1000C-O Stretch (Ester)A strong peak associated with the C-O single bond of the ester.
Below 800C-Br StretchA weak to medium peak in the fingerprint region, indicative of the carbon-bromine bond.
Table 2: Expected IR absorption bands for Methyl 7-bromo-1H-indazole-5-carboxylate.

Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is required for the complete assignment of the structure of Methyl 7-bromo-1H-indazole-5-carboxylate.

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HN1-HThe acidic proton on the nitrogen of the indazole ring, often broad and downfield.[6]
~8.5s1HH-6Aromatic proton deshielded by the adjacent ester group and the bromine atom. Expected to be a singlet.
~8.2s1HH-4Aromatic proton on the indazole ring. Expected to be a singlet due to the lack of adjacent protons.
~8.0s1HH-3Aromatic proton on the pyrazole part of the indazole ring.
~3.9s3H-OCH₃The three equivalent protons of the methyl ester group.
Table 3: Predicted ¹H NMR data for Methyl 7-bromo-1H-indazole-5-carboxylate.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR with Proton Decoupling

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is used to simplify the spectrum to a series of single peaks for each unique carbon.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the methyl ester.
~140-120Aromatic CMultiple peaks for the carbon atoms of the indazole ring.
~115C-BrThe carbon atom attached to the bromine is expected in this region.
~52-OCH₃The carbon of the methyl ester group.
Table 4: Predicted ¹³C NMR data for Methyl 7-bromo-1H-indazole-5-carboxylate.
2D NMR: Connecting the Dots

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously connecting the atoms within the molecule.

2.3.1 HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Link

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[7] This is a crucial step in assigning the protonated carbons.

Experimental Protocol: HSQC

  • Sample Preparation: Same as for 1D NMR.

  • Data Acquisition: A standard HSQC pulse sequence is used.

Expected Correlations:

The HSQC spectrum will show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals. For example, the proton at ~8.5 ppm (H-6) will show a correlation to a carbon signal in the aromatic region. The methyl protons at ~3.9 ppm will correlate to the methyl carbon at ~52 ppm. Carbons that do not have directly attached protons (quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions) will not show a signal in the HSQC spectrum.

2.3.2 COSY (Correlation Spectroscopy): Neighboring Protons

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of Methyl 7-bromo-1H-indazole-5-carboxylate, with its highly substituted aromatic ring, we expect to see limited or no COSY correlations between the aromatic protons, as they are isolated singlets.

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connection

The HMBC experiment is arguably the most critical for confirming the overall structure, as it shows correlations between protons and carbons that are two or three bonds away.[7] This allows for the piecing together of the molecular fragments.

Experimental Protocol: HMBC

  • Sample Preparation: Same as for 1D NMR.

  • Data Acquisition: A standard HMBC pulse sequence is used.

Key Expected HMBC Correlations for Structure Confirmation:

  • H-6 to C=O: A correlation between the proton at H-6 and the carbonyl carbon of the ester group would confirm the position of the ester at C-5.

  • H-4 to C-6 and C-7a: Correlations from the H-4 proton to the carbon bearing H-6 and the bridgehead carbon C-7a would help to place H-4 correctly.

  • -OCH₃ to C=O: A strong correlation between the methyl protons and the carbonyl carbon confirms the methyl ester functionality.

  • H-3 to C-3a and C-7a: Correlations from the H-3 proton to the bridgehead carbons will confirm its position on the pyrazole ring.

  • N1-H to C-3 and C-7a: Correlations from the N-H proton to nearby carbons can help to confirm the 1H-indazole tautomer.

Caption: Key expected HMBC correlations for confirming the connectivity of Methyl 7-bromo-1H-indazole-5-carboxylate. (Note: A placeholder image is used in the DOT script. In a real-world scenario, the chemical structure would be depicted here.)

Conclusion: A Self-Validating System

The structure elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate is a prime example of how a suite of modern analytical techniques can be used in a logical and self-validating manner. The molecular formula from HRMS provides the elemental composition. IR spectroscopy confirms the presence of key functional groups. 1D and 2D NMR spectroscopy then work in concert to piece together the molecular puzzle: ¹H and ¹³C NMR provide the fundamental chemical shifts, HSQC links directly bonded protons and carbons, and HMBC reveals the long-range connectivity that ultimately defines the isomeric form and substitution pattern. When all the data from these disparate techniques converge to support a single, unambiguous structure, the scientist can have a high degree of confidence in the result. This rigorous approach to structure elucidation is the bedrock of scientific integrity in chemical research and drug development.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]]

  • LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]3]

  • PubChemLite. (n.d.). Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). Available at: [Link]1]

  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Available at: [Link]2]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available at: [Link]4]

  • Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-10.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646-5660. Available at: [Link]]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

An In-depth Technical Guide to Methyl 7-bromo-1H-indazole-5-carboxylate (CAS 1427460-96-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with significant biological activity. Its unique structural and electronic properties allow for diverse interactions with various biological targets. This guide focuses on a specific derivative, Methyl 7-bromo-1H-indazole-5-carboxylate (CAS 1427460-96-5), a compound of interest in the ongoing quest for novel therapeutic agents. Its strategic substitution with a bromine atom and a methyl ester group at key positions suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules and as a candidate for screening in drug discovery programs. This document serves as a comprehensive technical resource, consolidating available information on its synthesis, characterization, and potential biological significance, with a focus on its relevance to anticancer and antimicrobial research.

Physicochemical and Structural Characterization

Methyl 7-bromo-1H-indazole-5-carboxylate is an organic compound with the chemical formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol .[1][2] Its core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold.

PropertyValueSource
CAS Number 1427460-96-5[1]
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07[1][2]
IUPAC Name methyl 7-bromo-1H-indazole-5-carboxylate
Synonyms 7-Bromo-1H-indazole-5-carboxylic acid methyl ester
Appearance Off-white to yellow solid (predicted)[3]
Boiling Point 395.9±22.0 °C (Predicted)[3]
pKa 10.67±0.40 (Predicted)[3]
Spectroscopic Characterization (Predicted and Representative Data)

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton of the pyrazole ring, and the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be key identifiers, with the carbon attached to the bromine atom showing a characteristic shift. The carbonyl carbon of the ester and the methyl carbon will also have distinct resonances.

1.1.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the indazole ring. A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching of the indazole ring.

  • C-H stretching of the aromatic and methyl groups.

  • C=O stretching of the ester group.

  • C=C and C=N stretching of the aromatic and pyrazole rings.

  • C-Br stretching.

Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

The synthesis of substituted indazoles can be achieved through various synthetic routes. A plausible and documented method for a closely related isomer, methyl 5-bromo-1H-indazole-7-carboxylate, involves the cyclization of a substituted aminobenzoate.[3] This approach can be adapted for the synthesis of the 7-bromo-5-carboxylate isomer.

Retrosynthetic Analysis and Proposed Synthetic Pathway

G Target Methyl 7-bromo-1H-indazole-5-carboxylate Intermediate1 Methyl 2-amino-3-bromo-5-methylbenzoate Target->Intermediate1 Diazotization & Cyclization StartingMaterial1 2-Amino-3-bromo-5-methylbenzoic acid Intermediate1->StartingMaterial1 Esterification StartingMaterial2 Methanol StartingMaterial1->StartingMaterial2 Reagent

Caption: Proposed synthetic pathway for Methyl 7-bromo-1H-indazole-5-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar indazole derivatives and serves as a guide for laboratory synthesis.

Step 1: Esterification of 2-Amino-3-bromo-5-methylbenzoic acid

  • Suspend 2-amino-3-bromo-5-methylbenzoic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-amino-3-bromo-5-methylbenzoate.

  • Purify the crude product by column chromatography.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolve the purified methyl 2-amino-3-bromo-5-methylbenzoate in a suitable solvent such as acetic acid.[4]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time, followed by warming to room temperature.

  • Monitor the formation of the indazole product by TLC.

  • Once the reaction is complete, pour the mixture into ice water and neutralize with a base.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude Methyl 7-bromo-1H-indazole-5-carboxylate by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action

The indazole scaffold is a key component in numerous compounds with demonstrated anticancer and antimicrobial activities. This suggests that Methyl 7-bromo-1H-indazole-5-carboxylate could serve as a valuable starting point for the development of new therapeutic agents.

Anticancer Potential: Targeting Protein Kinases

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a common feature of many cancers.

3.1.1. Hypothesized Mechanism of Action

It is hypothesized that Methyl 7-bromo-1H-indazole-5-carboxylate, or more likely its derivatives, could function as ATP-competitive kinase inhibitors. The indazole ring can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase active site. The substituents on the indazole ring can then be modified to achieve selectivity and potency for specific kinases.

cluster_0 Kinase Active Site ATP_Binding_Site ATP Binding Site Hinge Region Substrate Protein Substrate ATP_Binding_Site:f0->Substrate Phosphorylation Indazole_Compound Methyl 7-bromo-1H-indazole-5-carboxylate Derivative Indazole_Compound->ATP_Binding_Site:f1 Competitive Binding ATP ATP ATP->ATP_Binding_Site:f0 Phosphorylated_Substrate Phosphorylated Protein Substrate Cell_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling

Caption: Hypothesized mechanism of kinase inhibition by an indazole derivative.

Antimicrobial Potential

Indazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the bromine atom in Methyl 7-bromo-1H-indazole-5-carboxylate may enhance its antimicrobial properties, as halogenated compounds often exhibit increased biological activity.

3.2.1. Potential Molecular Targets

The antimicrobial mechanism of indazoles is not as well-defined as their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Further studies are required to elucidate the specific targets.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of Methyl 7-bromo-1H-indazole-5-carboxylate, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell-Based Antiproliferative Assay

This assay measures the effect of the compound on the growth and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 7-bromo-1H-indazole-5-carboxylate for a defined period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Use a cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to measure the number of viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Prepare serial dilutions of Methyl 7-bromo-1H-indazole-5-carboxylate in a liquid growth medium in a microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the microplate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Future Directions and Conclusion

Methyl 7-bromo-1H-indazole-5-carboxylate is a promising chemical entity with a structural framework that is prevalent in many biologically active compounds. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and established protocols for its biological evaluation.

Future research should focus on:

  • Optimizing the synthesis to produce the compound in high yield and purity.

  • Thorough characterization using modern analytical techniques to confirm its structure and establish a reference dataset.

  • Screening against a panel of protein kinases to identify potential molecular targets.

  • Evaluating its antiproliferative activity against a diverse range of cancer cell lines.

  • Assessing its antimicrobial spectrum against clinically relevant pathogens.

The insights gained from these studies will be invaluable in determining the potential of Methyl 7-bromo-1H-indazole-5-carboxylate as a lead compound or a versatile intermediate in the development of novel therapeutics.

References

Sources

The Indazole Scaffold: A Technical Guide to Synthesis and Discovery in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across a wide range of biological targets. The indazole ring system—a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring—has firmly established itself as one such scaffold.[1][2] Its rigid structure, combined with the strategic placement of nitrogen atoms capable of acting as hydrogen bond donors and acceptors, makes it an ideal anchor for binding to the active sites of proteins.[1]

Indazole derivatives are rare in nature, but their synthetic counterparts exhibit a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties.[3][4][5] This has led to their prominent role in modern drug discovery, with several indazole-containing drugs, such as the multi-kinase inhibitor Pazopanib, receiving FDA approval and many more advancing through clinical trials.[5][6]

This guide provides an in-depth exploration of the discovery and synthesis of novel indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that drives innovation in this exciting field. We will delve into both classical and cutting-edge synthetic methodologies, explore the logic of drug discovery workflows, and provide actionable experimental details to empower your research endeavors.

Part 1: Constructing the Core - A Synthesis Compendium

The strategic synthesis of the indazole core and its subsequent functionalization are paramount to any drug discovery program. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

Classical Routes to the Indazole Nucleus

While modern methods offer elegance and efficiency, classical name reactions remain foundational for synthesizing specific indazole isomers.

  • Jacobson Indazole Synthesis: This long-standing method typically involves the cyclization of 2-hydrazinylbenzoic acids or related precursors. While effective for certain substitution patterns, it can be limited by the availability of starting materials and sometimes harsh reaction conditions.

  • Davis-Beirut Reaction: This reaction provides a pathway to 2H-indazoles, which are often less thermodynamically stable than their 1H- counterparts.[3] The reaction involves the cyclization of ortho-alkylazobenzenes, and recent advancements have introduced iodine-mediated methods that proceed via a radical chain mechanism.[3]

The Modern Synthesis Toolkit: Precision and Efficiency

Contemporary organic synthesis has revolutionized the construction and derivatization of indazoles, enabling unprecedented control and diversity. Catalyst-based approaches, particularly those using transition metals, have become indispensable.[7]

Transition-Metal-Catalyzed Cross-Coupling:

One of the most powerful strategies involves building complexity on a pre-formed, halogenated indazole core. Reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) are routinely employed.

  • Causality Behind the Choice: The selection of catalyst, ligand, and base is critical and non-arbitrary. For instance, in a challenging Buchwald-Hartwig amination, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often chosen. This is because such ligands promote the rate-limiting reductive elimination step, preventing catalyst decomposition and leading to higher yields of the desired N-arylated indazole. Copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones has also emerged as a cost-effective alternative to palladium-based systems.[8]

Direct C-H Bond Functionalization:

The "holy grail" of synthetic efficiency is the direct functionalization of a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials like halides or boronic acids.[9] This atom- and step-economical approach is a major focus of current research.[9]

  • Mechanism and Regioselectivity: Transition metals like rhodium, palladium, and cobalt are capable of coordinating to the indazole scaffold and selectively activating a specific C-H bond, often guided by a directing group on the molecule.[10][11][12] For example, a group attached to the N1 position can direct metallation and subsequent functionalization to the C7 position. Late-stage C-H functionalization is a particularly powerful tool for rapidly generating a library of analogs from a common intermediate, accelerating the Structure-Activity Relationship (SAR) studies crucial for lead optimization.[10][13]

Part 2: The Discovery Engine - From Scaffold to Clinical Candidate

The synthesis of a novel indazole derivative is only the beginning. A rigorous, iterative process of biological testing and chemical refinement is required to transform a promising compound into a viable drug candidate.

The Drug Discovery Workflow

The journey from an idea to a drug is a multi-stage process, and for indazole-based compounds, it often follows a well-defined path.

G cluster_0 Discovery & Synthesis Cycle Target_ID Target Identification (e.g., Kinase X) Library_Syn Library Synthesis (Diverse Indazoles) Target_ID->Library_Syn Design HTS High-Throughput Screening (HTS) Library_Syn->HTS Test Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Analyze Data Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Iterative Synthesis & Testing PCC Preclinical Candidate Selection Lead_Opt->PCC Meet Criteria

Caption: A generalized workflow for indazole-based drug discovery.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. By systematically modifying the structure of a "hit" compound and observing the effect on its biological activity, medicinal chemists can deduce which parts of the molecule are essential for potency and selectivity.

For an indazole-based kinase inhibitor, for example, chemists will explore substitutions at various positions on the ring system:

  • N1 Position: Often decorated with solubilizing groups or moieties that probe interactions with the solvent-exposed region of the kinase.

  • C3 Position: Can be used to target the "hinge-binding" region of a kinase, forming critical hydrogen bonds.

  • C5/C6 Positions: Substituents here can project into deeper hydrophobic pockets, enhancing potency and selectivity.[3]

The data gathered from these studies are typically compiled into SAR tables.

Table 1: Illustrative SAR Data for a Hypothetical Indazole-Based Kinase Inhibitor

Compound IDR1 (at N1)R3 (at C3)R5 (at C5)Kinase X IC₅₀ (nM)
IND-001HPhenylH1250
IND-002MethylPhenylH800
IND-003MethylPyridylH150
IND-004MethylPyridylChloro45
IND-005MethylPyridylMethoxy95

This data is for illustrative purposes only.

Expert Interpretation: The SAR table above illustrates a logical optimization path.

  • IND-001 to IND-002: N-methylation provides a modest potency boost, perhaps by improving cell permeability or slightly altering the binding conformation.

  • IND-002 to IND-003: Swapping the phenyl group at C3 for a pyridyl group results in a significant potency increase. This strongly suggests the pyridyl nitrogen is forming a crucial hydrogen bond with the kinase's hinge region, a classic interaction for ATP-competitive inhibitors.

  • IND-003 to IND-004/005: Probing the C5 position with a chloro group (IND-004) further enhances potency, likely by accessing a hydrophobic pocket. The methoxy group (IND-005) is less effective, indicating that an electron-withdrawing, hydrophobic substituent is preferred at this position.

Part 3: In the Lab - A Practical Protocol

To bridge theory and practice, this section provides a detailed, self-validating protocol for a key synthetic transformation: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize the C3 position of an indazole.

Protocol: Synthesis of 1-Methyl-3-(4-methoxyphenyl)-1H-indazole

Objective: To demonstrate a standard, high-yield protocol for C-C bond formation on an indazole scaffold.

Reaction Scheme: (3-Bromo-1-methyl-1H-indazole) + (4-Methoxyphenylboronic acid) --[Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O]--> (1-Methyl-3-(4-methoxyphenyl)-1H-indazole)

Materials:

  • 3-Bromo-1-methyl-1H-indazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-methyl-1H-indazole (e.g., 211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Causality Check: The use of a flame-dried flask and subsequent inert atmosphere is crucial to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxidative deactivation.

  • Catalyst Addition:

    • Briefly remove the condenser and add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

    • Expert Insight: While other palladium sources can be used, Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Via syringe, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).

    • Bubble argon through the stirred solution for 15 minutes to thoroughly degas the mixture.

    • Causality Check: Degassing is non-negotiable. Oxygen can oxidize the active Pd(0) species in the catalytic cycle, leading to significantly lower yields or complete reaction failure.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting bromo-indazole.

    • Trustworthiness: Do not proceed to workup until the starting material is fully consumed. This ensures the integrity of the downstream process.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Catalytic Cycle

The Suzuki coupling proceeds via a well-understood catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Intermediate1 R¹-Pd(II)L₂-X Pd0->Intermediate1 OA OA Oxidative Addition TM Transmetalation RE Reductive Elimination Product R¹-R² RE->Product Intermediate2 R¹-Pd(II)L₂-R² Intermediate1->Intermediate2 TM Intermediate2->Pd0 RE Reactant1 R¹-X (Indazole-Br) Reactant1->OA Reactant2 R²-B(OR)₂ (Boronic Acid) Reactant2->TM

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2] The evolution of synthetic chemistry, particularly in the realm of transition-metal catalysis and C-H functionalization, has dramatically expanded the accessible chemical space for indazole derivatives.[7][11] Future research will likely focus on integrating these advanced synthetic methods with new drug discovery paradigms, such as the development of indazole-based Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). As our understanding of biology deepens, the versatility and proven track record of the indazole core ensure it will remain a privileged and highly valuable scaffold in the ongoing quest for new medicines.[14]

References

A Technical Guide to Methyl 7-bromo-1H-indazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Methyl 7-bromo-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore its strategic applications in the development of novel therapeutics. This document is designed to serve as a practical resource for researchers leveraging this versatile scaffold in their drug discovery programs.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the indazole core standing out as a "privileged scaffold".[1] This bicyclic aromatic structure is featured in numerous clinically approved drugs and investigational agents, demonstrating a vast range of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] Marketed drugs such as Granisetron, an antiemetic, and Benzydamine, a non-steroidal anti-inflammatory drug, highlight the therapeutic success of the indazole framework.[1]

Halogenated indazoles, such as Methyl 7-bromo-1H-indazole-5-carboxylate, are particularly valuable. The bromine atom at the 7-position and the methyl ester at the 5-position serve as versatile synthetic handles. These reactive sites allow for precise, late-stage diversification through a variety of cross-coupling and derivatization reactions, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.[3][4] The 7-bromo-indazole core, for instance, is a critical component in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1, underscoring the scaffold's contemporary relevance in tackling major diseases.[5]

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthesis and downstream applications.

Caption: Chemical Structure of Methyl 7-bromo-1H-indazole-5-carboxylate.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂O₂[6][7]
Molecular Weight 255.07 g/mol [6]
Monoisotopic Mass 253.96909 Da[7][8][9]
CAS Number 1427460-96-5[6][10]
IUPAC Name Methyl 7-bromo-1H-indazole-5-carboxylate
Synonyms 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
InChIKey KSHNFDKDSIQAGL-UHFFFAOYSA-N[7]
SMILES COC(=O)C1=CC2=C(C(=C1)Br)NN=C2[7]
Appearance Off-white to yellow solid (predicted)[11]
Storage Sealed in dry, Room Temperature[11]

Synthesis and Purification

The construction of the indazole ring system is a well-established field of organic chemistry, typically proceeding from appropriately functionalized benzene derivatives.[2] A common and effective strategy involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. The following protocol describes a robust synthetic route adapted from established methodologies for similar indazole structures.[4][11]

Synthetic Workflow Diagram

synthesis_workflow start Methyl 2-amino-3-bromo-5-methylbenzoate (Starting Material) step1 Diazotization (t-BuONO, Ac₂O, AcOK) start->step1 Reagents step2 Intramolecular Cyclization (Heat, 60°C) step1->step2 Process step3 Aqueous Workup (Sat. NaHCO₃, EtOAc) step2->step3 Quench & Extract step4 Purification (Silica Gel Chromatography) step3->step4 Isolate Crude product Methyl 7-bromo-1H-indazole-5-carboxylate (Final Product) step4->product Pure Compound

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize Methyl 7-bromo-1H-indazole-5-carboxylate from a substituted aniline precursor.

Materials:

  • Methyl 2-amino-3-bromo-5-methylbenzoate

  • Potassium acetate (AcOK)

  • Acetic anhydride (Ac₂O)

  • tert-Butyl nitrite (t-BuONO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Petroleum ether and Ethyl acetate (eluent system)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve Methyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq) and potassium acetate (0.3 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: The inert nitrogen atmosphere is crucial to prevent unwanted side reactions with atmospheric oxygen and moisture. Potassium acetate acts as a mild base.

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (2.3 eq) dropwise. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Causality: The initial acetylation of the amine protects it and makes it a suitable leaving group precursor for the subsequent cyclization step. Cooling controls the exothermic nature of the reaction.

  • Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add tert-butyl nitrite (2.2 eq) dropwise while maintaining the temperature. Continue stirring at 60 °C for 4 hours.

    • Causality: Tert-butyl nitrite is the diazotizing agent, which converts the amino group into a diazonium salt. At elevated temperatures, this intermediate undergoes spontaneous intramolecular cyclization to form the indazole ring.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: The bicarbonate solution neutralizes excess acid and quenches the reaction. Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Causality: Removing all water with a drying agent is essential before solvent evaporation to prevent hydrolysis and obtain a dry crude solid.

  • Purification: Purify the crude solid using silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:0 to 10:1) to isolate the pure Methyl 7-bromo-1H-indazole-5-carboxylate.

    • Causality: Column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, providing the final product with high purity.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques is employed. The data presented below are typical expected values for this molecule.

Table 2: Expected Analytical Data

Analysis TechniqueExpected Results
LC-MS (ESI+) m/z 254.9 [M+H]⁺, 276.9 [M+Na]⁺. The characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2) should be observed.[7][11]
¹H NMR Expected signals include a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the indazole ring, and a broad singlet for the N-H proton (>10 ppm).
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester (~165 ppm), aromatic carbons (110-140 ppm), and the methyl carbon (~52 ppm) are expected.
HPLC Purity assessment should yield a single major peak (>95%) under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).

Applications in Drug Discovery

Methyl 7-bromo-1H-indazole-5-carboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

applications core Methyl 7-bromo-1H-indazole-5-carboxylate C7-Br C5-Ester N1-H mod1 Suzuki / Stille / Sonogashira Coupling (New C-C bonds for SAR) core:f0->mod1 mod2 Buchwald-Hartwig Amination (New C-N bonds) core:f0->mod2 mod3 Hydrolysis to Carboxylic Acid (Amide Library Synthesis) core:f1->mod3 mod4 N-Alkylation / N-Arylation (Modulate solubility, PK) core:f2->mod4

Caption: Key reaction vectors for analog synthesis.

  • Scaffold for Kinase Inhibitors: The indazole core is a well-known hinge-binding motif in many kinase inhibitors. The C7-Br position can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl or alkyl groups that can target specific pockets in the kinase active site.

  • Amide Library Synthesis: The methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDC, HOBT) to generate a large array of amide derivatives, a common strategy for improving potency and pharmacokinetic properties.[4]

  • Modulation of Physicochemical Properties: The N-H at the N1 position can be alkylated or arylated to block a hydrogen bond donor site and modulate properties like solubility, cell permeability, and metabolic stability.

Safety and Handling

As with any laboratory chemical, Methyl 7-bromo-1H-indazole-5-carboxylate should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific toxicology data is limited, related bromo-aromatic compounds are often classified as irritants. Avoid inhalation of dust and contact with skin and eyes.[11][12]

Conclusion

Methyl 7-bromo-1H-indazole-5-carboxylate is a strategically important and versatile building block for drug discovery. Its well-defined structure, coupled with multiple handles for synthetic modification, makes it an invaluable tool for medicinal chemists. The robust synthesis and clear analytical profile outlined in this guide provide researchers with the foundational knowledge required to effectively incorporate this scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

References

  • (No source)
  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. Available from: [Link]

  • PubChemLite. Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). Available from: [Link]

  • PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 59145907. Available from: [Link]

  • PubChemLite. Methyl 5-bromo-1h-indazole-7-carboxylate (C9H7BrN2O2). Available from: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ChemRxiv | Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-bromo-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common motif in a wide array of pharmacologically active molecules, exhibiting activities ranging from anti-inflammatory to anticancer. The specific substitution pattern of this compound, featuring a bromine atom and a methyl carboxylate group, makes it a valuable intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions and other functional group transformations.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of Methyl 7-bromo-1H-indazole-5-carboxylate. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to provide insights into the experimental considerations and the logic behind the interpretation of the spectra.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular Structure of Methyl 7-bromo-1H-indazole-5-carboxylate.

Key Molecular Properties:

PropertyValueSource
CAS Number1427460-96-5[1][2]
Molecular FormulaC₉H₇BrN₂O₂[1]
Molecular Weight255.07 g/mol [1]
Monoisotopic Mass253.96909 Da[3]
Predicted XlogP2.5[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 7-bromo-1H-indazole-5-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5br s1HN-HThe N-H proton of the indazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift. The exact position can be concentration and solvent dependent.
~8.5 - 8.7s1HH-6This proton is situated between the electron-withdrawing carboxylate group at C5 and the indazole ring nitrogen, leading to a downfield shift. It is expected to be a singlet due to minimal coupling with other protons.
~8.2 - 8.4s1HH-4This proton is adjacent to the bromine atom at C7 and is also part of the aromatic system, resulting in a downfield shift. It is expected to be a singlet.
~8.0 - 8.2s1HH-3The proton at C3 of the indazole ring typically appears in this region.
~3.9 - 4.1s3H-OCH₃The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of Methyl 7-bromo-1H-indazole-5-carboxylate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=OThe carbonyl carbon of the ester is highly deshielded and appears far downfield.
~140 - 145C-7aThe carbon at the fusion of the two rings.
~135 - 140C-3aThe other carbon at the ring fusion.
~125 - 130C-5The carbon bearing the carboxylate group.
~120 - 125C-6Aromatic carbon.
~115 - 120C-4Aromatic carbon.
~110 - 115C-3The C3 carbon of the indazole ring.
~100 - 105C-7The carbon atom bonded to the bromine atom is expected to be shifted upfield due to the heavy atom effect.
~52 - 55-OCH₃The methyl carbon of the ester group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Acquisition and Processing:

    • Follow similar processing steps as for ¹H NMR, using the solvent peak for calibration (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3300 - 3100Medium, BroadN-HStretching
~3100 - 3000WeakC-H (aromatic)Stretching
~2950 - 2850WeakC-H (methyl)Stretching
~1720 - 1700StrongC=O (ester)Stretching
~1620 - 1450MediumC=C, C=NAromatic ring stretching
~1250 - 1100StrongC-O (ester)Stretching
~700 - 600MediumC-BrStretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty accessory (or a pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Expected Mass Spectrometry Data:

m/zIonNotes
254/256[M]⁺The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
255/257[M+H]⁺The protonated molecular ion, commonly observed in electrospray ionization (ESI) or chemical ionization (CI). The isotopic pattern for bromine will be preserved.
223/225[M-OCH₃]⁺Loss of the methoxy group from the ester.
196/198[M-COOCH₃]⁺Loss of the entire methyl carboxylate group.
117[M-Br-COOCH₃]⁺Loss of both the bromine atom and the methyl carboxylate group.

Experimental Protocol for Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Liquid Chromatography (LC):

    • Inject a small volume of the sample solution into a liquid chromatograph.

    • Use a C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to promote ionization) to separate the compound from any impurities.

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed into the mass spectrometer source (typically ESI).

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500).

    • Acquire data in both positive and negative ion modes to observe different adducts.

  • Data Analysis:

    • Examine the mass spectrum for the molecular ion and expected fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of Methyl 7-bromo-1H-indazole-5-carboxylate is not based on a single technique but on the convergence of evidence from all spectroscopic methods.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation and Structural Elucidation cluster_2 Final Confirmation NMR NMR (¹H, ¹³C) NMR_interp Determine C-H framework, connectivity, and functional group environment NMR->NMR_interp IR IR IR_interp Identify key functional groups (N-H, C=O, C-Br) IR->IR_interp MS Mass Spectrometry MS_interp Confirm molecular weight and elemental composition (Br isotope pattern) MS->MS_interp Structure_prop Proposed Structure: Methyl 7-bromo-1H-indazole-5-carboxylate NMR_interp->Structure_prop IR_interp->Structure_prop MS_interp->Structure_prop Confirmation Structure Confirmed Structure_prop->Confirmation

Caption: Workflow for the structural elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate.

Conclusion

This technical guide outlines the expected spectroscopic data and standard experimental protocols for the characterization of Methyl 7-bromo-1H-indazole-5-carboxylate. While actual experimental data can vary slightly based on instrumentation and conditions, the principles of interpretation remain the same. For any researcher synthesizing or utilizing this compound, a meticulous application of these spectroscopic techniques is paramount for ensuring the identity, purity, and quality of the material, which are critical for reproducible and reliable results in subsequent research and development endeavors.

References

  • PubChem. Methyl 7-bromo-1h-indazole-5-carboxylate. National Center for Biotechnology Information. [Link][3]

  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. [Link][1]

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of biologically active compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of indazole-containing compounds, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective effects. We will delve into the mechanisms of action, explore key structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended to be a valuable resource for researchers and drug development professionals working at the forefront of pharmaceutical innovation.

The Indazole Core: Structural Features and Therapeutic Versatility

Indazole, also known as benzopyrazole, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form[1]. This structural feature, combined with the ability to functionalize the indazole ring at multiple positions, provides a versatile platform for the design of novel drug candidates. The planar nature of the indazole ring allows for effective interaction with biological targets, such as the ATP-binding pockets of kinases[2].

The therapeutic potential of indazole derivatives is vast, spanning a wide range of disease areas. Numerous indazole-containing compounds have demonstrated potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects[1][3][4][5]. This has led to the successful development and FDA approval of several indazole-based drugs, such as:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[5].

  • Entrectinib: A potent inhibitor of TRK, ROS1, and ALK kinases, approved for the treatment of NTRK gene fusion-positive solid tumors.

  • Niraparib: A selective poly(ADP-ribose) polymerase (PARP) inhibitor for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma[6].

The success of these drugs underscores the significance of the indazole scaffold in the development of targeted therapies.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer properties of indazole-containing compounds are among the most extensively studied. Their mechanisms of action are diverse, but a predominant theme is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many indazole derivatives function as ATP-competitive inhibitors of various protein kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize[4][7]. Pazopanib and Axitinib are prime examples of indazole-based VEGFR inhibitors.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been developed as potent FGFR inhibitors[8].

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are oncogenic drivers in certain cancers, such as non-small cell lung cancer. Entrectinib is a clinically approved ALK inhibitor featuring an indazole core.

  • c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, promotes tumor growth, invasion, and metastasis. Indazole-containing compounds have shown efficacy as c-Met inhibitors[9].

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Indazole derivatives that inhibit CDKs can induce cell cycle arrest and apoptosis in cancer cells[9].

The following diagram illustrates the general mechanism of action of indazole-based kinase inhibitors in cancer.

anticancer_mechanism cluster_cell Cancer Cell Indazole Indazole-based Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, c-Met) Indazole->RTK Binds to ATP-binding pocket ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP->RTK Blocked Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Promotes

Caption: Mechanism of action of indazole-based kinase inhibitors.

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel indazole compounds, progressing from in vitro cellular assays to in vivo animal models.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[10][11].

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and is considered a gold standard for determining cytotoxic effects[12].

Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the indazole compound and incubate for 10-14 days, changing the medium every 2-3 days.

  • Colony Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

Apoptosis, or programmed cell death, is a desirable outcome of cancer therapy. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptotic cells using flow cytometry[2][3].

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the indazole compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

apoptosis_workflow start Cancer Cells treatment Treat with Indazole Compound start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptotic Cell Populations flow->results

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of COX and Cytokines

The anti-inflammatory effects of indazole-containing compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Furthermore, some indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[13].

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds[13][14].

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the indazole compound orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Synthesis of Biologically Active Indazoles

The synthesis of the indazole scaffold and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Strategies

Several classical methods, such as the Fischer indole synthesis adapted for indazoles and the Davis-Beirut reaction, have been historically used. More recently, modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings), have enabled the efficient and versatile synthesis of a wide array of functionalized indazole derivatives[6][15][16][17]. C-H activation and annulation strategies have also emerged as powerful tools for the construction of the indazole core[15].

The following diagram provides a generalized overview of a common synthetic approach to functionalized indazoles.

synthesis_workflow start Substituted 2-Halobenzaldehyde intermediate Hydrazone Intermediate start->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization (e.g., Pd-catalyzed) intermediate->cyclization indazole_core Indazole Core cyclization->indazole_core functionalization Further Functionalization (e.g., Cross-coupling) indazole_core->functionalization final_product Biologically Active Indazole Derivative functionalization->final_product

Caption: Generalized synthetic workflow for indazole derivatives.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on indazole-containing compounds has led to a significant understanding of their structure-activity relationships (SAR). For kinase inhibitors, for instance, the nature and position of substituents on the indazole ring and its appended functionalities can greatly influence potency and selectivity[5][8][18][19].

  • Substitution at N-1 and N-2: Alkylation or arylation at these positions can modulate the pharmacokinetic properties and target engagement of the molecule.

  • Substitution at C-3: This position is often a key point for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.

  • Substitution on the Benzene Ring: Modifications on the benzene ring can enhance potency, improve solubility, and fine-tune the selectivity profile.

The future of indazole-based drug discovery remains bright. The development of novel synthetic methodologies will continue to expand the accessible chemical space of indazole derivatives. Furthermore, a deeper understanding of the complex biology of various diseases will enable the design of more targeted and effective indazole-containing therapies. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the identification and optimization of new lead compounds.

Conclusion

The indazole scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its versatility and amenability to chemical modification have allowed for the development of drugs that target a wide range of biological pathways with high potency and selectivity. This guide has provided an in-depth overview of the biological activities of indazole-containing compounds, with a focus on their anticancer and anti-inflammatory properties, along with detailed experimental protocols for their evaluation. It is our hope that this resource will serve as a valuable tool for researchers and contribute to the continued success of indazole-based drug discovery.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Retrieved from [Link]

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed. (n.d.). Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.). Retrieved from [Link]

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (n.d.). Retrieved from [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (n.d.). Retrieved from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. (n.d.). Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (n.d.). Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (n.d.). Retrieved from [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). Retrieved from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (n.d.). Retrieved from [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

role of indazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Indazole Scaffolds in Medicinal Chemistry

Authored by: Senior Application Scientist

Abstract

The indazole ring system, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and capacity to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous biologically active agents.[1] This guide provides an in-depth exploration of the indazole core, from its fundamental chemical properties and synthetic methodologies to its extensive applications in targeting a diverse array of proteins implicated in cancer, inflammation, and neurological disorders. We will dissect the structure-activity relationships (SAR) that govern its efficacy, detail exemplary experimental protocols, and provide a forward-looking perspective on the untapped potential of this remarkable pharmacophore.

The Indazole Core: Physicochemical Properties and Tautomerism

Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[3] It is considered a bioisostere of indole, a feature that has historically spurred its investigation in medicinal chemistry.[1][4] A critical feature of the unsubstituted indazole nucleus is its existence in different tautomeric forms: 1H-indazole and 2H-indazole.[5][6] The 1H-tautomer is thermodynamically more stable and is therefore the predominant form.[5] This tautomeric equilibrium is a pivotal consideration in synthesis and molecular design, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding potential and overall three-dimensional shape.

G start_mat 2-Halobenzonitrile + Hydrazine intermediate Reaction Mixture start_mat->intermediate Combine in Solvent (e.g., Diglyme) cyclization Intramolecular Cyclization intermediate->cyclization Heat catalyst Catalyst (e.g., t-BuOK) catalyst->intermediate product Substituted 1H-Indazole cyclization->product caption Fig. 2: General workflow for a common indazole synthesis.

Fig. 2: General workflow for a common indazole synthesis.
2.2. Exemplary Experimental Protocol: Synthesis of 1,3-Substituted 1H-Indazole

This protocol is based on the methodology described by Kumar et al. for synthesizing anti-inflammatory indazole derivatives. [7] Objective: To synthesize 3-((4-carboxyphenyl)amino)-1-phenyl-1H-indazole.

Materials:

  • 2-chlorobenzonitrile

  • Phenylhydrazine

  • Potassium t-butoxide (t-BuOK)

  • Diglyme (solvent)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-chlorobenzonitrile (1 equivalent) and phenylhydrazine (1 equivalent) in diglyme.

  • Catalyst Introduction: Carefully add potassium t-butoxide (t-BuOK) as the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the time determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired 1,3-substituted 1H-indazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [7]

The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. [8]The indazole scaffold has proven to be an exceptional pharmacophore for designing potent and selective kinase inhibitors. [9][10]Its N-H donor and pyrazolic nitrogen acceptor motifs mimic the hinge-binding interactions of adenine in ATP, allowing indazole-based compounds to anchor effectively in the ATP-binding pocket of many kinases.

Several FDA-approved drugs feature this core, highlighting its clinical significance. [4][9]

Drug Name Trade Name Primary Target(s) Therapeutic Use
Pazopanib Votrient® VEGFR, PDGFR, c-Kit Renal Cell Carcinoma, Soft Tissue Sarcoma [4][5]
Axitinib Inlyta® VEGFR-1, -2, -3 Advanced Renal Cell Carcinoma [9][11]
Niraparib Zejula® PARP-1, PARP-2 Ovarian, Fallopian Tube, Peritoneal Cancer [5][9]

| Linifanib | ABT-869 | VEGFR, PDGFR | (Investigational) Various Cancers [9]|

3.1. Targeting Angiogenesis: VEGFR and PDGFR Inhibition

Axitinib and Pazopanib are multi-kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of tumor angiogenesis. [12]The indazole core typically serves as the hinge-binding element. For example, in Axitinib, the indazole N1-H and N2 atoms form key hydrogen bonds with the hinge region of VEGFR-2. Substituents at other positions are optimized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. [9]

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS Ras P1->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Axitinib / Pazopanib (Indazole-based) Inhibitor->P1 Inhibition caption Fig. 3: Mechanism of indazole-based VEGFR inhibitors.

Fig. 3: Mechanism of indazole-based VEGFR inhibitors.
3.2. Comparative Inhibitory Profile

The potency of indazole derivatives can be compared using their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

Target KinaseAxitinib (IC₅₀ in nM)Pazopanib (IC₅₀ in nM)Sorafenib (Non-Indazole; IC₅₀ in nM)
VEGFR-1 1.21026
VEGFR-2 0.2306
VEGFR-3 0.1-0.34715
PDGFR-β -8437
c-Kit -7468
Data compiled for comparative purposes from BenchChem.[12]

This data clearly shows Axitinib's high potency against the VEGFR family, a testament to the effective optimization of the indazole scaffold for this target class. [12]

Broadening Therapeutic Horizons

While kinase inhibition in oncology is a major application, the versatility of the indazole scaffold extends to other critical therapeutic areas. [4][13]

4.1. Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. [7][14]The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-1β. [14][15]Some compounds, like Benzydamine, have been used clinically for their anti-inflammatory and analgesic effects. [16]The development of dual antimicrobial and anti-inflammatory agents based on the 2H-indazole scaffold is an active area of research, addressing the inflammatory response associated with infectious diseases. [17]

4.2. Neurological Disorders

The indazole core is being explored for its potential in treating complex neurological diseases. [18][19]* Alzheimer's Disease: Multitarget indazole derivatives have been designed to simultaneously inhibit cholinesterases (AChE/BuChE) and BACE1, two key enzymes in Alzheimer's pathology. [20]Some of these compounds also exhibit neuroprotective and anti-inflammatory effects. [3][20]* Parkinson's Disease: Researchers have developed novel indazole chemotypes as highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neurodegeneration. [21]These inhibitors show neuroprotective effects in Parkinson's models and have good blood-brain barrier permeability. [21]Other strategies involve the inhibition of monoamine oxidase (MAO) and leucine-rich repeat kinase 2 (LRRK2). [18][22]

Future Perspectives and Challenges

The indazole scaffold remains a fertile ground for drug discovery. [9][13]Future efforts will likely concentrate on:

  • Developing Isoform-Selective Inhibitors: As seen with JNK3, designing inhibitors that can distinguish between closely related kinase isoforms is a major challenge but crucial for minimizing off-target effects. [18]* Targeting Novel Proteins: The application of indazoles is expanding beyond kinases to targets like PARP, HIF-1, and ion channels, opening new therapeutic avenues. [19][20][21]* Multitarget Drug Design: For complex diseases like Alzheimer's, designing single molecules that can modulate multiple pathological pathways is a promising strategy. [22] The primary challenge lies in navigating the complex interplay of potency, selectivity, and pharmacokinetic properties. While the indazole core provides a robust anchor, fine-tuning the substituents is essential to achieve the desired therapeutic profile and avoid the pitfalls that have led some candidates to fail in clinical trials. [9]

References
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (n.d.). Google.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central.
  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (n.d.). Hep Journals.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). Unknown.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (n.d.). PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). ResearchGate.
  • The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxamide Compounds. (n.d.). Benchchem.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • Importance of Indazole against Neurological Disorders. (n.d.). PubMed.
  • Indazole as a privileged scaffold in drug discovery. (n.d.). CoLab.
  • Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF. (n.d.). ResearchGate.
  • Importance of Indazole against Neurological Disorders | Request PDF. (n.d.). ResearchGate.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (n.d.). Unknown.
  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). Unknown.
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate.
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (n.d.). PubMed.
  • Importance of Indazole against Neurological Disorders. (n.d.). Bentham Science Publisher.
  • A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile. (n.d.). Benchchem.
  • Indazole scaffold: a generalist for marketed and clinical drugs (2021) | Cao Yaquan | 27 Citations. (n.d.). SciSpace.
  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. (n.d.). PubMed.
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). PubMed.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC. (n.d.). NIH.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Bioactive indazole compounds in clinical trails | Download Scientific Diagram. (n.d.). ResearchGate.
  • Benchmarking new indazole derivatives against established kinase inhibitors. (n.d.). Benchchem.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI.
  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. (n.d.). Unknown.

Sources

understanding the stability and reactivity of brominated indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Brominated Indazoles

Abstract

Brominated indazoles are pivotal building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and anti-cancer agents.[1][2] Their utility is fundamentally governed by the stability of the indazole core and the reactivity of the carbon-bromine bond. This guide provides a comprehensive exploration of these two facets. We delve into the electronic underpinnings of the indazole scaffold, strategies for regioselective bromination, and the factors influencing the chemical and physical stability of these intermediates. Furthermore, we present a detailed overview of their synthetic applications, focusing on robust palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This document synthesizes field-proven insights with established protocols to equip researchers with the knowledge to effectively utilize brominated indazoles in drug discovery and development programs.

Introduction: The Strategic Importance of Brominated Indazoles

The indazole motif is a privileged heterocyclic scaffold found in numerous pharmaceuticals, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Compounds like Pazopanib and Niraparib feature the indazole core and have demonstrated significant therapeutic impact.[2] The introduction of a bromine atom onto this scaffold provides a powerful synthetic handle, transforming the otherwise inert C-H bond into a reactive site for constructing complex molecular architectures.

The C-Br bond is an ideal linchpin for synthetic strategies; it is stable enough to withstand a variety of reaction conditions, yet readily activated by transition metal catalysts for participation in powerful bond-forming reactions.[3] This balance of stability and controlled reactivity allows for the late-stage functionalization of the indazole core, a highly desirable attribute in medicinal chemistry for the rapid generation of structure-activity relationship (SAR) data. This guide will dissect the principles governing the stability of these key intermediates and provide a practical framework for leveraging their reactivity.

The Indazole Core: A Duality of Tautomers and Electronics

Understanding the stability and reactivity of any substituted indazole first requires an appreciation of the parent heterocycle. Indazole exists as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more stable and predominant form.[4] This tautomerism, coupled with the electron distribution within the bicyclic aromatic system, dictates the molecule's behavior.

  • Acidity and Basicity: The pyrrolic N-H at the N1 position is weakly acidic, while the pyridinic nitrogen at N2 is basic. This allows the molecule's reactivity to be modulated by pH. Under acidic conditions, protonation at N2 forms an indazolium cation, which alters the electronic landscape and directs electrophilic attack towards the carbocyclic ring (typically C5 and C7).[5][6] Conversely, under basic conditions, deprotonation at N1 generates the indazolide anion, a highly activated nucleophile where reactivity is concentrated at the C3 position.[5][6]

  • Electronic Distribution: The indazole ring is a 10-π electron aromatic system.[4] The C3 position is electronically analogous to the C2 position of indole, possessing a higher electron density, which makes it susceptible to electrophilic attack in the neutral or anionic form. The carbocyclic ring behaves much like a substituted benzene ring, with reactivity influenced by the directing effects of existing substituents.

Synthesis: The Art of Regioselective Bromination

The strategic placement of a bromine atom on the indazole ring is the first critical step in its utilization as a synthetic intermediate. The choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity.

Common Bromination Protocols

Direct C-H bromination is the most common approach. The primary reagents are molecular bromine (Br₂) and, more frequently, N-Bromosuccinimide (NBS), which is easier and safer to handle.[2][5][7] Recently, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been employed, often in conjunction with energy sources like ultrasound to accelerate the reaction under mild conditions.[1][8][9][10][11]

Mastering Regioselectivity

The position of bromination can be controlled through careful manipulation of reaction conditions and the use of protecting groups.

  • C3-Bromination: This is often the kinetically favored position for electrophilic attack on the neutral or N-deprotonated indazole. Reactions performed under neutral or slightly basic conditions, often using NBS in solvents like acetonitrile or ethanol, typically yield the 3-bromoindazole as the major product.[5][7]

  • C5- and C7-Bromination: When the indazole is protonated under acidic conditions, the heterocyclic ring is deactivated, and electrophilic substitution occurs on the benzene ring. The primary products are often 5-bromo and 7-bromoindazoles.[5][6] Furthermore, existing substituents on the carbocyclic ring can direct bromination. For example, a 4-sulfonamido group has been shown to selectively direct bromination to the C7 position.[12][13]

  • The Role of N-Protection: Protecting the N1 or N2 nitrogen can lock the tautomeric form and sterically or electronically influence the site of bromination. While N-protection can be a powerful tool, many modern protocols are being developed for NH-free indazoles to improve step economy.[12][14]

Protocol 1: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole[9]

This protocol exemplifies a modern, efficient method for selective C3-bromination.

  • Reaction Setup: To a reaction vessel, add 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.), and sodium carbonate (Na₂CO₃) (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add ethanol (EtOH, 2.0 mL).

  • Sonication: Place the vessel in an ultrasonic bath operating at 40 kHz and 50 W.

  • Reaction Conditions: Maintain the reaction temperature at 40°C for 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 3-bromo-2-phenyl-2H-indazole.

Causality Note: The use of ultrasound creates acoustic cavitation, which can promote C-H bond cleavage and accelerate the reaction, allowing for lower temperatures and shorter reaction times.[1][8] Na₂CO₃ acts as a base to neutralize any acidic byproducts.

Stability Profile of Brominated Indazoles

The stability of a brominated indazole is not absolute and must be considered within the context of its intended storage and downstream reaction conditions.

Factors Influencing Chemical Stability

The primary determinant of stability is the integrity of the C-Br bond and the indazole core itself.

  • Electronic Effects: The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. Its presence can slightly alter the pKa of the indazole nitrogens. Electron-withdrawing groups elsewhere on the ring generally enhance stability, while electron-donating groups can make the ring more susceptible to oxidation or other degradation pathways.[2][3]

  • Steric Hindrance: Bromine atoms at sterically hindered positions (e.g., C7 adjacent to a bulky N1-substituent) may be more stable due to steric shielding.

  • Positional Isomerism: The C3-Br bond is generally considered more reactive in palladium-catalyzed reactions compared to C-Br bonds on the carbocyclic ring, which can be interpreted as being kinetically less stable under those specific conditions.

Indazole Brominated Indazole Stability Degradation Degradation Pathways pH pH Environment pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure (Photostability) Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Substituents Substituent Effects (EWG/EDG) Substituents->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photolysis Photolysis Degradation->Photolysis Debromination Debromination Degradation->Debromination

Caption: Key environmental and structural factors influencing the stability of brominated indazoles.

Standard Stability Assessment

To ensure the integrity of brominated indazoles, particularly when they are considered as Active Pharmaceutical Ingredients (APIs) or key intermediates, standardized stability testing is crucial.[15][16][17][18] This involves subjecting the compound to a range of stress conditions.

Protocol 2: Forced Degradation Study[19]

This protocol provides a framework for identifying potential degradation pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the brominated indazole in acetonitrile.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the stock solution in a clear vial to light conditions as specified by ICH Q1B guidelines. Wrap a control sample in aluminum foil.

  • Sampling: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradants.

  • Evaluation: Calculate the percentage of the parent compound remaining and identify the structures of major degradation products by MS.

Trustworthiness Note: A stability-indicating method is one that is validated to be free of interference from degradants, impurities, or excipients. This ensures that the measured decrease in the parent compound is accurate.

Reactivity and Synthetic Applications

The C-Br bond on an indazole is the gateway to a vast array of molecular complexity. Its reactivity is most effectively harnessed through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[13] It involves the coupling of an organohalide (the brominated indazole) with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base.[19] This reaction is widely used to append aryl, heteroaryl, or vinyl groups to the indazole core.[12][20]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation PdII Pd(II)L₂(R¹)(R²) Trans->PdII PdII->Pd0 Product Indazole-Ar (R¹-R²) PdII->Product Reductive Elimination R1X Indazole-Br (R¹-X) R1X->OxAdd R2B ArB(OH)₂ (R²-B(OH)₂) R2B->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a 7-Bromoindazole[13]
  • Reaction Setup: In a reaction tube, combine the 7-bromo-4-substituted-1H-indazole (1.0 equiv.), the desired aryl boronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.05 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture at 100°C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expertise Note: The choice of catalyst, ligand, base, and solvent system is critical and often needs to be optimized for specific substrates.[20] Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates, including heteroaromatic halides.[20]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[21] This palladium-catalyzed reaction couples an aryl halide with an amine (primary or secondary, alkyl or aryl) and has become the method of choice for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[21][22] For brominated indazoles, this reaction enables the direct installation of amino substituents, which are prevalent in bioactive molecules.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[23]

Practical Insights and Data Summary

Troubleshooting Common Issues
  • Low Conversion in Cross-Coupling: This can be due to catalyst deactivation, insufficient base, or poor quality of reagents. Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Consider screening different ligands, as sterically hindered phosphine ligands can often improve reactivity.[24]

  • Formation of Side Products: In Suzuki couplings, homocoupling of the boronic acid can occur. Using the correct stoichiometry (slight excess of boronic acid) can minimize this. In bromination reactions, over-bromination is a common issue, which can be mitigated by careful control of stoichiometry and temperature.[5]

  • Debromination: Under certain reductive conditions or with highly active catalysts, the C-Br bond can be cleaved and replaced with a hydrogen atom. This can be problematic if the desired reaction does not proceed quickly.

Comparative Reactivity Data

The following table summarizes general trends in the reactivity of different brominated indazole positions.

Position of BromineRelative Reactivity in Pd-CouplingCommon Synthetic MethodsNotes
C3 HighDirect bromination with NBS/DBDMH[7][8]Most electron-rich position; readily participates in Suzuki and Buchwald-Hartwig reactions.
C5 ModerateBromination under acidic conditions[6]Reactivity is similar to a standard bromobenzene derivative.
C7 Moderate-LowDirected bromination[12][13]Can be sterically hindered. Reactivity can be enhanced by appropriate ligand choice.[25]
Experimental Decision Workflow

This workflow outlines the logical steps for utilizing a brominated indazole in a synthetic campaign.

Start Define Target Functionalized Indazole Regio Determine Required Regioisomer (e.g., 3-, 5-, 7-substituted) Start->Regio Bromination Select Bromination Strategy Regio->Bromination C3 C3-Bromo: Neutral/Basic Conditions (NBS or DBDMH) Bromination->C3 Target C3 C57 C5/C7-Bromo: Acidic Conditions or Directing Group Bromination->C57 Target C5/C7 Coupling Select Cross-Coupling Reaction C3->Coupling C57->Coupling Suzuki C-C Bond: Suzuki-Miyaura Coupling->Suzuki Buchwald C-N Bond: Buchwald-Hartwig Coupling->Buchwald Optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent) Suzuki->Optimize Buchwald->Optimize End Synthesized Target Molecule Optimize->End

Caption: A decision-making workflow for the synthesis of functionalized indazoles via brominated intermediates.

Conclusion

Brominated indazoles represent a class of exceptionally valuable intermediates for drug discovery. Their stability under typical storage and handling conditions, combined with the predictable and versatile reactivity of the carbon-bromine bond, makes them ideal substrates for a multitude of synthetic transformations. A thorough understanding of the factors governing regioselectivity in their synthesis and the optimization of cross-coupling protocols are essential for leveraging their full potential. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate these powerful building blocks into their synthetic strategies, accelerating the discovery of novel therapeutics.

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. Available from: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • C-H functionalization of 2H-indazole. ResearchGate. Available from: [Link]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. Available from: [Link]

  • Al-dujaili, A. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(23), 8303. Available from: [Link]

  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available from: [Link]

  • Wang, T., Li, W., Xu, Y., Wang, X., & Chen, D. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4588. Available from: [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. Available from: [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available from: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]

  • Wang, T., Li, W., Xu, Y., Wang, X., & Chen, D. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4588. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available from: [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. Available from: [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. CORE. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available from: [Link]

  • Stability testing overview for Pharmaceutical products. GMP SOP. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 129-138. Available from: [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available from: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

Sources

The Synthetic Chemist's Guide to 1H-Indazole-5-Carboxylate: A Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole-5-Carboxylate Scaffold

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, it engages with a wide array of biological targets, leading to applications in oncology, inflammation, and neuroscience.[3][4] The 1H-indazole-5-carboxylate moiety, in particular, serves as a critical building block for advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][5] Its ester functionality provides a versatile handle for further chemical modification, enabling the construction of complex molecular architectures essential for modern drug discovery. This guide provides an in-depth review of the core synthetic strategies for accessing this valuable synthon, focusing on the underlying chemical principles, practical experimental protocols, and comparative analysis of prevalent methods.

Strategic Analysis of Synthetic Pathways

The synthesis of 1H-indazole-5-carboxylate can be broadly approached through two primary strategies:

  • Linear Synthesis via Pre-functionalized Precursors: This common and often robust approach involves constructing the indazole ring from a benzene derivative that already contains the desired carboxylate group or a suitable precursor.

  • Post-Cyclization Functionalization: This strategy involves first forming the indazole ring and then introducing the carboxylate group at the C-5 position. This is generally less common and more challenging due to regioselectivity issues.

This guide will focus on the most reliable and widely adopted linear synthesis strategies.

Primary Synthetic Route: Diazotization and Cyclization of Substituted Anilines

The classical and most industrially relevant method for constructing the 1H-indazole core is the intramolecular cyclization of a diazonium salt derived from an ortho-alkyl-substituted aniline. For the specific synthesis of 1H-indazole-5-carboxylic acid, the key starting material is 4-amino-3-methylbenzoic acid .[6][7]

Chemical Rationale and Mechanism

This transformation is a cornerstone of heterocyclic chemistry, relying on the in-situ generation of a reactive diazonium salt which then undergoes an intramolecular cyclization. The mechanism proceeds through several distinct steps:

  • Diazotization: The primary aromatic amine (4-amino-3-methylbenzoic acid) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[8][9] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[8]

  • Intramolecular Cyclization: The resulting diazonium salt is a potent electrophile. The adjacent methyl group, while not highly nucleophilic, can attack the terminal nitrogen of the diazonium group in an intramolecular fashion. This step is often facilitated by warming the reaction mixture after the initial diazotization.

  • Aromatization: The cyclized intermediate readily loses a proton to re-aromatize, yielding the stable 1H-indazole ring system.

Below is a diagram illustrating this mechanistic pathway.

Diazotization_Cyclization_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2 & 3: Cyclization & Aromatization Start 4-Amino-3-methylbenzoic Acid Reagents1 NaNO₂, HCl 0-5 °C Start->Reagents1 Diazonium Aryl Diazonium Salt Intermediate Reagents1->Diazonium Cyclization Intramolecular Cyclization Diazonium->Cyclization Heat Aromatization Deprotonation (Aromatization) Cyclization->Aromatization -H⁺ Product 1H-Indazole-5-carboxylic Acid Aromatization->Product caption Mechanism: Diazotization and Cyclization.

Caption: Mechanism: Diazotization and Cyclization.

Experimental Protocol: Synthesis of 1H-Indazole-5-carboxylic Acid

This protocol is a representative procedure adapted from established methods for aniline diazotization.[8][10][11]

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of 4-amino-3-methylbenzoic acid (1.0 eq.) in water.

  • Cool the suspension to 0–5 °C using an ice-salt bath.

  • Slowly add concentrated sulfuric acid (approx. 2.5 eq.) dropwise, ensuring the temperature remains below 10 °C. Stir until a fine suspension of the amine salt is formed.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The temperature must be strictly maintained between 0–5 °C to ensure the stability of the diazonium salt.

  • After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature, then heat to 50-60 °C. Effervescence (evolution of N₂) may be observed as the cyclization proceeds. Maintain this temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 1H-indazole-5-carboxylic acid.[12] Further purification can be achieved by recrystallization.

Secondary Synthetic Step: Fischer Esterification

Once 1H-indazole-5-carboxylic acid is obtained, the corresponding ester can be readily synthesized via the classic Fischer esterification reaction. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, typically driven to completion by using the alcohol as the solvent (in large excess).

Chemical Rationale and Mechanism

The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.

Fischer_Esterification_Workflow cluster_workflow Experimental Workflow Start 1H-Indazole-5-carboxylic Acid Reagents Methanol (or other alcohol) Catalytic H₂SO₄ Start->Reagents Reaction Reflux (e.g., 70°C) Reagents->Reaction Workup Neutralization (aq. NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Isolation Drying & Concentration Workup->Isolation Product Methyl 1H-Indazole-5-carboxylate Isolation->Product caption Workflow for Fischer Esterification.

Caption: Workflow for Fischer Esterification.

Experimental Protocol: Synthesis of Methyl 1H-Indazole-5-carboxylate

This protocol is based directly on a reported synthesis with high yield.[13]

Materials:

  • 1H-Indazole-5-carboxylic acid (1.0 eq., e.g., 2.9 mmol, 470 mg)

  • Methanol (e.g., 5 mL)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1H-indazole-5-carboxylic acid in methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid to the suspension with stirring.

  • Heat the reaction mixture to 70 °C and maintain this temperature with stirring overnight.

  • Monitor the reaction for completion using TLC or HPLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (e.g., 10 mL) and ethyl acetate (e.g., 30 mL).

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (e.g., 5 mL).

  • Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (e.g., 30 mL).

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid is methyl 1H-indazole-5-carboxylate. The reported yield for this procedure is 88%.[13]

Comparative Analysis of Synthetic Routes

ParameterDiazotization/Cyclization RouteNotes & Causality
Starting Materials 4-Amino-3-methylbenzoic acid, NaNO₂, AcidReadily available and relatively inexpensive precursors.[6][7] The specific substitution pattern is crucial for regioselective formation of the 5-carboxy product.
Key Steps Diazotization, Intramolecular Cyclization, EsterificationA two-stage process (acid synthesis then esterification). Each step is a classic, well-understood transformation.
Catalysts/Reagents Stoichiometric NaNO₂ and acid; Catalytic acid for esterificationThis is a metal-free approach, which is advantageous for pharmaceutical synthesis to avoid metal contamination.[1][14]
Conditions Low temperature (0-5 °C) for diazotization; Elevated temperature for cyclization and esterification.Strict temperature control is vital for the first step to prevent diazonium salt decomposition and side reactions.[8]
Overall Yield Good to Excellent (Esterification step reported at 88%)[13]Yields are typically robust and scalable.
Advantages Cost-effective, scalable, metal-free, uses common reagents.The reliability and predictability of this classical route make it suitable for large-scale industrial production.
Disadvantages Handling of unstable diazonium salts requires care; potential for diazo-coupling side products.Careful control of temperature and stoichiometry is necessary to maximize yield and purity.

Conclusion and Field Insights

The synthesis of 1H-indazole-5-carboxylate is most reliably achieved through a classical two-stage approach: the diazotization and intramolecular cyclization of 4-amino-3-methylbenzoic acid to form the parent carboxylic acid, followed by a standard Fischer esterification. This pathway is underpinned by decades of chemical precedent and offers a robust, scalable, and metal-free route to this important pharmaceutical intermediate.[1][8][13] While modern transition-metal-catalyzed methods continue to expand the toolkit for indazole synthesis in general, the classical diazotization route remains the preferred method for this specific, highly functionalized target due to its efficiency and the low cost of starting materials. For researchers and drug development professionals, mastery of this synthetic sequence provides a dependable foundation for accessing a wide range of indazole-based therapeutics.

References

  • MDPI. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 27(15), 4989. Available from: [Link]

  • Preprints.org. (2022). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available from: [Link]

  • Google Patents. (2021). CN112538073A - Preparation method of pazopanib intermediate.
  • Open Access Journals. (2020). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Pharm Anal Acta, 11(632), 2. Available from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Med. Chem. Commun., 15, 1205-1229. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2959–2972. Available from: [Link]

  • PubMed. (2008). A practical, metal-free synthesis of 1H-indazoles. Org Lett., 10(5), 1021-3. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available from: [Link]

  • Susumu Watanuki, et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2561-2568. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]

  • FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Available from: [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. 7(1), 35-39. Available from: [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Available from: [Link]

  • Scirp.org. (2013). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]

  • ResearchGate. (2019). Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. Available from: [Link]

  • National Genomics Data Center. (2008). A practical, metal-free synthesis of 1H-indazoles. Available from: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Institutes of Health. (2014). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. J. Org. Chem., 79(18), 8689–8697. Available from: [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Front. Chem., 7, 65. Available from: [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(13), 4242. Available from: [Link]

  • Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Indazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to applications in oncology, antiemesis, and more.[3] This guide provides an in-depth exploration of the key synthetic strategies for constructing and functionalizing the indazole core, with a focus on practical applications in the synthesis of approved drugs. We will dissect the causality behind methodological choices, present detailed, field-proven protocols, and offer a comparative analysis of classical and modern synthetic routes.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][4] This scaffold's rigidity and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for kinase inhibitors, receptor antagonists, and other targeted therapies. Several blockbuster drugs, including Niraparib, Axitinib, and Granisetron, feature the indazole motif, underscoring its importance in pharmaceutical development.[2][5]

The following diagram illustrates the general strategic approaches to the indazole core, which can be broadly categorized into ring-closure reactions (forming the pyrazole ring) and post-synthesis functionalization of a pre-formed indazole.

G cluster_0 Core Indazole Synthesis cluster_1 Indazole Functionalization start1 Aryl Precursors (e.g., o-Toluidines, o-Halobenzonitriles) method1 Ring-Closing Cyclization (C-N or N-N Bond Formation) start1->method1 start2 Aryl Hydrazones start2->method1 product Functionalized Indazole (Therapeutic Agent) method1->product start3 Pre-formed Indazole (e.g., Bromoindazole) method2 Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) start3->method2 method2->product caption General Synthetic Strategies for Indazole-Based Drugs.

Caption: General Synthetic Strategies for Indazole-Based Drugs.

Foundational Synthetic Strategies for the Indazole Ring

The construction of the indazole ring system can be achieved through various methods, which are broadly classified into two approaches: ring closure via C–N bond formation or cyclization via N–N bond formation.[6]

Classical Indazole Syntheses

Classical methods often involve the cyclization of appropriately substituted benzene derivatives.

  • Jacobson Indazole Synthesis: This method involves the diazotization of an N-acylated o-toluidine derivative, followed by intramolecular cyclization.[7] It is a reliable method for preparing 1H-indazoles.

  • Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles through the reaction of o-nitrobenzylamines with an acylating agent.[7]

  • Sundberg Synthesis: Involves the thermal or photochemical rearrangement of 2-azidostyrenes or related compounds to form the indazole ring.[7]

Modern Catalytic Approaches

Modern organic synthesis has introduced a plethora of transition-metal-catalyzed reactions that offer milder conditions, broader substrate scope, and improved efficiency.[1][2]

  • Rhodium/Copper-Catalyzed C-H Amidation: Arylimidates can react with organoazides in the presence of Rh(III)/Cu(II) co-catalysts to form the indazole ring through C-H amidation and N-N bond formation, using O₂ as the terminal oxidant.[1]

  • PIFA-Mediated Oxidative C–N Bond Formation: Readily accessible arylhydrazones can be cyclized to 1H-indazoles using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant under metal-free conditions.[1][2] This method is noted for its broad functional group tolerance.[1]

MethodKey PrecursorBond FormedConditionsAdvantages
Jacobson N-acyl-o-toluidineN-NDiazotization, cyclizationClassical, reliable for 1H-indazoles
Rh(III)/Cu(II) Catalysis Arylimidate + AzideC-N, N-NOxidative, O₂ oxidantEnvironmentally friendly, efficient[1]
PIFA Mediation ArylhydrazoneC-NMetal-free, mildBroad scope, green approach[1][2]

Case Studies: Synthesis of Indazole-Based Drugs

The true utility of these synthetic methods is demonstrated in their application to the total synthesis of complex therapeutic agents.

Case Study 1: Axitinib (Inlyta®)

Axitinib is a potent tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.[5][8] Its synthesis showcases the power of palladium-catalyzed cross-coupling reactions to construct the core structure. The manufacturing process has evolved to optimize key bond-forming steps, namely the Migita and Heck couplings.[8][9]

G A 2-Mercapto-N- methylbenzamide C Intermediate D A->C Migita Coupling B 6-Iodo-1H-indazole B->C E Axitinib C->E Heck Coupling D 2-Vinylpyridine D->E caption Key Disconnections in the Second-Generation Axitinib Synthesis.

Caption: Key Disconnections in the Second-Generation Axitinib Synthesis.

Protocol: Optimized Heck Coupling for Axitinib Synthesis [8]

This protocol describes the crucial Heck reaction, which couples the indazole core with the pyridine side chain. A key insight in the optimized process is the in situ acylation of the indazole nitrogen, which facilitates oxidative addition and prevents the formation of byproducts.[8]

  • Reaction Setup: To a solution of the 6-thio-substituted iodoindazole intermediate (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP), add acetic anhydride (Ac₂O, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at 50 °C to form the N-acylated intermediate in situ.

  • Catalyst Addition: Add 2-vinylpyridine (6.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 4 mol%), and Xantphos (4 mol%).

  • Reaction Execution: Heat the reaction mixture to 90 °C. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up and Deprotection: Upon completion, cool the mixture. Add THF followed by 1,2-diaminopropane (1,2-DAP, 4.0 equiv) to effect the deacylation. Maintain the temperature at 50 °C.

  • Crystallization: Add water to induce crystallization. Cool the slurry slowly to 15 °C to maximize the recovery of Axitinib. The final product can be isolated by filtration. This process typically yields the desired product in approximately 80% yield from the iodoindazole intermediate.[8]

Causality Behind Choices:

  • In situ Acylation: The N-H of the indazole can interfere with the Heck reaction. Acylation blocks this site, preventing side reactions and promoting the desired C-C bond formation.[8]

  • Xantphos Ligand: Xantphos is a bulky, electron-rich ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • 1,2-DAP for Deprotection: This choice allows for a one-pot deprotection and crystallization, streamlining the process and avoiding a separate purification step for the acylated intermediate.

Case Study 2: Niraparib (Zejula®)

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[10][11] A key challenge in its synthesis is the regioselective formation of the C-N bond between the piperidine ring and the indazole N-2 position. A copper-catalyzed N-arylation (a type of Ullmann condensation) proved to be a high-yielding and regioselective solution.[12]

Protocol: Regioselective Copper-Catalyzed N-Arylation for Niraparib [10][12]

This step couples the chiral piperidine fragment with the indazole core. The choice of a copper catalyst is crucial for achieving high regioselectivity for the N-2 position of the indazole.

  • Reaction Setup: In a reaction vessel, combine the (S)-N-Boc-3-(4-bromophenyl)piperidine intermediate (1.0 equiv), 1H-indazole-7-carboxamide (1.0 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst System: Add Copper(I) Bromide (CuBr, 0.05 equiv) and N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand (0.1 equiv).

  • Solvent and Execution: Add Dimethylacetamide (DMAc) as the solvent. Heat the mixture to 110 °C for approximately 24 hours. The reaction should be monitored by HPLC for the disappearance of starting materials.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent like ethyl acetate and washed with water to remove inorganic salts and DMAc. The organic layer is then concentrated.

  • Final Steps: The resulting intermediate undergoes deprotection of the Boc group and salt formation to yield the final Niraparib tosylate salt. The N-arylation step typically proceeds with a yield of around 94%.[10]

Causality Behind Choices:

  • Copper Catalysis: While palladium is often used for C-N coupling, copper catalysts can offer different or superior regioselectivity, especially with N-heterocycles like indazole. In this case, it selectively promotes arylation at the more sterically accessible and electronically favorable N-2 position.[10][12]

  • K₂CO₃ as Base: A moderately strong inorganic base is required to deprotonate the indazole N-H, activating it for nucleophilic attack. K₂CO₃ is effective, inexpensive, and easily removed during work-up.

  • DMAc Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants and the inorganic base.

Case Study 3: Granisetron (Kytril®)

Granisetron is a serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[13] Its structure is simpler than the kinase inhibitors, and the synthesis hinges on a robust amide bond formation.

G A 1-Methyl-indazole- 3-carboxylic acid C Granisetron A->C Amide Bond Formation B endo-9-Methyl-9- azabicyclo[3.3.1]nonan-3-amine B->C caption Core Synthetic Strategy for Granisetron.

Caption: Core Synthetic Strategy for Granisetron.

Protocol: Amide Coupling for Granisetron Synthesis [14]

The most common route involves activating the carboxylic acid and reacting it with the bicyclic amine.

  • Acid Activation: Suspend 1-methyl-indazole-3-carboxylic acid (1.0 equiv) in dichloromethane (DCM). Add a catalytic amount of Dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.1 equiv). Stir the mixture at room temperature until gas evolution ceases and a clear solution of the acyl chloride is formed.

  • Amine Coupling: In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in DCM and cool to 0 °C.

  • Reaction: Slowly add the prepared acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield Granisetron free base.[14]

Causality Behind Choices:

  • Oxalyl Chloride/DMF: This combination is a standard and highly effective method for converting carboxylic acids to acyl chlorides under mild conditions. DMF acts as a catalyst by forming the Vilsmeier reagent in situ.

  • Triethylamine (TEA): A tertiary amine base is required to neutralize the HCl generated during the amide bond formation, driving the reaction to completion.

Case Study 4: Entrectinib (Rozlytrek®)

Entrectinib is an inhibitor of ALK, ROS1, and TRK kinases, used to treat NTRK fusion-positive solid tumors.[15][16] A reported synthesis involves the coupling of two key fragments: a functionalized benzoic acid and a 3-aminoindazole derivative.[17]

Protocol: Key Amide Coupling in Entrectinib Synthesis [17]

This protocol outlines the final amide bond formation to assemble the core of Entrectinib.

  • Acid Chloride Formation: The carboxylic acid fragment (e.g., 4-((4-(N-methylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzoic acid derivative) is treated with oxalyl chloride in DCM to generate the corresponding acyl chloride in situ.[17]

  • Coupling Reaction: The crude acyl chloride solution is added to a solution of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (1.0 equiv) and pyridine in a suitable solvent at low temperature (-30 to -40 °C).[17]

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up. The crude product is often purified by trituration from a mixture of solvents to achieve high purity (>95%).

  • Deprotection (if applicable): If protecting groups are present (e.g., a trifluoroacetate on an amine), they are cleaved in a subsequent step. For instance, cleavage with K₂CO₃ in aqueous methanol can yield the final amorphous Entrectinib, which can then be recrystallized to obtain the desired crystalline form.[17]

Advanced Functionalization: Cross-Coupling on the Indazole Scaffold

Often, a drug's complexity is built by functionalizing a pre-formed indazole core. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide.[18][19] This is frequently used to add aryl or heteroaryl groups to the indazole scaffold.[20]

General Protocol: Suzuki Coupling of a Bromoindazole [18]

  • Reaction Setup: Combine the bromoindazole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a reaction vessel.

  • Catalyst System: Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent and Execution: Add a solvent system, typically a mixture like dimethoxyethane (DME) and water. Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, enabling the introduction of primary or secondary amines onto the indazole ring.[21][22]

General Protocol: Buchwald-Hartwig Amination of an Iodoindazole [21]

  • Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with the iodoindazole (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Sodium tert-butoxide, Cs₂CO₃, 1.5-2.0 equiv).

  • Addition of Reagents: Add an anhydrous solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.1-1.5 equiv).

  • Reaction Execution: Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified, typically by silica gel chromatography.

Conclusion and Future Perspectives

The synthesis of indazole-based therapeutic agents relies on a robust and ever-expanding toolbox of chemical reactions. Classical cyclization methods remain relevant for the construction of the core scaffold, while modern transition-metal-catalyzed reactions, particularly palladium- and copper-catalyzed cross-couplings, are indispensable for the efficient and regioselective assembly of complex drug molecules.[1] The case studies of Axitinib, Niraparib, Granisetron, and Entrectinib highlight how strategic bond disconnections and the optimization of key transformations are critical to developing scalable and efficient manufacturing routes.

Future research will likely focus on developing more sustainable and environmentally benign methodologies.[1] This includes the use of metal-free catalysis, flow chemistry for improved safety and scalability, and biocatalytic approaches that offer unparalleled chemo- and stereoselectivity.[1][23][24] As our understanding of chemical reactivity deepens, the synthesis of novel indazole derivatives will continue to drive the discovery of next-generation therapeutic agents.

References

  • The Discovery and Chemical Synthesis of Granisetron: A Technical Guide - Benchchem.
  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermedi
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance, Royal Society of Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, MDPI.
  • How to synthesize Entrectinib, ChemicalBook.
  • Total Synthesis of Entrectinib, ChemistryViews.
  • Different Strategies to the Synthesis of Indazole and its Deriv
  • GRANISETRON, New Drug Approvals.
  • Synthesis of Axitinib, Synfacts.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles, MDPI.
  • Synthesis of Niraparib, Synfacts.
  • Synthesis of Niraparib, a cancer drug candid
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review, Taylor & Francis Online.
  • Production of Niraparib using Imine Reductases, UKRI.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib, ACS Public
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis, BenchChem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling, RSC Publishing.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence, NIH N
  • Entrectinib synthesis, ChemicalBook.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents, NIH N
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole, BenchChem.
  • US9580406B2 - Processes for the preparation of axitinib, Google P
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues, Caribbean Journal of Science and Technology.
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction, ResearchG
  • Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors, PubMed.
  • Indazole - Synthesis and Reactions as a Chemical Reagent, ChemicalBook.

Sources

Application Notes and Protocols: Mastering the Regioselective Functionalization of the Indazole Ring at the 7-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the C7-Position on the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives are core components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4] While functionalization at various positions of the indazole ring has been explored, the introduction of substituents at the C7-position presents a unique and often formidable challenge due to the electronic properties and inherent reactivity of the heterocyclic system.[5][6]

However, mastering C7-functionalization is a critical endeavor for drug development professionals. Substituents at this position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. They can serve as key interaction points with biological targets, modulate solubility and metabolic stability, or enable further diversification of the molecular structure. A prime example is 7-nitroindazole (7-NI), a well-studied and selective inhibitor of neuronal nitric oxide synthase (nNOS), whose activity is critically dependent on the C7-nitro group.[7][8]

This comprehensive guide provides an in-depth exploration of field-proven strategies for the selective functionalization of the indazole ring at the 7-position. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocols, offering insights to empower researchers to select, optimize, and troubleshoot these essential synthetic transformations.

Strategic Pillar 1: Halogenation as a Gateway to C7-Diversification

One of the most robust and versatile strategies for functionalizing the C7-position is a two-step sequence: initial regioselective halogenation followed by a transition-metal-catalyzed cross-coupling reaction. This approach transforms the inert C-H bond into a reactive C-X (where X = Br, I) bond, which then serves as a versatile handle for introducing a vast array of carbon and heteroatom substituents.

Causality and Mechanistic Insight

Direct electrophilic halogenation of an unsubstituted 1H-indazole typically favors the more electron-rich C3 and C5 positions. To achieve selectivity at C7, electronic and steric control elements must be introduced. A common and effective strategy is the installation of an electron-withdrawing or sterically demanding group at the C4-position.[3] A C4-sulfonamide, for instance, deactivates the benzene ring towards electrophilic attack, but the steric bulk and electronic influence can direct incoming electrophiles, such as N-bromosuccinimide (NBS), preferentially to the C7-position, overcoming the inherent reactivity of other sites.[3]

Once the C7-haloindazole is secured, it becomes a prime substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][5] This reaction allows for the formation of a C-C bond between the C7-position of the indazole and an aryl or heteroaryl boronic acid, providing access to complex biaryl structures that are frequently found in bioactive molecules.

Workflow: C7-Halogenation and Suzuki-Miyaura Coupling

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Start 4-Substituted 1H-Indazole Reagent1 N-Bromosuccinimide (NBS) DMF, 80 °C Start->Reagent1 Electrophilic Aromatic Substitution Product1 7-Bromo-4-substituted 1H-Indazole Reagent1->Product1 Reagent2 Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Product1->Reagent2 Catalytic Cycle Product2 7-Aryl-4-substituted 1H-Indazole Reagent2->Product2

Caption: Workflow for C7-arylation via bromination and cross-coupling.

Protocol 1: Regioselective C7-Bromination of 4-Sulfonamido-1H-Indazole

This protocol is adapted from methodologies that leverage a C4-substituent to direct halogenation.[3]

Materials:

  • N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies (Ethyl acetate, brine, Na2SO4, silica gel)

Procedure:

  • Reaction Setup: To a solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq).

  • Heating: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Heating is necessary to overcome the activation energy for the substitution on the deactivated ring. Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to minimize the formation of di-brominated byproducts.[3]

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-4-sulfonamido-1H-indazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position

This protocol describes a typical Suzuki-Miyaura coupling using the product from Protocol 1.[3]

Materials:

  • 7-Bromo-4-sulfonamido-1H-indazole (from Protocol 1)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 - 3.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the 7-bromo-4-sulfonamido-1H-indazole (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is crucial for preventing its degradation and ensuring catalytic activity.

  • Reagent Addition: Add the degassed solvent mixture and finally the Pd(PPh3)4 catalyst under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, usually 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by silica gel chromatography to yield the 7-aryl-4-sulfonamido-1H-indazole.

Substrate (4-Substituent)C7-Halogenation YieldSuzuki Coupling PartnerC7-Arylation YieldReference
4-Sulfonamido~84% (NBS)Phenylboronic acid~70-80%[3]
4-AmidoVaries4-Methoxyphenylboronic acid~65-75%[3]
4-NitroN/A(See Direct Arylation)N/A[6]

Table 1: Representative yields for the two-step C7-arylation sequence.

Strategic Pillar 2: Directed C-H Activation for Atom Economy

In recent years, transition-metal-catalyzed direct C-H activation has emerged as a powerful and elegant strategy for forming C-C and C-heteroatom bonds.[9][10] This approach avoids the pre-functionalization step (i.e., halogenation), reducing step count and improving atom economy. The key to achieving regioselectivity at the C7-position is the use of a directing group (DG) that chelates to the metal center and positions it in close proximity to the targeted C7-H bond.

Causality and Mechanistic Insight

The C-H activation process typically involves an initial coordination of a directing group on the indazole substrate to a transition metal catalyst (e.g., Pd, Rh).[5][11] This forms a metallacyclic intermediate. The geometry of this intermediate is critical; it forces the catalytic center into the spatial vicinity of the C7-H bond, enabling an intramolecular C-H cleavage event (concerted metalation-deprotonation). This generates a new, more stable metallacycle containing a C-metal bond at the 7-position. This organometallic intermediate can then engage in various catalytic cycles, such as coupling with aryl halides, to form the desired functionalized product.

Electron-withdrawing groups at the C4-position, such as a nitro group, have proven effective in directing palladium catalysts to the C7 position, likely through a combination of steric hindrance at C3 and favorable electronic effects.[6]

Mechanism: Palladium-Catalyzed C7 C-H Arylation

G Indazole 4-Nitro-1H-Indazole + Pd(II) Catalyst Chelation Coordination Complex (Chelation via N2 and NO2) Indazole->Chelation Coordination CMD Concerted Metalation- Deprotonation (CMD) at C7-H Chelation->CMD C-H Cleavage Palladacycle C7-Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition of Aryl Halide (Ar-X) Palladacycle->OxAdd Coupling RedElim Reductive Elimination OxAdd->RedElim Forms C-C bond Product 7-Aryl-4-nitro-1H-Indazole + Pd(II) Catalyst (regenerated) RedElim->Product Releases Product G Start 2-Methyl-3-nitroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product 7-Nitro-1H-indazole Step2->Product

Sources

Application Notes & Protocols: A Strategic Guide to the Regioselective N-Alkylation of Indazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in modulating the pharmacological profile of these molecules. However, the inherent tautomerism of the indazole ring, with its two nucleophilic nitrogen centers (N-1 and N-2), presents a significant synthetic challenge, often leading to the formation of difficult-to-separate regioisomeric mixtures.[1][2][3][4] This guide provides an in-depth analysis of the factors governing the regioselectivity of N-alkylation on indazole esters. We present validated, step-by-step protocols that enable chemists to strategically direct the alkylation to either the N-1 or N-2 position with high fidelity, thereby streamlining synthesis and purification efforts in drug discovery and development.

The Underlying Chemistry: Controlling Regioselectivity

The outcome of an indazole alkylation reaction is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction parameters and the substitution pattern of the indazole core itself.[3] Understanding these principles is paramount to achieving the desired regioisomer.

Tautomeric Equilibrium and Thermodynamic Stability

The indazole ring exists in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally recognized as the more thermodynamically stable of the two.[1][5][6] This intrinsic stability can be exploited to favor the formation of N-1 alkylated products under conditions that permit the reaction to reach thermodynamic equilibrium.[7]

Key Parameters for Directing Regioselectivity

The choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring are the primary levers for controlling the N-1 versus N-2 selectivity.

  • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a robust system for achieving high N-1 selectivity.[1][4] This is often considered the thermodynamic pathway. Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently yield mixtures of N-1 and N-2 isomers, suggesting a less defined regiochemical control.[3][8]

  • Steric Hindrance: The presence of a bulky substituent at the C-7 position of the indazole ring sterically encumbers the adjacent N-1 position. This effectively blocks the approach of the alkylating agent, forcing the reaction to proceed at the more accessible N-2 position. This principle is a powerful tool for directing N-2 alkylation.[1][4][7]

  • Electronic Effects & Chelation: Electron-withdrawing substituents at the C-3 position, such as the ester moiety central to this guide, can influence selectivity. It has been postulated that the ester's carbonyl oxygen can chelate with the counter-ion of the base (e.g., Na⁺), positioning the alkylating agent for preferential attack at the N-1 position.[5]

The following diagram illustrates the decision-making process based on these controlling factors.

G cluster_input Inputs cluster_decision Controlling Factors cluster_pathways Reaction Pathways cluster_output Products Indazole Indazole Ester Substrate Base_Solvent Base / Solvent System Indazole->Base_Solvent Substituents Ring Substituents (Steric/Electronic) Indazole->Substituents N1_Pathway Thermodynamic Control (Favors N-1) Base_Solvent->N1_Pathway e.g., NaH / THF Mixed_Pathway Mixed / Non-Selective Base_Solvent->Mixed_Pathway e.g., K2CO3 / DMF Substituents->N1_Pathway e.g., C-3 chelating group N2_Pathway Kinetic / Steric Control (Favors N-2) Substituents->N2_Pathway e.g., C-7 bulky group N1_Product N-1 Alkylated Product N1_Pathway->N1_Product N2_Product N-2 Alkylated Product N2_Pathway->N2_Product Mixed_Pathway->N1_Product Mixed_Pathway->N2_Product

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Experimental Workflows and Protocols

The following protocols are designed to provide reliable and reproducible methods for the selective N-alkylation of indazole esters. Adherence to anhydrous conditions and inert atmosphere techniques is critical, especially when using reactive reagents like sodium hydride.

G start Start: Indazole Ester setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup reagent_add Reagent Addition (Base, Alkylating Agent, etc.) setup->reagent_add reaction Reaction Monitoring (TLC / LC-MS) reagent_add->reaction workup Aqueous Workup & Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Flash Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Isomer characterization->end

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Highly Regioselective N-1 Alkylation (Thermodynamic Control)

This protocol leverages the NaH/THF system to achieve excellent N-1 selectivity for a wide range of indazole esters, particularly those without significant steric hindrance at the C-7 position.[4][9]

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen or argon, add the indazole ester (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Expertise & Experience: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the accompanying evolution of hydrogen gas. Vigorous stirring is necessary.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.[3]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1-1.5 equiv) dropwise to the suspension.[3]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as determined by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

    • Trustworthiness: This step safely neutralizes any unreacted NaH. Do not add water or protic solvents directly to the concentrated reaction mixture at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole ester.[3]

Protocol 2: Highly Regioselective N-2 Alkylation

Achieving N-2 selectivity requires a deliberate strategy, either by exploiting steric hindrance or by employing specific reaction conditions known to favor the kinetic product.

Method A: Steric-Directed Alkylation

This method is applicable when using an indazole ester substrate that possesses a C-7 substituent (e.g., -NO₂ or -CO₂Me). The steric bulk of the C-7 group effectively shields the N-1 position, directing the alkylation to N-2.[1][3]

Methodology:

  • Follow the exact steps outlined in Protocol 1 (N-1 Alkylation) , using the C-7 substituted indazole ester as the starting material. The steric hindrance will override the normal thermodynamic preference, yielding the N-2 product with high selectivity.[4][7]

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for N-2 alkylation of many indazole esters, proceeding under mild, neutral conditions.[3][7] It is particularly useful for converting alcohols directly into N-alkyl groups.

Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the indazole ester (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes.[3]

    • Expertise & Experience: A characteristic color change (often to a milky white or orange precipitate) indicates the formation of the Mitsunobu intermediates. The dropwise addition at 0 °C is essential to manage the exothermic nature of this step.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.

  • Concentration: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the product along with significant amounts of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. This mixture is typically purified directly by flash column chromatography to yield the pure N-2 alkylated product.[3][6]

Protocol 3: Mixed Regioselectivity Alkylation

In some instances, particularly with weaker bases in polar solvents, a mixture of isomers is obtained. While not ideal for selectivity, this method is simple to perform and can be useful if the resulting isomers are readily separable.[3]

Methodology:

  • Preparation: Suspend the indazole ester (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight.

  • Workup: Pour the reaction mixture into a large volume of water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and separate the N-1 and N-2 regioisomers using flash column chromatography.[3]

Data Presentation & Isomer Characterization

The following table summarizes representative data from the literature, highlighting the impact of reaction conditions on regioselectivity.

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
Methyl indazole-3-carboxylaten-pentyl bromideNaH / THFRT to 50>99 : 1>99[1]
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[3]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[3]
Methyl indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.520 (N-1), 58 (N-2)[1][3][7]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[3][10]
Unambiguous Characterization of N-1 and N-2 Regioisomers

Correctly assigning the structure of the isolated products is critical. While TLC and ¹H NMR will show distinct products, two-dimensional NMR spectroscopy provides definitive proof of regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold-standard technique for assignment.[7][8]

    • N-1 Isomer: A key correlation will be observed between the protons on the alpha-carbon of the N-1 alkyl chain (e.g., the N-CH₂ -R protons) and the indazole ring's C-7a carbon.[11]

    • N-2 Isomer: A key correlation will be observed between the protons on the alpha-carbon of the N-2 alkyl chain and the indazole ring's C-3 carbon.[11]

Conclusion

The regioselective N-alkylation of indazole esters is a controllable process. High N-1 selectivity can be reliably achieved through thermodynamically controlled conditions, most notably with the NaH/THF system. Conversely, high N-2 selectivity can be accessed by leveraging steric hindrance at the C-7 position or by employing specific methodologies such as the Mitsunobu reaction or acid-catalyzed protocols. By understanding the interplay of steric, electronic, and systemic factors, researchers can strategically design syntheses that minimize isomeric mixtures, thereby accelerating the pace of drug discovery and development.

References

  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. Benchchem.

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

  • Martinez-Vargas, A., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

  • Martinez-Vargas, A., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH).

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem.

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.

  • Frigoli, S., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis.

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH).

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters.

  • Method for separating and purifying substituted indazole isomers. Google Patents.

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal.

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances.

  • Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing).

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark.

  • Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... ResearchGate.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society.

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar.

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH).

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols: A Guide to the Development and Application of JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Jun N-terminal kinases (JNKs) are a critical subfamily of the mitogen-activated protein kinase (MAPK) family that orchestrate cellular responses to a wide array of stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage.[1][2][3] Dysregulation of the JNK signaling pathway is implicated in a multitude of human diseases, ranging from cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease to metabolic and inflammatory conditions.[2][][5] Consequently, JNK has emerged as a high-priority target for therapeutic intervention. This guide provides an in-depth overview of the JNK signaling cascade, explores various strategies for its inhibition, and delivers detailed, field-proven protocols for the screening, validation, and in vivo application of novel JNK inhibitors.

The JNK Signaling Cascade: A Pivotal Hub in Cellular Stress Response

The JNK pathway functions as a three-tiered kinase cascade, typically involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the JNK protein itself (a MAPK).[2][6] This cascade is activated by diverse extracellular and intracellular signals, culminating in the phosphorylation and activation of JNK.[6][7]

There are three main JNK genes that, through alternative splicing, produce ten different isoforms:

  • JNK1 (MAPK8) and JNK2 (MAPK9): Ubiquitously expressed and involved in a wide range of processes, including inflammation and insulin resistance.[1][]

  • JNK3 (MAPK10): Primarily expressed in the brain, heart, and testes, making it a specific target for neurological conditions.[1][][8]

Once activated, JNKs translocate from the cytoplasm to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[1][][9] This leads to the regulation of genes involved in critical cellular processes such as apoptosis, inflammation, cell proliferation, and survival.[2][10] The role of JNK is highly context-dependent; transient activation can promote cell survival, whereas sustained activation often leads to programmed cell death.[2] This duality makes the therapeutic targeting of JNK a nuanced challenge, requiring precise and well-validated inhibitors.

JNK_Signaling_Pathway cluster_stimuli External & Internal Stress Stimuli cluster_map3k MAP3K Tier cluster_map2k MAP2K Tier cluster_mapk MAPK Tier cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes stimuli UV Radiation, Cytokines (TNF-α, IL-1) Oxidative Stress, Pathogens MAP3K ASK1, MEKK1-4, MLK stimuli->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK JNK1 / JNK2 / JNK3 MKK4->JNK P MKK7->JNK P cJun c-Jun (AP-1) JNK->cJun P other_tf ATF2, p53, etc. JNK->other_tf P mitochondria Mitochondrial Proteins (Bim, Mcl-1) JNK->mitochondria P outcomes Apoptosis Inflammation Proliferation Survival cJun->outcomes other_tf->outcomes mitochondria->outcomes

Caption: The core JNK signaling cascade.

Strategies for JNK Inhibition: Mechanisms and Key Compounds

The development of JNK inhibitors has pursued several distinct mechanistic strategies, each with unique advantages and challenges.

  • ATP-Competitive Inhibitors: These small molecules bind to the highly conserved ATP-binding pocket of the JNK kinase domain, preventing the phosphorylation of downstream substrates.[1][11] This is the most common strategy, but achieving selectivity over other kinases can be challenging.[12]

    • SP600125: A first-generation, reversible, and broad-spectrum JNK inhibitor widely used in preclinical research.[1][11] It displays IC50 values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3.[1]

    • CC-401: A second-generation ATP-competitive inhibitor that entered clinical trials, showing improved selectivity over other kinases.[11][12][]

  • Substrate-Competitive Inhibitors: These inhibitors do not compete with ATP but instead block the docking site used by JNK substrates, such as the JIP1 scaffold protein or c-Jun.[1][14] This approach can offer greater specificity.

    • Peptide Inhibitors (e.g., D-JNKI-1): Derived from the JNK-interacting protein (JIP), these peptides block the interaction between JNK and its upstream activators or downstream substrates.[11]

    • BI-78D3: A small molecule identified from a screen for compounds that disrupt the JNK-JIP1 interaction, functioning as a substrate-competitive inhibitor.[14]

  • Irreversible Covalent Inhibitors: These compounds form a permanent covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to potent and sustained inhibition.

    • JNK-IN-8: A potent irreversible inhibitor with IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively.[1][15]

Inhibitor Type Target(s) IC50 / Ki Value Reference(s)
SP600125 ATP-CompetitiveJNK1, JNK2, JNK340 nM, 40 nM, 90 nM[1][16]
AS601245 ATP-CompetitiveJNK1, JNK2, JNK380 nM, 90 nM, 230 nM[1][16]
CC-401 ATP-CompetitiveJNK (pan)Potent, >40-fold selectivity[11][12][16]
JNK-IN-8 Irreversible CovalentJNK1, JNK2, JNK34.7 nM, 18.7 nM, 1 nM[1][15]
Tanzisertib (CC-930) ATP-CompetitiveJNK1, JNK2, JNK3Ki: 44 nM, 6.2 nM, IC50: 5 nM[1]
BI-78D3 Substrate-CompetitiveJNK (pan)280 nM[1][16]
D-JNKI-1 Peptide InhibitorJNK (pan)N/A (Peptide)[11][17]

A Validated Workflow for JNK Inhibitor Discovery and Development

A robust and systematic workflow is essential for identifying and validating novel JNK inhibitors. This process moves from high-throughput biochemical screening to detailed cellular characterization and finally to efficacy testing in preclinical disease models.

JNK_Inhibitor_Workflow cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Cellular Validation cluster_3 Phase 3: Preclinical Evaluation lib_screen Compound Library Screening biochem Protocol 1: Biochemical Kinase Assay (e.g., TR-FRET, Filter Binding) lib_screen->biochem hit_id Hit Identification (IC50 Determination) biochem->hit_id cell_perm Cellular Permeability & Toxicity Assessment hit_id->cell_perm target_eng Protocol 2: Cellular Target Engagement (p-c-Jun Western, CETSA) cell_perm->target_eng downstream Downstream Pathway Modulation Assay target_eng->downstream animal_model Protocol 3: In Vivo Efficacy Testing (Disease-Relevant Model) downstream->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: A streamlined workflow for JNK inhibitor development.

Application Protocol 1: Primary Screening - In Vitro JNK Kinase Activity Assay

Objective: To measure the direct inhibitory effect of test compounds on the enzymatic activity of a purified JNK isoform in a high-throughput format. This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for kinase screening.[14]

Principle: Active JNK kinase phosphorylates a biotinylated substrate peptide (e.g., derived from c-Jun or ATF2). A Europium (Eu)-labeled anti-phospho-substrate antibody is then added. When the substrate is phosphorylated, the Eu-donor and a Streptavidin-Allophycocyanin (SA-APC) acceptor are brought into close proximity, generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a loss of the FRET signal.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-ATF2)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Test compounds serially diluted in DMSO

  • Europium-labeled anti-phospho-ATF2 (or other substrate) antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Stop/Detection buffer (e.g., Kinase buffer with 20 mM EDTA)

  • Low-volume 384-well assay plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the 384-well assay plates. Include positive controls (no inhibitor) and negative controls (no enzyme) in separate wells.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate master mix in kinase reaction buffer containing the JNK enzyme (e.g., 200 ng/mL) and the biotinylated substrate (e.g., 400 nM).

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate master mix to each well containing the test compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase reaction buffer (e.g., 2 µM final concentration). Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Causality Note: This incubation time must be optimized to ensure the reaction is in the linear range for the positive control wells.

  • Terminate Reaction: Prepare a detection mix in Stop/Detection buffer containing the Eu-labeled antibody and SA-APC. Add 10 µL of this mix to each well. The EDTA in the buffer chelates Mg2+ ions, effectively stopping the kinase reaction.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm). Calculate the FRET ratio.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.

Application Protocol 2: Cellular Target Engagement & Downstream Pathway Analysis

Objective: To confirm that a JNK inhibitor can enter cells and engage its target, leading to the inhibition of downstream JNK signaling. This protocol uses Western blotting to measure the phosphorylation of the direct JNK substrate, c-Jun.[18]

Principle: Cells are pre-treated with the JNK inhibitor and then stimulated with an agent known to activate the JNK pathway (e.g., TNF-α, Anisomycin, or UV radiation). Cell lysates are then collected, and the levels of phosphorylated c-Jun (at Ser63/73) are measured by Western blot. A successful inhibitor will cause a dose-dependent decrease in phospho-c-Jun levels without affecting total c-Jun or a loading control protein (e.g., GAPDH).

Materials:

  • Cell line responsive to JNK activation (e.g., HeLa, A549, or THP-1)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., TNF-α, Anisomycin)

  • Test JNK inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: The next day, replace the medium with fresh, low-serum medium. Add the JNK inhibitor at various concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) to the respective wells. Incubate for 1-2 hours. Causality Note: This pre-incubation allows the inhibitor to permeate the cell membrane and bind to its target before pathway activation.

  • JNK Pathway Activation: Add the JNK activator to the wells. For example, stimulate with 20 ng/mL TNF-α for 30 minutes or 10 µg/mL Anisomycin for 30 minutes. Include an unstimulated, untreated control well.

  • Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer. b. Boil samples for 5 minutes and load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with primary antibody against phospho-c-Jun (e.g., 1:1000 dilution) overnight at 4°C. f. Wash the membrane 3 times with TBST. g. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. h. Wash 3 times with TBST. i. Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing: To confirm equal loading and specific inhibition, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensity for phospho-c-Jun and normalize it to the total c-Jun or GAPDH signal. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.

Application Protocol 3: In Vivo Efficacy Assessment in a Murine Model

Objective: To evaluate the therapeutic efficacy of a JNK inhibitor in a disease-relevant animal model. This generalized protocol uses a laser-induced choroidal neovascularization (CNV) model, relevant for age-related macular degeneration (AMD), as an example of an inflammation-driven disease.[17]

Principle: Pathological processes in many diseases are driven by JNK-mediated inflammation and apoptosis.[5][17] In the laser-CNV model, localized laser injury to the retina induces an inflammatory response, macrophage infiltration, and subsequent pathological blood vessel growth (neovascularization), mimicking aspects of wet AMD.[17] A JNK inhibitor is administered systemically or locally (e.g., intravitreal injection), and its ability to reduce the area of CNV is quantified as a measure of efficacy.

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Topical proparacaine for corneal anesthesia

  • Tropicamide for pupil dilation

  • Argon laser photocoagulator with a slit lamp delivery system

  • Test JNK inhibitor formulated for in vivo administration (e.g., in a solution for intraperitoneal or intravitreal injection)

  • Fluorescein isothiocyanate (FITC)-conjugated isolectin B4

  • Dissecting microscope and fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Handling and Anesthesia: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Anesthetize the mice and dilate their pupils.

  • Laser-Induced CNV: a. Place a coverslip on the cornea with a drop of methylcellulose for optical clarity. b. Deliver four laser spots (e.g., 532 nm, 100 µm spot size, 100 ms duration, 120 mW) around the optic nerve in each eye using the argon laser. The appearance of a vaporization bubble indicates successful rupture of Bruch's membrane, which is necessary to induce CNV.

  • Inhibitor Administration: Immediately following the laser procedure, administer the JNK inhibitor. For example, give an intravitreal injection of 1 µL of the inhibitor solution or begin a course of systemic (e.g., daily intraperitoneal) injections. The control group should receive a vehicle injection.[17]

  • Tissue Collection and Analysis (Day 10-14): a. Anesthetize the mice and perfuse them systemically with PBS followed by FITC-isolectin B4 to label the vasculature. b. Enucleate the eyes and fix them in 4% paraformaldehyde. c. Dissect the cornea and lens, and carefully remove the retina. d. Make four radial cuts in the remaining eyecup (choroid/sclera) and flat-mount it with the choroidal side up.

  • Imaging and Quantification: a. View the choroidal flat mounts under a fluorescence microscope. b. Capture images of the laser-induced CNV lesions, which will appear as bright, well-defined areas of FITC-isolectin staining. c. Use image analysis software to measure the total area of neovascularization for each laser spot.

  • Data Analysis: Calculate the average CNV area per eye for each animal. Compare the mean CNV area between the vehicle-treated and inhibitor-treated groups using an appropriate statistical test (e.g., Student's t-test). A statistically significant reduction in CNV area in the treated group indicates in vivo efficacy. Further analysis can include immunohistochemistry on retinal cross-sections to measure markers of inflammation (e.g., F4/80 for macrophages) or apoptosis (TUNEL assay).[17]

Trustworthiness and Critical Considerations

  • Specificity is Key: Many early JNK inhibitors, like SP600125, have known off-target effects on other kinases.[1][12] It is crucial to profile lead compounds against a broad panel of kinases to ensure specificity.

  • Isoform Selectivity: JNK1, 2, and 3 can have different, sometimes opposing, functions.[12][19] Developing isoform-selective inhibitors may be necessary to maximize therapeutic benefit while minimizing toxicity.[8][12]

  • Validating the Mechanism: For non-ATP competitive inhibitors, it is essential to validate that they function through the intended mechanism (e.g., disrupting a protein-protein interaction) and are not simply acting as cryptic ATP-competitive binders.

  • In Vivo Target Engagement: In parallel with efficacy studies, pharmacodynamic assays (e.g., measuring p-c-Jun levels in target tissues after dosing) are vital to confirm that the drug is reaching its target at sufficient concentrations to exert a biological effect.

References

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy. [Link]

  • JNK Signaling Pathway. Creative Diagnostics. [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more?. The International Journal of Biochemistry & Cell Biology. [Link]

  • Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences. [Link]

  • JNK Signaling in Cancer. News-Medical.Net. [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • What are JNK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • JNK inhibition reduces apoptosis and neovascularization in a murine model of age-related macular degeneration. Proceedings of the National Academy of Sciences. [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews. [Link]

  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. Pharmaceuticals. [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. ASM Journals. [Link]

  • JNK Assay Kit. Neo Biotech. [Link]

  • The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases. International Journal of Molecular Sciences. [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. Experimental & Molecular Medicine. [Link]

Sources

Application Note & Protocol: Synthesis of Indazole-5-Carboxamide Derivatives via Amide Bond Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, field-proven protocol for the synthesis of indazole-5-carboxamide derivatives, a class of compounds of high interest in medicinal chemistry. Indazole and its derivatives are recognized as "privileged scaffolds" due to their wide-ranging biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] This guide focuses on a robust and widely applicable two-step synthetic strategy: the preparation of the key intermediate, 1H-indazole-5-carboxylic acid, followed by a reliable amide coupling reaction to furnish the desired carboxamide derivatives. We will delve into the mechanistic rationale behind the chosen reagents and provide practical insights for procedural optimization and troubleshooting.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern drug discovery.[1][5] Its unique structural and electronic properties allow it to interact with a variety of biological targets, making it a versatile template for the design of novel therapeutics.[3] Numerous FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, feature an indazole core, highlighting its clinical importance.[1] The synthesis of indazole derivatives, particularly carboxamides at the 5-position, is a common strategy to explore structure-activity relationships (SAR) and enhance pharmacological properties.[6][7] This protocol details a common and effective method for creating a library of such compounds.

General Synthetic Strategy

The synthesis of indazole-5-carboxamide derivatives is typically achieved through a convergent approach. The core indazole heterocycle is first functionalized with a carboxylic acid group. This key intermediate, 1H-indazole-5-carboxylic acid, is then "activated" and coupled with a diverse range of primary or secondary amines to yield the final amide products. This modular approach is highly efficient for generating compound libraries for screening purposes.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Coupling A Starting Material (e.g., 4-Methyl-3-nitrobenzoic acid) B Reductive Cyclization A->B e.g., SnCl2, HCl C 1H-Indazole-5-carboxylic acid B->C C2 1H-Indazole-5-carboxylic acid E Carboxylic Acid Activation C2->E HATU, DIPEA D Amine (R-NH2) F Nucleophilic Acyl Substitution D->F E->F Active OAt-Ester G Final Product (Indazole-5-carboxamide) F->G

Figure 1. General workflow for the synthesis of indazole-5-carboxamide derivatives.

Detailed Protocols

Protocol 1: Synthesis of 1H-Indazole-5-carboxylic acid (Intermediate)

This protocol describes a common method for preparing the key carboxylic acid intermediate. While this compound is commercially available[6], this synthesis is provided for situations requiring in-house preparation. The procedure involves the reductive cyclization of a suitable nitro-substituted benzoic acid.

Materials and Reagents:

  • 4-Methyl-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reduction: In a round-bottom flask, suspend 4-methyl-3-nitrobenzoic acid (1 equiv.) in concentrated HCl.

  • Add a solution of SnCl₂ (approx. 3-4 equiv.) in concentrated HCl portion-wise while stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Diazotization & Cyclization: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 equiv.) in water, keeping the temperature below 10 °C.

  • Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Basify the mixture with a concentrated NaOH solution to pH > 12 to precipitate tin salts.

  • Filter the mixture and wash the solid residue with water.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to pH ~4-5 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 1H-indazole-5-carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[8][9] It facilitates the formation of an active ester from the carboxylic acid, which then readily reacts with the amine.[10][11]

Materials and Reagents:

Reagent/Material Purpose
1H-Indazole-5-carboxylic acid Starting material
Desired Amine (R-NH₂) Coupling partner
HATU Coupling/Activating agent
DIPEA (Hünig's base) Non-nucleophilic base
DMF (N,N-Dimethylformamide) Anhydrous polar aprotic solvent
Dichloromethane (DCM) Extraction solvent
Saturated NaHCO₃ solution Aqueous wash
Brine Aqueous wash
Anhydrous Na₂SO₄ or MgSO₄ Drying agent
Magnetic stirrer, septa, needles For inert atmosphere setup

| TLC plates, silica gel | For reaction monitoring & purification |

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-5-carboxylic acid (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF.

  • Activation: Add HATU (1.1-1.2 equiv.) to the solution, followed by DIPEA (2.0-3.0 equiv.).[12] Stir the mixture at room temperature for 15-20 minutes. This step forms the OAt-active ester intermediate.[8][10]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching & Extraction: Once complete, pour the reaction mixture into water and extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure indazole-5-carboxamide derivative.

Mechanistic Insight: The Role of HATU

Understanding the mechanism of the coupling agent is crucial for troubleshooting and optimization.

G cluster_0 Mechanism of HATU-mediated Amide Coupling A Carboxylic Acid (R-COOH) B Carboxylate (R-COO⁻) A->B DIPEA (Base) D OAt-Active Ester + Tetramethylurea B->D C HATU C->D Attack F Amide Product (R-CONHR') D->F E Amine (R'-NH₂) E->F Nucleophilic Attack G HOAt F->G Byproduct

Figure 2. Simplified mechanism of HATU-mediated amide bond formation.

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[10]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[8][9]

  • Coupling: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing HOAt (1-hydroxy-7-azabenzotriazole).[10]

The high efficiency of HATU is attributed to the electronic properties of the HOAt leaving group and a potential neighboring group effect from the pyridine nitrogen, which can stabilize the transition state.[8]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is oven-dried and reagents (especially the DMF solvent) are anhydrous. Water can hydrolyze the active ester intermediate.

    • Reagent Quality: Use high-purity HATU and fresh, anhydrous solvent. HATU can degrade over time.

    • Steric Hindrance: For bulky amines or acids, the reaction may require longer times, gentle heating (e.g., 40-50 °C), or a more potent coupling reagent.

  • Side Reactions:

    • Racemization: For chiral carboxylic acids, HATU is known to cause less racemization compared to some other coupling reagents, but it's still a possibility.[9] Running the reaction at a lower temperature (0 °C) can sometimes mitigate this.

    • Guanidinium Byproduct: Adding the amine after the initial activation period (acid + HATU + base) is crucial. If all components are mixed at once, the amine can react directly with HATU to form an undesired guanidinium byproduct.

  • Purification Challenges:

    • The byproduct tetramethylurea (TMU) can sometimes be difficult to remove. Multiple aqueous washes are effective. If it persists, a reverse-phase chromatography or crystallization might be necessary.

Characterization

The identity and purity of the final indazole-5-carboxamide products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Conclusion

The protocol described provides a reliable and versatile method for the synthesis of indazole-5-carboxamide derivatives. By understanding the underlying mechanism and key experimental parameters, researchers can efficiently generate libraries of these medicinally important compounds for further biological evaluation. The use of a robust coupling reagent like HATU ensures high yields across a broad range of substrates, making this a cornerstone reaction in drug discovery workflows.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs. [Link]

  • ResearchGate. Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF. [Link]

  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • J&K Scientific LLC. 1H-Indazole-5-carboxylic acid | 61700-61-6. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • PubMed. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. [Link]

  • UTokyo. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Indazole Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The efficient and scalable synthesis of functionalized indazole intermediates is a critical bottleneck in the drug development pipeline. This guide provides a comprehensive overview of robust and scalable synthetic strategies for indazole intermediates, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, moving beyond simple protocols to offer field-proven insights. This document will explore both classical and modern synthetic paradigms, including transition-metal-catalyzed C-H functionalization and the burgeoning field of continuous flow chemistry, offering detailed, self-validating protocols for key transformations.

The Strategic Importance of the Indazole Moiety in Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles.[1] This structural feature allows them to interact with a wide range of biological targets, leading to their prevalence in drugs with diverse therapeutic applications, including oncology, inflammation, and pain management.[1][2][3] Notable examples of blockbuster drugs containing the indazole core include the anti-cancer agent Pazopanib (Votrient®) and the anti-emetic Granisetron.[1][4] The development of efficient, cost-effective, and safe large-scale syntheses of indazole intermediates is therefore a paramount concern for the pharmaceutical industry.

Navigating the Synthetic Landscape: From Classical Approaches to Modern Innovations

The synthesis of indazoles has evolved significantly from early classical methods. While these traditional routes are foundational, modern drug discovery demands greater efficiency, functional group tolerance, and scalability.

Classical Indazole Syntheses: Foundations and Limitations

Historically, methods such as the Jacobson synthesis, which involves the cyclization of o-acylphenylhydrazines, have been employed.[5] Another common approach is the condensation of o-substituted carbonyl compounds with hydrazine derivatives.[6] While effective for certain substrates, these methods often suffer from limitations when considered for large-scale production, such as harsh reaction conditions, the generation of significant waste, and limited substrate scope.

The Rise of Transition-Metal Catalysis: A Paradigm Shift in Efficiency

The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder conditions and broader functional group compatibility.[3] Palladium-, copper-, and rhodium-catalyzed reactions have become indispensable tools for constructing the indazole ring system.[1][2]

Key Catalytic Strategies:

  • Intramolecular C-N Bond Formation: Copper- and palladium-catalyzed intramolecular cyclizations of appropriately substituted precursors, such as o-haloaryl hydrazones, are widely used.[1][2] These methods generally offer good yields and scalability.

  • C-H Activation/Annulation: A more recent and atom-economical approach involves the direct functionalization of C-H bonds.[3][7] Rhodium and cobalt catalysts have been particularly effective in mediating the annulation of arylhydrazones or azobenzenes with various coupling partners to form highly substituted indazoles.[2][8] This strategy obviates the need for pre-functionalized starting materials, shortening synthetic sequences.

Flow Chemistry: A Gateway to Safer and More Scalable Indazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for addressing the challenges of scalability and safety in chemical synthesis.[6][9][10] This is particularly relevant for indazole synthesis, which can involve hazardous intermediates like diazonium salts or highly exothermic reactions.[9]

Advantages of Flow Chemistry for Indazole Synthesis:

  • Enhanced Safety: The small reactor volumes inherent to flow systems significantly mitigate the risks associated with unstable intermediates and exothermic reactions.[9][10]

  • Precise Process Control: Flow reactors allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reproducibility.[9]

  • Scalability: Scaling up a flow process is often as simple as running the system for a longer duration, bypassing the complex challenges of scaling up batch reactors.[10]

In-Depth Protocols for Large-Scale Indazole Intermediate Synthesis

The following protocols are designed to be robust, scalable, and self-validating, incorporating in-process controls (IPCs) for critical parameter monitoring.

Protocol 1: Scalable Synthesis of a 3-Methyl-6-Nitro-1H-Indazole Intermediate for Pazopanib

This protocol is based on the initial steps of the innovator's route to Pazopanib, a widely used anti-cancer drug.[4][11]

Reaction Scheme:

G start 2-Ethyl-5-nitroaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO2, Glacial Acetic Acid product 3-Methyl-6-nitro-1H-indazole intermediate->product Cyclization

Workflow for the synthesis of a Pazopanib intermediate.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature probe, and addition funnel.

  • 2-Ethyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Step-by-Step Procedure:

  • Reactor Setup and Charging: Charge the jacketed reactor with 2-ethyl-5-nitroaniline (1.0 eq) and glacial acetic acid (10 vol). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water (2 vol). Add this solution dropwise to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

    • Causality: Slow addition and temperature control are critical to prevent the uncontrolled decomposition of the diazonium salt intermediate and minimize the formation of impurities.

  • Reaction Monitoring (IPC-1): After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Take a sample for HPLC analysis to confirm the consumption of the starting material.

  • Cyclization: Once the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Hold at this temperature for 2-4 hours.

    • Causality: Heating promotes the intramolecular cyclization to form the indazole ring.

  • Reaction Monitoring (IPC-2): Monitor the progress of the cyclization by HPLC until the diazonium intermediate is consumed.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. Slowly add deionized water (20 vol) to precipitate the product. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary:

ParameterTypical Value
Yield 85-95%
Purity (HPLC) >98%
Key Process Safety Control of exotherm during diazotization.
Protocol 2: Continuous Flow Synthesis of Functionalized 1H-Indazoles

This protocol outlines a general method for the synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines using a continuous flow setup, which offers significant safety and scalability advantages.[9][10]

Reaction Scheme:

G start1 o-Fluorobenzaldehyde Solution mixer T-Mixer start1->mixer start2 Hydrazine Solution start2->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr product Product Collection bpr->product

Workflow for the continuous flow synthesis of 1H-indazoles.

Materials and Equipment:

  • Continuous flow chemistry system (e.g., Vapourtec R-series) equipped with at least two pumps, a T-mixer, a heated reactor coil (e.g., stainless steel or PFA), and a back-pressure regulator.[10]

  • o-Fluorobenzaldehyde derivative

  • Hydrazine derivative (e.g., methylhydrazine)

  • Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Dimethylacetamide - DMA)

  • Standard work-up and purification equipment (rotary evaporator, chromatography system).

Step-by-Step Procedure:

  • Solution Preparation:

    • Solution A: Dissolve the o-fluorobenzaldehyde derivative (1.0 eq) in DMA.

    • Solution B: Dissolve the hydrazine derivative (1.2 eq) and DIPEA (1.5 eq) in DMA.

  • System Setup and Priming: Set up the flow reactor with a suitable reactor coil volume (e.g., 10 mL) and a back-pressure regulator (e.g., 250 psi).[10] Prime the entire system with DMA.

  • Reaction Initiation: Set the reactor temperature (e.g., 150-250 °C).[10] Pump Solution A and Solution B at equal flow rates into the T-mixer, where they combine and enter the heated reactor coil. The total flow rate will determine the residence time.

    • Causality: The high temperature and pressure achievable in a flow reactor accelerate the reaction rate, allowing for short residence times.[10] The back-pressure regulator ensures the solvent remains in the liquid phase above its boiling point.

  • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes). Collect the product stream exiting the back-pressure regulator.

  • Work-up and Purification:

    • Quench the collected reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary:

ParameterTypical Value
Residence Time 5-30 minutes
Throughput Scalable by continuous operation
Yield 60-90% (substrate dependent)
Purity (Post-Purification) >99%
Key Process Safety Minimized exposure to hazardous reagents and controlled reaction conditions.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a given indazole intermediate depends on several factors, including the desired substitution pattern, cost of starting materials, and available equipment.

Synthetic StrategyTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Condensation Moderate to GoodLimitedInexpensive starting materials.Harsh conditions, poor functional group tolerance.
Transition-Metal Catalyzed C-N Coupling Good to ExcellentBroadMild conditions, high efficiency.Cost of catalysts and ligands, potential for metal contamination.[1]
Transition-Metal Catalyzed C-H Activation Moderate to High[12]Broad[12]High atom economy, access to complex derivatives.[12]Expensive catalysts, may require inert atmosphere.[12]
Continuous Flow Synthesis Good to ExcellentBroadEnhanced safety, scalability, reproducibility.[10]Initial capital investment for equipment.

Conclusion and Future Directions

The synthesis of indazole intermediates for drug discovery has been significantly advanced by modern catalytic methods and process technologies like flow chemistry. For large-scale synthesis, the focus is shifting towards more sustainable and efficient methodologies.[1] Future research will likely concentrate on the development of greener catalytic systems, such as those utilizing earth-abundant metals, and the wider adoption of continuous manufacturing processes to improve the economic and environmental viability of producing these critical pharmaceutical building blocks.[1]

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • BenchChem. (2025). Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
  • Recent synthetic approaches to 1H- and 2H-indazoles (microreview).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Strategy design for 1H-indazole synthesis
  • Cobalt(III)
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • indazole - Organic Syntheses Procedure.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for the synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer robust, step-by-step protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for Methyl 7-bromo-1H-indazole-5-carboxylate?

The most prevalent and logical synthetic route involves a two-step process starting from Methyl 1H-indazole-5-carboxylate:

  • Regioselective Bromination: An electrophilic aromatic substitution to install a bromine atom at the C7 position of the indazole ring.

  • Esterification (if starting from the acid): If the starting material is 7-bromo-1H-indazole-5-carboxylic acid, conversion to the methyl ester is the final step.

The key challenge lies in achieving high regioselectivity during the bromination step, as the indazole ring can be brominated at several positions.

Q2: Why is regioselectivity in the bromination of the indazole ring so critical and difficult to control?

The indazole ring system has multiple reactive sites for electrophilic substitution, primarily the C3, C5, and C7 positions. The outcome of the bromination is highly dependent on reaction conditions.[1] Under acidic conditions, the indazole ring can be protonated, forming an indazolium cation, which alters the directing effects of the heterocyclic ring.[1] For a 5-substituted indazole, the C7 position is often sterically accessible, but competing bromination at other sites can lead to a mixture of products, complicating purification and lowering the yield of the desired 7-bromo isomer.

Q3: What are the expected yields for this synthesis?

Yields can vary significantly based on the optimization of reaction conditions. A well-controlled bromination and subsequent esterification should provide an overall yield in the range of 60-80%. However, without careful optimization, yields can drop below 40% due to the formation of side products and purification losses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low Yield & Formation of Multiple Products in Bromination

Question: "My TLC/LC-MS analysis after brominating Methyl 1H-indazole-5-carboxylate shows multiple spots, including what I suspect are dibrominated and other isomeric products. My yield of the desired Methyl 7-bromo-1H-indazole-5-carboxylate is very low. What is going wrong?"

Answer: This is the most common challenge and typically points to issues with reaction control. The formation of multiple products indicates a lack of regioselectivity and potential over-bromination.

Root Causes & Scientific Explanation:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (like N-Bromosuccinimide, NBS) will inevitably lead to di- and tri-brominated products.[1]

  • Reaction Temperature: Higher temperatures increase reaction rates but often decrease selectivity, favoring the formation of thermodynamically stable but undesired isomers.[1]

  • Solvent Choice: The polarity and nature of the solvent can influence the reactivity of both the indazole and the brominating agent, thereby affecting the product distribution.

  • pH and Acidity: As mentioned, acidic conditions can alter the electronic properties of the indazole ring, changing the preferred sites of bromination.[1]

Solutions & Optimization Strategy:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS to favor mono-bromination.[1]

  • Optimize Temperature: Perform the reaction at a lower temperature. It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring progress.

  • Solvent Selection: Acetonitrile or Dichloromethane (DCM) are often good starting points for this type of reaction. For substrates with different solubility, DMF can be used, but care must be taken as it can sometimes participate in side reactions.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated species.

Optimized Bromination Protocol
ParameterRecommended ConditionRationale
Starting Material Methyl 1H-indazole-5-carboxylate1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)1.05 eq
Solvent Acetonitrile (CH3CN)Provides good solubility and is relatively inert.
Temperature 0 °C to Room TemperatureLow temperature enhances regioselectivity.
Reaction Time 1-3 hours (Monitor by TLC)Avoids over-bromination.
Work-up Quench with aq. Na2S2O3Removes unreacted bromine/NBS.
Problem 2: Incomplete or Sluggish Esterification

Question: "I am starting with 7-bromo-1H-indazole-5-carboxylic acid, but my esterification with methanol is very slow and does not go to completion, even after prolonged heating. How can I improve this?"

Answer: Incomplete esterification is often due to equilibrium limitations or insufficient catalysis. The Fischer esterification is a reversible reaction, and water produced as a byproduct can hydrolyze the ester back to the carboxylic acid.[2]

Root Causes & Scientific Explanation:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is in equilibrium.[2] To drive the reaction forward, either the water must be removed, or a large excess of the alcohol must be used.

  • Insufficient Acid Catalysis: The reaction requires a strong acid catalyst (like H₂SO₄ or TsOH) to protonate the carbonyl oxygen of the carboxylic acid.[2][3] This makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Without a catalyst, the reaction is extremely slow.

Solutions & Optimization Strategy:

  • Use a Large Excess of Alcohol: Use methanol as the solvent. This large excess shifts the equilibrium towards the product side.

  • Add a Strong Acid Catalyst: Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) to the reaction mixture.

  • Increase Temperature: Refluxing the mixture in methanol will increase the reaction rate.

  • Alternative Methods: If Fischer esterification remains problematic, consider using a different reagent. Reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) is a highly effective alternative.

Recommended Fischer Esterification Protocol
  • Dissolve: Dissolve 7-bromo-1H-indazole-5-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 20 volumes).

  • Catalyze: Carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise while stirring.

  • Heat: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC.

  • Work-up: After completion (typically 4-6 hours), cool the mixture, neutralize the acid with a mild base like saturated sodium bicarbonate solution, and extract the product with an organic solvent like ethyl acetate.

Problem 3: Difficulty in Product Purification

Question: "My crude product is an oily mixture that is difficult to purify by column chromatography. The spots on the TLC plate are very close together. How can I achieve better separation?"

Answer: Purification challenges arise from the presence of impurities with similar polarities to the desired product, such as regioisomers or unreacted starting material.

Root Causes & Scientific Explanation:

  • Isomeric Impurities: Regioisomers (e.g., 3-bromo or 6-bromo isomers) often have very similar polarities to the 7-bromo product, making chromatographic separation difficult.

  • Suboptimal Chromatography Conditions: The choice of solvent system (eluent) is crucial for achieving good separation on a silica gel column.[1]

Solutions & Optimization Strategy:

  • Optimize Column Chromatography:

    • Solvent System: Systematically test different solvent systems using TLC. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Try gradually increasing the polarity. For difficult separations, consider adding a small amount of a third solvent, like dichloromethane or methanol, to fine-tune the separation.

    • Gradient Elution: Use a gradient elution on your column instead of an isocratic (constant solvent mixture) one. Start with a lower polarity to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities behind.

  • Recrystallization/Trituration: If chromatography fails to yield a pure product, recrystallization or trituration can be highly effective.

    • Recrystallization: Find a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. Dissolve the crude material in a minimal amount of the hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

    • Trituration: If the product doesn't crystallize well, try trituration. This involves stirring the crude solid or oil in a solvent in which the desired product is insoluble, but the impurities are soluble. The impurities will dissolve, and the pure product can be isolated by filtration.

Workflow & Decision Making

The following diagram illustrates a typical workflow and troubleshooting decision process for the synthesis.

SynthesisWorkflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Decision Points Start Start: Methyl 1H-indazole-5-carboxylate Bromination Step 1: Bromination (NBS, CH3CN, 0°C -> RT) Start->Bromination Workup_1 Work-up & Crude Isolation Bromination->Workup_1 Purification Step 2: Purification (Column Chromatography) Workup_1->Purification TLC_Check TLC/LC-MS Analysis of Crude Product Workup_1->TLC_Check Final_Product Final Product: Methyl 7-bromo-1H-indazole-5-carboxylate Purification->Final_Product Purification_Issue Problem: Poor Separation Purification->Purification_Issue Impure Fractions Low_Yield Problem: Low Yield & Multiple Products TLC_Check->Low_Yield Impure Good_Result Clean Conversion Proceed to Purification TLC_Check->Good_Result Clean Optimize_Reaction Solution: Optimize Reaction - Control Stoichiometry - Lower Temperature - Monitor Closely Low_Yield->Optimize_Reaction Optimize_Purification Solution: Optimize Purification - Test Solvent Systems - Use Gradient Elution - Try Recrystallization Purification_Issue->Optimize_Purification Good_Result->Purification

Caption: Troubleshooting workflow for the synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate.

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 173-178. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6831-6840. Available from: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Halogenated Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who work with halogenated indazole intermediates. It offers in-depth technical advice and troubleshooting strategies in a user-friendly question-and-answer format to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section covers common questions and concerns regarding the purification of halogenated indazoles.

Q1: What makes the purification of halogenated indazoles so challenging?

A1: The purification of halogenated indazoles presents several challenges due to their unique chemical properties. The presence of nitrogen atoms can lead to strong interactions with silica gel, a common stationary phase in chromatography, resulting in poor peak shapes and potential irreversible adsorption.[1] Additionally, the synthesis of these compounds often yields regioisomers, such as N1 and N2 substituted indazoles, which have similar polarities and are difficult to separate by conventional methods.[2]

Q2: What are the typical impurities encountered in the synthesis of halogenated indazoles?

A2: Common impurities include unreacted starting materials, byproducts from halogenation reactions, and regioisomers. The formation of regioisomers is a significant issue, particularly in reactions involving the substitution of the indazole ring.[2][3] These isomers often have very similar chromatographic behavior, making their separation a primary purification challenge.

Q3: What is a reliable initial approach for purifying a new halogenated indazole?

A3: A systematic approach is recommended. Begin by analyzing the crude mixture with Thin Layer Chromatography (TLC) to determine the number of components and their relative polarities. Flash column chromatography using silica gel is a good starting point for purification.[4][5] If regioisomers are present and co-elute, exploring different stationary phases like alumina or utilizing reverse-phase chromatography may be necessary.[3] Crystallization is another powerful technique that should be considered, as it can yield highly pure material if a suitable solvent is found.[2][6]

Q4: Is reverse-phase chromatography a viable option for these compounds?

A4: Yes, reverse-phase chromatography is a valuable tool for separating halogenated indazoles, especially when dealing with highly polar isomers that are not well-resolved by normal-phase methods.[7][8][9] This technique separates compounds based on hydrophobicity, which can provide the necessary selectivity for separating closely related isomers.[8][9]

Part 2: Troubleshooting Guides

This section offers detailed solutions to specific purification problems.

Guide 1: Overcoming Poor Separation of Regioisomers

Problem: You are struggling to separate regioisomers of a halogenated indazole using standard column chromatography.

Root Cause: Regioisomers of halogenated indazoles often exhibit very similar polarities, leading to co-elution on standard stationary phases like silica gel.

Troubleshooting Strategies:

  • Optimize the Mobile Phase: Experiment with different solvent systems to alter the selectivity of the separation.[3] Adding modifiers like triethylamine or acetic acid can also improve peak shape and resolution.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase, such as alumina or a reverse-phase C18 silica gel, can provide the necessary selectivity for separation.[3][7]

  • Attempt Crystallization: Recrystallization can be a highly effective method for separating isomers, often yielding a single, pure isomer.[2]

Logical Workflow for Isomer Separation

Caption: Decision tree for separating regioisomers.

Guide 2: Preventing Product Degradation During Purification

Problem: You notice your halogenated indazole is degrading on the chromatography column.

Root Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.[10][11][12]

Preventative Measures:

  • Neutralize the Stationary Phase: Add a small amount of a base, like triethylamine, to your mobile phase to neutralize the acidic sites on the silica gel.[10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time your compound is in contact with the stationary phase.

Guide 3: Inducing Crystallization of Amorphous or Oily Products

Problem: Your purified halogenated indazole is an oil or amorphous solid that resists crystallization.

Root Cause: The presence of impurities or high solubility in the chosen solvent can inhibit crystallization.

Troubleshooting Techniques:

  • Ensure High Purity: Start with the highest purity material possible, as impurities can significantly hinder crystal formation.

  • Systematic Solvent Screening: Methodically screen a variety of solvents and solvent mixtures to find a system where your compound has high solubility at elevated temperatures and low solubility at room temperature.[6][13]

  • Employ Various Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a volatile solvent and allow it to evaporate slowly.[13][14]

    • Vapor Diffusion: Place a solution of your compound in a sealed container with a volatile anti-solvent.[13]

    • Slurry Crystallization: Stir a suspension of your compound in a solvent where it is sparingly soluble.[14]

Table of Common Crystallization Solvents

Solvent ClassExamplesSuitability
Alcohols Ethanol, Methanol, IsopropanolGood for polar compounds, often used with water as an anti-solvent.[2]
Esters Ethyl acetateVersatile solvent for a wide range of polarities.[13]
Hydrocarbons Hexane, HeptaneExcellent anti-solvents for less polar compounds.
Ethers Diethyl ether, MTBECan produce high-quality crystals but require caution due to peroxide formation.
Ketones AcetoneA polar aprotic solvent that can be effective for certain compounds.[2][6]
Nitriles AcetonitrileA polar aprotic solvent that can be useful for crystallization.[2][6]

Part 3: Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, ensuring even packing.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.[4]

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity to elute the compounds of interest.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Small-Scale Crystallization Screening
  • Preparation: Place small amounts of the purified compound into several vials.

  • Solvent Addition: Add different solvents to each vial until the compound dissolves.

  • Induce Crystallization: Cool the solutions, add an anti-solvent, or allow for slow evaporation to induce crystal formation.[13][14]

  • Observation: Monitor the vials for crystal growth over time.

Part 4: References

  • BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography. BenchChem.

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.

  • University of Cambridge. (n.d.). Guide for crystallization.

  • SIELC Technologies. (n.d.). Polar Compounds.

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?

  • MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.

  • SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.

  • Der Chemica Sinica. (2010). Silica Sulfuric Acid : An Efficient Catalyst for the Synthesis of Substituted Indazoles.

  • PubMed. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.

  • Longdom Publishing. (n.d.). Journal of Chromatography & Separation Techniques.

  • Research and Reviews. (2022). Column Chromatography and its Methods in Separation for Constituents.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.

  • ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.

  • ResearchGate. (2025). An Unusual N Boc Deprotection of Benzamides under Basic Conditions.

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry.

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.

  • National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC.

  • ACS Publications. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

  • MDPI. (n.d.). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds.

  • ResearchGate. (2025). The Effect of Various Acids to the Gelation Process to the Silica Gel Characteristic Using Organic Silica.

  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.

Sources

Indazole Synthesis Technical Support Center: A Guide to Mitigating Side-Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of indazole derivatives. Here, you will find a curated collection of frequently asked questions, detailed troubleshooting protocols, and visual aids to help you navigate the complexities of indazole chemistry and minimize the formation of unwanted side-products. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring the efficient and reliable synthesis of your target molecules.

Section 1: Navigating Regioselectivity in N-Alkylation of Indazoles

The alkylation of the indazole core is a fundamental transformation, yet it frequently presents a significant challenge: the formation of N1 and N2 regioisomers. The indazole anion is an ambident nucleophile, and the site of alkylation is highly sensitive to a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1] This section provides a detailed guide to understanding and controlling this critical aspect of indazole functionalization.

Frequently Asked Questions (FAQs) on N-Alkylation Regioselectivity

Q1: My indazole alkylation is yielding a mixture of N1 and N2 isomers. What are the primary factors influencing this regioselectivity?

A1: The formation of a mixture of N1 and N2 alkylated indazoles is a common issue. The regiochemical outcome is dictated by a combination of factors:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent determines the nature of the indazolide anion and its counterion, which in turn influences the accessibility of the N1 and N2 positions to the electrophile.[2]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole core play a significant role in directing the alkylation.[3]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.[4]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile can also impact the regioselectivity.

Q2: How can I selectively synthesize the N1-alkylated indazole isomer?

A2: Achieving high selectivity for the N1-substituted product often involves conditions that favor the thermodynamically more stable 1H-indazole tautomer.[1] A widely successful strategy is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich substituent (e.g., at the C3 position), sterically hindering the approach of the electrophile to the N2 position and directing it to N1.[3]

G Indazole Indazole NaH NaH in THF Indazole->NaH Deprotonation Indazolide Sodium Indazolide (Chelated Intermediate) NaH->Indazolide Electrophile R-X (Alkylating Agent) Indazolide->Electrophile Alkylation at N1 N2_Hindered N2 position sterically hindered by Na+ chelation N1_Product N1-Alkylated Indazole (Major Product) Electrophile->N1_Product

Caption: Proposed chelation model for N1-selectivity in indazole alkylation.

Q3: What strategies can I employ to favor the formation of the N2-alkylated indazole isomer?

A3: While the 1H-indazole is often thermodynamically favored, specific conditions can be used to promote kinetic control and favor alkylation at the N2 position.[3]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a preference for the formation of the N2-regioisomer.[5]

  • Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (-NO₂) or carboxylate (-CO₂Me), can sterically and electronically favor N2-alkylation, even when using NaH in THF.[3]

  • Metal-Mediated Reactions: Gallium/aluminum or aluminum-mediated direct alkylations have also been reported to be highly regioselective for the N2 position.

Troubleshooting & Optimization Protocols for N-Alkylation
Issue Potential Cause Recommended Mitigation Strategy
Poor N1/N2 Selectivity Suboptimal base/solvent combination.For N1-selectivity, switch to NaH in anhydrous THF. For N2-selectivity, consider Mitsunobu conditions or investigate the effect of C7 substituents.
Reaction temperature is too high, allowing for equilibration.For kinetically favored N2-products, run the reaction at a lower temperature.
Low Reaction Conversion Incomplete deprotonation of the indazole.Ensure the use of a sufficiently strong base (e.g., NaH) and anhydrous conditions.
Poor solubility of the indazole starting material.Choose a solvent that adequately dissolves the substrate.
Difficulty Separating N1/N2 Isomers Isomers have very similar polarity.Optimize the reaction for higher selectivity. If separation is necessary, employ high-performance column chromatography with a shallow gradient or consider recrystallization from a mixed solvent system.[6]

Section 2: Side-Products in Indazole Ring Synthesis

The formation of the indazole core itself can be accompanied by various side-products, depending on the chosen synthetic route. This section addresses common issues encountered in several popular indazole synthesis methods.

FAQs on Side-Products in Core Indazole Synthesis

Q1: I am observing significant dimer formation in my indazole synthesis starting from salicylaldehyde and hydrazine. How can I minimize this?

A1: The formation of hydrazone and dimer side-products is a known issue in this synthesis, especially at elevated temperatures.[2] To mitigate this:

  • Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Optimize Solvent: While acidic ethanol is common, higher yields have been reported in aprotic solvents like DMSO and DMF.[2]

  • Consider Alternative Routes: If dimer formation persists, exploring alternative synthetic pathways that do not proceed through intermediates prone to dimerization may be necessary.[1]

Q2: In my Davis-Beirut synthesis of a 2H-indazole, I'm getting a low yield. What are the likely side reactions and how can I improve the outcome?

A2: The Davis-Beirut reaction is a powerful method for 2H-indazole synthesis but can be sensitive to reaction conditions. Low yields can result from several factors:

  • C-H Bond Acidity: For substrates with acidic C-H bonds (e.g., allyl, propargyl, or benzyl amines), side reactions leading to cinnoline and quinazoline byproducts can occur, especially under basic conditions at high temperatures.[7]

  • Water Content: The presence of water can be critical; in some cases, a small amount can improve the yield, while excess water can lead to a sharp decrease due to competing pathways.[4]

To troubleshoot, consider using milder photochemical conditions to generate the key nitroso intermediate, which avoids the need for a strong base.[8]

Q3: What are the common side-products in the Cadogan-Sundberg indazole synthesis, and how can they be avoided?

A3: The Cadogan-Sundberg reaction, which involves the reductive cyclization of o-nitrostyrenes using phosphites, can be accompanied by a number of byproducts.[9] N-ethoxyindoles are often observed as significant side-products.[10] Mechanistic studies suggest that these arise from N-hydroxyindole intermediates.[11] To minimize these and other side-products, careful control of the reaction stoichiometry and temperature is crucial.

G Start Indazole Synthesis Reaction Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Problem Identify Major Side-Product(s) Analysis->Problem Regioisomers N1/N2 Regioisomers Problem->Regioisomers Regioselectivity Issue Dimers Dimers/Oligomers Problem->Dimers Concentration Issue Other Other Side-Products Problem->Other Other Issues Optimize_Regio Optimize Base/Solvent/Temp (See Section 1) Regioisomers->Optimize_Regio Optimize_Conc Adjust Concentration/Temperature Dimers->Optimize_Conc Investigate_Mech Investigate Reaction Mechanism (Identify source of byproduct) Other->Investigate_Mech Purification Purification (Chromatography/Recrystallization) Optimize_Regio->Purification Optimize_Conc->Purification Investigate_Mech->Purification Success Pure Indazole Product Purification->Success

Caption: A general troubleshooting workflow for indazole synthesis.

Section 3: Purification Strategies

Even with optimized reaction conditions, the formation of some side-products may be unavoidable. This section provides guidance on the effective purification of indazole derivatives.

FAQs on Indazole Purification

Q1: My N1 and N2-alkylated indazole isomers are difficult to separate by column chromatography. What can I do?

A1: The similar polarity of N1 and N2 regioisomers often makes their separation challenging. Here are some strategies:

  • High-Performance Column Chromatography: Utilize a longer column with a fine-mesh silica gel (e.g., 100-200 mesh) and a very shallow solvent gradient.[12]

  • Recrystallization from Mixed Solvents: This can be a highly effective method for separating isomers. A solvent system is chosen where one isomer is significantly less soluble than the other at a lower temperature. Common mixed solvent systems include tetrahydrofuran/water, acetone/water, and ethanol/water.[6][13]

  • Derivatization: In some cases, the mixture can be derivatized to introduce a functional group that alters the polarity of one isomer more than the other, facilitating separation. The protecting group is then removed after purification.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Indazole Isomers from a Mixed Solvent System

This protocol is based on the principles of two-solvent recrystallization and has been shown to be effective for separating indazole isomers.[6][13][14]

  • Solvent Selection: Identify a "good" solvent in which your isomeric mixture is soluble at elevated temperatures and a "poor" solvent in which it is sparingly soluble, and the two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isomeric mixture in a minimal amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

References

  • Benchchem. (2025). Troubleshooting regioselectivity in indazole synthesis. Benchchem Technical Support.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]

  • Benchchem. (2025). Addressing incomplete conversion in indazole synthesis. Benchchem Technical Support.
  • Separation and purification method of substituted indazole isomers. (2011).
  • Benchchem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis. Benchchem Technical Support.
  • Why Do Some Fischer Indolizations Fail? (2011). The Journal of Organic Chemistry. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Method for separating and purifying substituted indazole isomers. (2011).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). Organic Letters. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Studies on the mechanism of the Cadogan-Sundberg indole synthesis. (2012). Ask this paper. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Benchchem. (2025). Dealing with regioisomer formation in indazole synthesis. Benchchem Technical Support.
  • Benchchem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem Technical Support.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (2012). ResearchGate. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Synthesis of indazoles. (2017).
  • Cadogan–Sundberg indole synthesis. (n.d.). Wikipedia. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). National Institutes of Health. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). ResearchGate. [Link]

  • Copper(I) Oxide-Mediated Cyclization of o -Haloaryl N -Tosylhydrazones: Efficient Synthesis of Indazoles. (2016). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]

  • Cadogan–Sundberg Indole Synthesis. (2020). ResearchGate. [Link]

  • A practical, metal-free synthesis of 1H-indazoles. (2008). PubMed. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). National Institutes of Health. [Link]

  • The improvement of two kinds of synthetic methods of indazoles. (2012). ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • Recrystallization. (n.d.). CUNY. [Link]

  • Davis–Beirut reaction. (n.d.). Wikipedia. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Indazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-substituted indazole derivatives. The indazole core is a vital pharmacophore in numerous therapeutic agents, but its synthesis is often complicated by the challenge of controlling regioselectivity during N-alkylation.

Direct alkylation of the indazole NH can lead to a mixture of N1 and N2 substituted isomers, presenting significant purification and yield challenges. The outcome of this reaction is governed by a delicate balance of substrate electronics, sterics, and, most critically, the reaction conditions employed. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated isomers. Why is this happening and how can I control the selectivity?

A: This is the most common challenge in indazole chemistry. The formation of both N1 and N2 isomers stems from the presence of two nucleophilic nitrogen atoms and the existence of annular tautomerism. The indazole ring exists in equilibrium between the 1H-indazole and 2H-indazole tautomers. While the 1H-tautomer is generally more thermodynamically stable, the energy barrier for proton transfer is low, and both nitrogens can act as nucleophiles.

Control over regioselectivity is achieved by manipulating the reaction conditions to favor either a thermodynamically or kinetically controlled pathway, or by exploiting the specific properties of your substrate. The choice of base and solvent is the most critical factor.

Below is a diagram illustrating the key factors that influence the reaction's direction.

G Base Base (NaH, K₂CO₃, Cs₂CO₃) N1 N1-Alkylation (Thermodynamic Product) Base->N1 NaH N2 N2-Alkylation (Kinetic Product) Base->N2 K₂CO₃/Cs₂CO₃ Solvent Solvent (THF, DMF, Dioxane) Solvent->N1 THF Solvent->N2 DMF Substrate Substituent Effects (Steric/Electronic at C3, C7) Substrate->N1 C3-CO₂Me (with NaH) Substrate->N2 C7-NO₂ Reagent Alkylating Agent (Alkyl Halide, Mitsunobu, Imidate) Reagent->N2 Mitsunobu (DEAD/PPh₃)

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Q2: How can I selectively synthesize the N1-alkylated product?

A: Achieving high N1 selectivity generally involves using conditions that favor the formation of the more thermodynamically stable isomer.

Causality Behind N1-Selective Conditions: The most effective and widely cited method for achieving high N1-selectivity is the use of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) . This combination works for several reasons:

  • Irreversible Deprotonation: NaH, a strong, non-nucleophilic base, irreversibly deprotonates the indazole to form the sodium indazolide salt.

  • Chelation and Steric Hindrance: In a low-polarity solvent like THF, the sodium cation forms a tight ion pair with the indazolide anion. If the indazole has a coordinating group at the C3 position (e.g., an ester or amide), the Na⁺ ion is believed to chelate between the N2 atom and the C3 substituent's heteroatom (like oxygen). This chelation complex sterically blocks the N2 position, forcing the incoming alkylating agent to react exclusively at N1.

  • Substituent Effects: Indazoles with C3 substituents like -CO₂Me, -COMe, -C(O)NH₂, and even bulky groups like tert-butyl show exceptionally high (>99%) N1 regioselectivity under NaH/THF conditions.

Data Summary: Effect of Reaction Conditions on N1/N2 Selectivity

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Typical)Reference
1NaHTHF0 to 50>95:5
2K₂CO₃DMF20 to 120~60:40 to 1.5:1
3Cs₂CO₃DMFrt~1:1.5
4Cs₂CO₃Dioxane90>95:5
5K-tBuOTHFrt~94:6

See Protocol 1 for a detailed experimental procedure.

Q3: My target is the N2-alkylated isomer. What are the best strategies to achieve this?

A: While the N1 position is often thermodynamically favored, several reliable strategies exist to direct alkylation to the N2 position.

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DBAD) often shows a strong preference for producing the N2-isomer. In many cases, it is the method of choice for accessing N2-alkylated indazoles, sometimes with selectivity as high as 2.5:1 in favor of N2.

  • Acid-Catalyzed Alkylation with Imidates: A highly selective method for N2-alkylation involves using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH). This method is reported to provide the N2 isomer exclusively, with no detectable N1 product. The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the more stable 1H-indazole tautomer. Quantum mechanical calculations suggest the transition state for N2 attack is significantly lower in energy than for N1 attack in this system.

  • Substituent-Directed Alkylation: The steric and electronic properties of the indazole ring itself can be exploited. Electron-withdrawing substituents placed at the C7 position (e.g., -NO₂ or -CO₂Me) can sterically hinder the N1 position. This steric blockade makes the N2 atom the more accessible site for attack, leading to excellent N2-selectivity (≥96%) even under conditions that would normally favor N1 (like NaH/THF).

See Protocol 2 for an example experimental procedure.

Q4: My reaction is slow, incomplete, or giving a low yield. What should I troubleshoot?

A: Low conversion or yield can often be traced back to fundamental reaction parameters.

  • Anhydrous Conditions: For reactions using strong bases like NaH, moisture is a critical issue. Ensure your solvent is anhydrous and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Flame-dry your glassware before starting. Any water present will quench the NaH, leading to incomplete deprotonation and low conversion.

  • Base Quality and Stoichiometry: Use a fresh bottle of NaH or ensure your existing stock has been properly stored. A slight excess of the base (e.g., 1.1-1.2 equivalents) is typically recommended to ensure complete deprotonation. For weaker bases like K₂CO₃, using at least 1.5-2.0 equivalents may be necessary.

  • Temperature and Reaction Time: Some alkylations can be sluggish at room temperature. Gently heating the reaction (e.g., to 50 °C) after the addition of the alkylating agent can improve the rate and yield. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions or degradation from prolonged heating.

  • Solubility: Ensure your indazole starting material and the resulting indazolide salt are sufficiently soluble in the chosen solvent. If the reagents are not in solution, the reaction will be slow or incomplete. While THF is excellent for N1-selectivity with NaH, if your substrate has poor solubility, you may need to explore other anhydrous solvents or solvent mixtures, though this could impact selectivity.

Q5: How can I confidently distinguish between my N1 and N2 product isomers?

A: Differentiating between N1 and N2 isomers is crucial and can be challenging as they often have similar ¹H NMR chemical shifts and TLC retention factors. The most definitive method is 2D NMR spectroscopy.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for assignment.

    • For the N1-isomer: Look for a 3-bond correlation (³J) between the protons of the N-alkyl group (specifically the -CH₂- group attached to the nitrogen) and the C7a carbon of the indazole ring.

    • For the N2-isomer: Look for a 3-bond correlation (³J) between the protons of the N-alkyl group and the C3 carbon of the indazole ring.

G cluster_N1 N1-Isomer HMBC Correlation cluster_N2 N2-Isomer HMBC Correlation N1_img N1_img N1_caption ³J correlation between N-CH₂ and C7a N2_img N2_img N2_caption ³J correlation between N-CH₂ and C3

Caption: Key HMBC correlations for assigning N1 and N2 indazole isomers.

  • UV Derivative Spectrophotometry: For certain classes of indazoles, like indazole-3-carboxylic acids, UV derivative spectrophotometry has been shown to provide characteristic signals that can unambiguously identify the substitution pattern.

Validated Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is optimized for achieving high N1-selectivity using NaH in THF, particularly for indazoles with C3-ester or other coordinating groups.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to a concentration of 0.1–0.2 M). Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5-10 minutes.

    • Caution: H₂ gas is evolved.

  • Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol provides a general method for favoring the N2-isomer.

  • Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and other byproducts. Purify directly by flash column chromatography to separate the N1 and N2 isomers.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 934-945. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Moody, C. J., & Morrell, A. J. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]

  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV

Technical Support Center: Optimization of Reaction Conditions for Indazole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of indazole ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The hydrolysis of indazole esters to their corresponding carboxylic acids is a pivotal step in the synthesis of many of these compounds. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, incomplete conversion, and the formation of unwanted side products.[2] This guide provides a comprehensive resource to troubleshoot and optimize your indazole ester hydrolysis reactions, ensuring robust and reproducible outcomes.

The stability of the indazole ring system, which exists in tautomeric forms (1H and 2H), and its susceptibility to both acidic and basic conditions necessitate a carefully controlled reaction environment.[2][3][4] The 1H-tautomer is generally the more stable form.[3][4] Understanding the interplay between base selection, solvent, temperature, and potential side reactions is critical for success.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole ester hydrolysis.

Issue 1: Low Yield or Incomplete Conversion

Q: My hydrolysis reaction is resulting in a low yield of the desired indazole carboxylic acid, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields and incomplete conversion are common frustrations in indazole ester hydrolysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Insufficient Base Strength or Concentration: The basic hydrolysis of esters, known as saponification, is an irreversible process that requires a stoichiometric amount of a strong base.[5][6] If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

    • Recommendation: Switch to a stronger base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Ensure you are using at least one equivalent of the base, and in some cases, an excess may be necessary to drive the reaction forward, especially if there are other acidic protons in your molecule.[7]

  • Poor Solubility of the Starting Material: Indazole esters can have limited solubility in purely aqueous systems, leading to a slow or incomplete reaction.

    • Recommendation: Employ a co-solvent system to improve solubility. A mixture of water with a miscible organic solvent like tetrahydrofuran (THF), methanol (MeOH), or dimethyl sulfoxide (DMSO) is often effective.[8] Experiment with different solvent ratios to find the optimal balance for your specific substrate.

  • Suboptimal Reaction Temperature: The rate of hydrolysis is highly dependent on temperature.[5][7][9] Reactions performed at room temperature may be sluggish and incomplete.[7]

    • Recommendation: Gradually increase the reaction temperature. Monitoring the reaction at intervals (e.g., 40°C, 60°C, 80°C) can help identify the optimal temperature for your substrate without promoting degradation.[7] Be aware that excessive heat can lead to side reactions.[10]

  • Steric Hindrance: A sterically hindered ester group can significantly slow down the rate of nucleophilic attack by the hydroxide ion.

    • Recommendation: In such cases, more forcing conditions may be required, such as higher temperatures, longer reaction times, or the use of a stronger nucleophile. Alternatively, consider a different synthetic route that avoids the hydrolysis of a hindered ester.

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are these impurities, and how can I prevent their formation?

A: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Prevention Strategies:

  • N-Alkylation or N-Acylation of the Indazole Ring: The indazole ring itself is nucleophilic and can react under certain conditions. While less common during hydrolysis, it's a possibility if reactive electrophiles are present.

    • Prevention: Ensure the purity of your starting materials and solvents. Avoid conditions that could generate reactive electrophiles.

  • Ring Opening or Degradation: Indazoles can be sensitive to harsh basic conditions, potentially leading to ring-opening or other degradation pathways, especially at elevated temperatures.[11]

    • Prevention: Use the mildest effective base and the lowest possible temperature to achieve complete conversion. Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to harsh conditions.

  • Isomerization: Depending on the substitution pattern and reaction conditions, isomerization of the indazole ring is a possibility, though less common under standard hydrolysis conditions.[4]

    • Prevention: Maintain well-controlled reaction conditions. If isomerization is suspected, detailed structural characterization (e.g., by NMR) of the product and side products is necessary.

Issue 3: Product Isolation and Purification Challenges

Q: I am having difficulty isolating and purifying the final indazole carboxylic acid product. What are the best practices for work-up and purification?

A: The work-up and purification steps are critical for obtaining a high-purity product.

Recommendations:

  • Acidification: After the reaction is complete, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid.

    • Procedure: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (typically pH 2-3). Be cautious as this step can be exothermic.

  • Extraction: Once the carboxylic acid has precipitated, it can be isolated by filtration. If the product remains in solution, it can be extracted with an appropriate organic solvent.

    • Solvent Choice: The choice of extraction solvent will depend on the polarity of your product. Ethyl acetate, dichloromethane, and chloroform are common choices.

  • Purification: If the crude product is not sufficiently pure, further purification may be necessary.

    • Methods: Recrystallization is often an effective method for purifying solid carboxylic acids. Column chromatography on silica gel can also be used, but be aware that the acidic nature of the product can sometimes lead to tailing on the column. Using a mobile phase containing a small amount of acetic or formic acid can help to mitigate this issue.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of indazole ester hydrolysis.

Q1: What is the best base to use for indazole ester hydrolysis?

A1: The choice of base is critical. For most indazole esters, strong inorganic bases are preferred.

BaseCommon SolventsKey Considerations
Lithium Hydroxide (LiOH) THF/H₂O, MeOH/H₂OOften provides excellent results and is a good first choice.
Sodium Hydroxide (NaOH) EtOH/H₂O, MeOH/H₂OA strong, cost-effective option.[7]
Potassium Hydroxide (KOH) EtOH/H₂O, MeOH/H₂OSimilar in reactivity to NaOH.[4]
Potassium Carbonate (K₂CO₃) DMF, DMSOA weaker base, generally not suitable for ester hydrolysis unless the ester is highly activated.[11]

Q2: How do I choose the right solvent system?

A2: The ideal solvent system will fully dissolve the starting ester while being compatible with the basic reaction conditions. A mixture of water and a water-miscible organic solvent is typically the most effective approach. The organic co-solvent enhances the solubility of the often-hydrophobic indazole ester, allowing for a homogeneous reaction mixture and faster reaction rates.

Q3: What is the optimal reaction temperature and time?

A3: There is no single optimal temperature and time; these parameters are highly substrate-dependent. It is crucial to monitor the reaction progress to determine the point of complete conversion.

  • Monitoring Techniques:

    • Thin-Layer Chromatography (TLC): A quick and easy way to follow the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and the presence of any side products.

A systematic approach is to start at a moderate temperature (e.g., 40-50°C) and monitor the reaction every 1-2 hours. If the reaction is slow, the temperature can be incrementally increased.[7]

Q4: Can acid-catalyzed hydrolysis be used for indazole esters?

A4: While acid-catalyzed hydrolysis is a common method for ester cleavage, it is generally less preferred for indazole esters.[5][6] The indazole ring contains basic nitrogen atoms that can be protonated under acidic conditions, potentially leading to side reactions or complicating the reaction mechanism.[1] Basic hydrolysis (saponification) is typically more reliable and leads to a cleaner reaction profile.[5][6]

Experimental Protocols

General Protocol for Indazole Ester Hydrolysis

This protocol provides a general starting point for the hydrolysis of an indazole ester. The specific conditions may need to be optimized for your particular substrate.

  • Dissolve the indazole ester (1.0 eq.) in a suitable organic solvent (e.g., THF, MeOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Add an aqueous solution of a strong base (e.g., 1M LiOH or NaOH, 1.5-3.0 eq.). The amount of water should be sufficient to dissolve the base.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Isolate the product:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary by recrystallization or column chromatography.

TLC Monitoring Protocol
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape for the carboxylic acid).

  • Spot a small aliquot of the reaction mixture onto a TLC plate alongside a spot of the starting material.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light and/or by staining. The carboxylic acid product should have a lower Rf value than the ester starting material.

Visualizations

Hydrolysis_Mechanism Ester Indazole Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH Hydroxide (OH⁻) OH->Intermediate Carboxylate Indazole Carboxylate Intermediate->Carboxylate Collapse & Loss of Leaving Group Alcohol Alcohol (R'OH) Intermediate->Alcohol Acid Indazole Carboxylic Acid Carboxylate->Acid Protonation H3O H₃O⁺ (Acid Workup) H3O->Acid

Caption: General mechanism of base-catalyzed indazole ester hydrolysis.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction CheckBase Increase Base Strength/Concentration Start->CheckBase CheckSolubility Improve Solubility (Co-solvent) CheckBase->CheckSolubility No Improvement Success Successful Hydrolysis CheckBase->Success Improved CheckTemp Increase Temperature CheckSolubility->CheckTemp No Improvement CheckSolubility->Success Improved CheckTemp->Success Improved SideProducts Side Product Formation? CheckTemp->SideProducts No Improvement SideProducts->Success No MilderCond Use Milder Conditions SideProducts->MilderCond Yes PureReagents Check Reagent Purity SideProducts->PureReagents Yes MilderCond->Success PureReagents->Success

Caption: Troubleshooting workflow for low yield in indazole ester hydrolysis.

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • Hydrolysis of Esters in Subcritical and Supercritical Water.
  • Temperature and base requirements for the alkaline hydrolysis of okadaite's esters.
  • How do esters undergo hydrolysis?. TutorChase.
  • Optimization of reaction conditions for the synthesis of indazolones.
  • Addressing incomplete conversion in indazole synthesis. BenchChem.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Methods of making indazoles.
  • Optimization of reaction conditions a.
  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides.
  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides.
  • High temperature ester hydrolysis operating at high ester to water ratios.
  • Temperature dependence of ester hydrolysis in w
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Ester hydrolysis. Wikipedia.
  • Indazole. Wikipedia.
  • Optimization of reaction conditions a.
  • C3-INDAZOLE FUNCTIONALIZ
  • troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
  • Optimization of reaction conditions a.
  • Optimization of the reaction conditions a.
  • On the relationships between basicity and acidity in azoles.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid deriv
  • Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Difficult hydrolysis of an hindered ester. ECHEMI.
  • Indazole synthesis discussion.. Mechanism of this reaction?. Reddit.
  • Hydrolysis product troubleshooting. Reddit.
  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.
  • Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol.
  • Effect of organic solvents upon the basic hydrolysis of acetylsalicylic acid in aqueous-micellar solutions.
  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic process. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of this key intermediate.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Initial Bromination Step

Question: My bromination of 2-amino-3-methylbenzoic acid is resulting in a low yield of 2-amino-5-bromo-3-methylbenzoic acid. What are the likely causes and how can I optimize this reaction?

Answer: Low yields in the electrophilic bromination of 2-amino-3-methylbenzoic acid are a common challenge, often attributable to several factors:

  • Suboptimal Brominating Agent: The choice and quality of the brominating agent are critical. While N-bromosuccinimide (NBS) is commonly used, its reactivity can be influenced by purity and storage conditions.[1][2]

    • Solution: Ensure you are using high-purity NBS. Consider performing a fresh recrystallization of the NBS if its quality is uncertain. Alternatively, direct bromination using liquid bromine in a suitable solvent can be explored, though this requires more stringent safety precautions.

  • Incorrect Reaction Temperature: Temperature control is crucial for selectivity and preventing side reactions.

    • Solution: The reaction with NBS in DMF is typically conducted at room temperature.[2] Running the reaction at elevated temperatures can lead to the formation of undesired poly-brominated species or decomposition. A systematic temperature screening might be necessary to find the optimal balance for your specific setup.

  • Inadequate Solvent Choice: The solvent plays a key role in solubilizing the reactants and influencing the reaction kinetics.

    • Solution: N,N-dimethylformamide (DMF) is a common solvent for this reaction due to its ability to dissolve the starting material and activate the NBS.[1][2] If solubility remains an issue, consider using a co-solvent system or exploring other polar aprotic solvents.

  • Purity of Starting Material: The purity of 2-amino-3-methylbenzoic acid is paramount. Impurities can consume the brominating agent or catalyze side reactions.

    • Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the 2-amino-3-methylbenzoic acid by recrystallization before proceeding with the bromination.[3]

Issue 2: Incomplete Diazotization and Cyclization

Question: The conversion of 2-amino-5-bromo-3-methylbenzoic acid to the indazole core is incomplete, leading to a mixture of starting material and product. How can I drive this reaction to completion?

Answer: The diazotization of the amino group followed by intramolecular cyclization is a critical step in forming the indazole ring.[4][5] Incomplete conversion can stem from several issues:

  • Inefficient Diazotization: The formation of the diazonium salt is highly dependent on temperature and the quality of the nitrous acid source.[6][7]

    • Solution: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8] Ensure that the sodium nitrite solution is fresh and added slowly to the acidic solution of the amine to maintain the low temperature.

  • Suboptimal Acidity: The concentration of the acid is crucial for both the formation and stability of the diazonium salt.

    • Solution: The reaction is generally performed in a strong aqueous acid like hydrochloric acid or sulfuric acid.[6] The acid concentration should be carefully controlled. Too low a concentration may lead to incomplete diazotization, while excessively high concentrations can promote side reactions.

  • Poor Cyclization Conditions: The intramolecular cyclization to form the indazole ring requires specific conditions to proceed efficiently.

    • Solution: After the formation of the diazonium salt, the reaction mixture is typically warmed to promote cyclization. The optimal temperature and time for this step should be determined empirically. In some cases, the presence of a co-solvent might be beneficial.

Issue 3: Difficulties in the Final Esterification Step

Question: I am facing challenges with the esterification of 7-bromo-1H-indazole-5-carboxylic acid to obtain the final methyl ester, with low conversion and the presence of side products. What are the recommended methods and troubleshooting tips?

Answer: The esterification of the carboxylic acid is the final step in the synthesis. Difficulties at this stage can significantly impact the overall yield and purity of the final product.

  • Ineffective Esterification Method: The choice of esterification method is important. Simple acid-catalyzed esterification with methanol can be slow and may not go to completion.[9][10]

    • Solution: Consider using a more reactive methylating agent. For instance, using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate can lead to higher yields.[11] Another effective method is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.

  • Presence of Water: Traces of water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.

    • Solution: Ensure all reagents and solvents are anhydrous. Using a Dean-Stark apparatus during acid-catalyzed esterification can help to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Purification Challenges: The final product may be contaminated with unreacted starting material or byproducts from the esterification reaction.

    • Solution: Purification is typically achieved by column chromatography on silica gel.[12] A careful selection of the eluent system is necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate.

Q1: What is the overall synthetic strategy for Methyl 7-bromo-1H-indazole-5-carboxylate?

A1: The most common synthetic route involves a multi-step process starting from 2-amino-3-methylbenzoic acid. The key steps are:

  • Bromination: Electrophilic bromination of 2-amino-3-methylbenzoic acid to introduce the bromine atom at the 5-position.[2]

  • Diazotization and Cyclization: Conversion of the amino group to a diazonium salt, followed by intramolecular cyclization to form the 7-bromo-1H-indazole-5-carboxylic acid core.[5][13]

  • Esterification: Conversion of the carboxylic acid to the corresponding methyl ester to yield the final product.[9]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several steps in this synthesis require careful handling of hazardous materials:

  • Bromine/NBS: Bromine is highly corrosive and toxic. NBS is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically generated in situ and used immediately in the subsequent reaction step without isolation.[14]

  • Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of analytical techniques is essential for successful synthesis:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of each reaction step and for optimizing purification conditions.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the intermediates and the final product.[2][10]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.[2][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[16]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid
  • To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromo-3-methylbenzoic acid.

ReagentMolar RatioKey Parameters
2-amino-3-methylbenzoic acid1.0Purity is crucial
N-bromosuccinimide (NBS)1.05High purity recommended
N,N-dimethylformamide (DMF)SolventAnhydrous
Temperature Room TemperatureAvoid overheating
Reaction Time 1-2 hoursMonitor by TLC
Protocol 2: Synthesis of 7-bromo-1H-indazole-5-carboxylic acid
  • Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[8]

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Gradually warm the reaction mixture to room temperature and then heat to promote cyclization, monitoring the progress by TLC.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 7-bromo-1H-indazole-5-carboxylic acid.

Protocol 3: Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate
  • Suspend 7-bromo-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.[9]

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 7-bromo-1H-indazole-5-carboxylate.[12]

IV. Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway A 2-amino-3-methylbenzoic acid B 2-amino-5-bromo-3-methylbenzoic acid A->B NBS, DMF C 7-bromo-1H-indazole-5-carboxylic acid B->C 1. NaNO2, H+ 2. Heat D Methyl 7-bromo-1H-indazole-5-carboxylate C->D MeOH, H+

Caption: Synthetic route to Methyl 7-bromo-1H-indazole-5-carboxylate.

Troubleshooting Logic

Troubleshooting_Logic cluster_bromination Bromination Issues cluster_cyclization Cyclization Issues cluster_esterification Esterification Issues LowYield_B Low Yield Cause1_B Suboptimal Brominating Agent LowYield_B->Cause1_B Cause2_B Incorrect Temperature LowYield_B->Cause2_B Cause3_B Impure Starting Material LowYield_B->Cause3_B Incomplete_C Incomplete Reaction Cause1_C Inefficient Diazotization Incomplete_C->Cause1_C Cause2_C Suboptimal Acidity Incomplete_C->Cause2_C LowConversion_E Low Conversion Cause1_E Ineffective Method LowConversion_E->Cause1_E Cause2_E Presence of Water LowConversion_E->Cause2_E

Caption: Common issues and their potential causes in the synthesis.

V. References

  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]

  • National Institutes of Health. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of 2‐acetylenic aryl diazonium salts to synthesize 1H‐indazole‐3‐ketones. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Chemtube3d. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). On the cyclization of ortho-alkynylbenzene diazonium salts. Retrieved from [Link]

  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). On the cyclization of ortho-alkynylbenzene diazonium salts. Retrieved from [Link]

  • American Chemical Society. (n.d.). Intramolecular Reactions. II. The Mechanism of the Cyclization of Diazotized 2-Aminobenzophenones. Retrieved from [Link]

  • ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from

  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from

  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromoindazole and 5-Bromoindazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and materials science, indazole derivatives stand out as privileged scaffolds due to their prevalence in a wide array of biologically active compounds. The functionalization of the indazole core is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Among the various starting materials for such endeavors, bromoindazoles are particularly valuable synthons, amenable to a range of cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of two common isomers: 7-bromoindazole and 5-bromoindazole. We will explore their behavior in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The differential reactivity of 7-bromoindazole and 5-bromoindazole is rooted in the distinct electronic and steric environments of the carbon-bromine (C-Br) bond in each isomer. A foundational understanding of these factors is crucial for predicting and rationalizing their behavior in chemical reactions.

Electronic Effects: The indazole ring system, a fusion of benzene and pyrazole rings, possesses a unique electronic distribution. The nitrogen atoms in the pyrazole moiety exert a significant influence on the electron density of the fused benzene ring. In 5-bromoindazole, the bromine atom is situated at a position that is electronically influenced by both nitrogen atoms, albeit to varying degrees depending on the tautomeric form (1H or 2H). This can affect the polarization of the C-Br bond and the stability of reaction intermediates. In contrast, the bromine atom in 7-bromoindazole is positioned adjacent to the pyrazole ring, potentially leading to a more pronounced electronic influence from the neighboring nitrogen atom.

Steric Hindrance: The steric accessibility of the C-Br bond is another critical determinant of reactivity, particularly in metal-catalyzed cross-coupling reactions where the coordination of a bulky catalyst is often the rate-determining step. The C7-position in 7-bromoindazole is sterically more hindered due to its proximity to the fused pyrazole ring. This can impede the approach of large catalyst complexes, potentially leading to slower reaction rates compared to the more exposed C5-position in 5-bromoindazole.

The interplay of these electronic and steric factors dictates the propensity of each isomer to participate in various transformations, as we will explore in the following sections.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of 7-bromo and 5-bromoindazole in three of the most widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: A Tale of Two Isomers

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and a boronic acid derivative, is a cornerstone of modern organic synthesis. The reactivity of our two bromoindazole isomers in this reaction provides a clear illustration of the impact of substituent positioning.

Experimental Data Summary:

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80295
5-Bromo-1-ethyl-1H-indazolePd(PCy₃)₂K₂CO₃Dimethoxyethane80465
5-Bromo-1-ethyl-1H-indazolePd(PPh₃)₄K₂CO₃Dimethoxyethane80422
7-Bromo-4-sulfonamido-1H-indazoleXPhos Pd G3 / XPhosK₃PO₄1,4-dioxane/H₂O100270-89

Analysis and Mechanistic Insights:

The data suggests that N-protected 5-bromoindazole is a highly competent substrate for Suzuki-Miyaura coupling, with the choice of phosphine ligand on the palladium catalyst significantly impacting the reaction efficiency. The bulky, electron-rich dppf ligand provides a high yield in a short reaction time, highlighting the importance of a catalyst system that can facilitate both oxidative addition and reductive elimination.

In the case of 7-bromoindazole, successful coupling has been demonstrated, even with the added steric bulk of a 4-substituent. The use of a modern, highly active catalyst system like XPhos Pd G3 is crucial for achieving good to excellent yields. A computational study on 4-sulfonamido-1H-indazoles using Fukui functions to predict reactivity suggests that while the C3 position is generally the most electrophilic, the C7 position is also susceptible to electrophilic attack, rationalizing the observed reactivity in bromination and subsequent cross-coupling.

The generally higher reactivity of 5-bromoindazole in Suzuki couplings can be attributed to the greater steric accessibility of the C5-Br bond, allowing for more facile oxidative addition of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

This protocol is adapted from a reported procedure and serves as a representative example.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous dimethoxyethane (DME)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add 5-bromo-1-ethyl-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DME to the flask via syringe.

  • In a separate vial, weigh Pd(dppf)Cl₂ (3 mol%) and dissolve it in a small amount of anhydrous DME.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromoindazole, Boronic Acid, & Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2 Purge) B->C D Add Catalyst Solution C->D E Heat to Specified Temp. D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup & Extraction F->G Reaction Complete H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted indazoles. While direct comparative studies are scarce, we can infer the relative reactivity from general principles and studies on related heterocycles.

Expected Reactivity and Mechanistic Considerations:

The Sonogashira reaction typically proceeds under milder conditions than Suzuki coupling. The catalytic cycle involves a palladium catalyst and a copper(I) co-catalyst. The steric hindrance around the C-Br bond is again a key factor. Therefore, it is anticipated that 5-bromoindazole would exhibit higher reactivity in Sonogashira coupling compared to the more sterically encumbered 7-bromoindazole. N-protection of the indazole is often beneficial to improve solubility and prevent side reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling of Bromoindazoles

This is a generalized protocol based on standard Sonogashira conditions. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • N-protected bromoindazole (5-bromo or 7-bromo)

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add the N-protected bromoindazole (1 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Reactivity Trends and Catalyst Selection:

Similar to other palladium-catalyzed cross-coupling reactions, the steric environment of the C-Br bond is a critical factor. The less sterically hindered 5-bromoindazole is expected to undergo Buchwald-Hartwig amination more readily than 7-bromoindazole. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is essential to promote the challenging C-N bond formation. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromoindazoles

This generalized protocol should be optimized for specific substrates and amines.

Materials:

  • N-protected bromoindazole (5-bromo or 7-bromo)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%) or a suitable palladium precatalyst

  • Bulky phosphine ligand (e.g., XPhos, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a glovebox or under a stream of argon, add the N-protected bromoindazole (1 equivalent), amine (1.2 equivalents), NaOtBu (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4-8 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-Br]L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Trans_complex [Ar-Pd(II)-Nu]L_n OA_complex->Trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) or Copper Acetylide Reaction (Sonogashira) Trans_complex->Pd0 Product Ar-Nu Trans_complex->Product Reductive Elimination

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Different Paradigm

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of aryl halides. However, unlike palladium-catalyzed reactions, SNAr typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to activate it towards nucleophilic attack.

Reactivity of Bromoindazoles in SNAr:

Neither 5-bromoindazole nor 7-bromoindazole is inherently activated for classical SNAr reactions. The indazole ring itself is not sufficiently electron-deficient to facilitate the attack of common nucleophiles like alkoxides or amines under standard conditions. For SNAr to occur, additional EWGs, such as a nitro group, would need to be present on the benzene portion of the indazole ring, positioned ortho or para to the bromine atom.

In the absence of such activating groups, forcing conditions with very strong nucleophiles and high temperatures might lead to some reaction, but yields are generally low and side reactions are common. Therefore, for the selective functionalization of 5-bromo and 7-bromoindazole, palladium-catalyzed cross-coupling reactions are overwhelmingly the methods of choice.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the reactivity of 7-bromoindazole and 5-bromoindazole in key synthetic transformations. The available experimental data and mechanistic principles consistently point to a higher general reactivity for the 5-bromo isomer in palladium

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the biological activity of several indazole-based compounds targeting key oncogenic kinases. By presenting quantitative data, detailed experimental methodologies, and the rationale behind these approaches, this document aims to empower researchers to make informed decisions in the design and evaluation of next-generation kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a well-established driver of cancer and other diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indazole core, a bicyclic aromatic heterocycle, has emerged as a particularly successful pharmacophore in this endeavor. Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of several FDA-approved drugs, including Axitinib and Pazopanib.[1][2]

This guide will focus on a comparative analysis of indazole-based inhibitors targeting four critical classes of oncogenic kinases: Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), Pim kinases, and Threonine Tyrosine Kinase (TTK). We will delve into their structure-activity relationships (SAR), compare their inhibitory potency through in vitro assays, and assess their impact on cell proliferation.

Mechanism of Action and Key Signaling Pathways

Indazole-based inhibitors predominantly act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and preventing the binding of ATP, thereby blocking the phosphorylation of downstream substrates. The specific interactions between the indazole core and the amino acid residues in the ATP-binding pocket are crucial for both potency and selectivity.

The Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability. Inhibition of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K/Akt Pathway PI3K/Akt Pathway RTKs->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway RTKs->Ras/MAPK Pathway Aurora Kinase A/B Aurora Kinase A/B PI3K/Akt Pathway->Aurora Kinase A/B Ras/MAPK Pathway->Aurora Kinase A/B Centrosome Maturation Centrosome Maturation Aurora Kinase A/B->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A/B->Spindle Assembly Cytokinesis Cytokinesis Aurora Kinase A/B->Cytokinesis Cell Cycle Progression Cell Cycle Progression Centrosome Maturation->Cell Cycle Progression Spindle Assembly->Cell Cycle Progression Cytokinesis->Cell Cycle Progression Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Aurora Kinase A/B

Caption: Simplified Aurora Kinase Signaling Pathway and the point of intervention for indazole inhibitors.

Comparative Analysis of In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following tables summarize the IC50 values of various indazole-based derivatives against their target kinases, benchmarked against established inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in assay conditions (e.g., ATP concentration) can significantly influence the results.[3][4]

Aurora Kinase Inhibitors
CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Reference
Indazole Derivative 17 2615[5]
Indazole Derivative 21 -31[5]
Indazole Derivative 30 85-[5]
Danusertib (Established) 1379[6][7]
VEGFR-2 Inhibitors
CompoundVEGFR-2 (IC50, nM)Reference
Indazole Derivative VH02 560[8]
Indazole Derivative 30 1.24[9]
Axitinib (Established) 0.2[10]
Pazopanib (Established) 30[2][11][12]
Pim-1 Kinase Inhibitors
CompoundPim-1 (IC50, nM)Reference
3,5-disubstituted 6-azaindazole 56f 10-70 (Ki)[13]
3-(pyrazin-2-yl)-1H-indazole 60a 1-9[13]
SGI-1776 (Established) 7N/A
TTK Kinase Inhibitors
CompoundTTK (IC50, nM)Reference
Indazole Derivative 72 (CFI-400936) 3.6[14]
NMS-P715 (Established) 19N/A

Detailed Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is broadly applicable to a wide range of kinases and is well-suited for high-throughput screening.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Signal Generation Kinase Kinase ADP_Formation ADP + Phosphorylated Substrate Kinase->ADP_Formation  + Substrate + ATP Substrate_ATP Substrate + ATP ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_Formation->ADP_Glo_Reagent Deplete_ATP Deplete remaining ATP ADP_Glo_Reagent->Deplete_ATP Kinase_Detection_Reagent Add Kinase Detection Reagent Deplete_ATP->Kinase_Detection_Reagent ATP_Generation Convert ADP to ATP Kinase_Detection_Reagent->ATP_Generation Luminescence Measure Luminescence ATP_Generation->Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Kinase Reaction Master Mix: In a suitable microplate, prepare a master mix containing the kinase, substrate, and ATP in 1X kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate determination of inhibitor potency.[15]

  • Add Inhibitor: Add the indazole-based inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Initiate Kinase Reaction: Add the kinase to the wells to start the reaction. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[16] Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[17] Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential therapeutic agents.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Add_Inhibitor Add Indazole Inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate (e.g., 72 hours) Add_Inhibitor->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan_Formation Incubate (2-4 hours) (Viable cells convert MTT to formazan) Add_MTT->Formazan_Formation Solubilize Add Solubilization Solution Formazan_Formation->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

Caption: Workflow for the MTT Cellular Proliferation Assay.

Protocol:

  • Cell Seeding: Seed the appropriate cancer cell line (e.g., HCT116 for Aurora kinase inhibitors, HUVEC for VEGFR inhibitors) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole-based inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of a selection of indazole-based kinase inhibitors. The data presented highlights the potential of the indazole scaffold to generate potent inhibitors against a range of therapeutically relevant kinases. The detailed experimental protocols offer a framework for the consistent and reliable evaluation of novel compounds.

Future research in this area should continue to focus on optimizing the selectivity of indazole derivatives to minimize off-target effects and improve their therapeutic index. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Danusertib (PHA-739358) | Aurora inhibitor. Retrieved from [Link]

  • Liu, X., et al. (2021). Pazopanib: A Review of its Preclinical and Clinical Development. Cancers, 13(16), 4025.
  • ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Retrieved from [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 64-79.
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889.
  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Retrieved from [Link]

  • Mason, J. M., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters, 24(17), 4146-4151.
  • Zhou, Y. B., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1435-1443.
  • Chang, C. P., et al. (2013). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3255-3259.
  • Singh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26233-26262.
  • ResearchGate. (n.d.). IC 50 values of PIM-1 inhibitory potency of synthesized compounds in.... Retrieved from [Link]

  • Chantarawong, W., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(12), 2647-2651.
  • Rini, B. I., et al. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 5, 269-277.
  • ResearchGate. (n.d.). Design of indazole derivatives 32-33 as TTK inhibitors. Reproduced with.... Retrieved from [Link]

  • Cuniolo, F., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(4), 1646-1657.
  • El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(23), 8234.
  • Gorgan, M. R., et al. (2022). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Medicine and Pharmacy Reports, 95(4), 414-421.
  • Escudier, B., & Gore, M. (2011). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Biologics: Targets and Therapy, 5, 235-243.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 27(19), 6528.
  • Singh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26233-26262.
  • Escudier, B., & Eisen, T. (2012). Axitinib for the Treatment of Metastatic Renal Cell Carcinoma: Recommendations for Therapy Management to Optimize Outcomes. The Oncologist, 17(11), 1457-1467.

Sources

A Senior Application Scientist's Guide to Methyl 7-bromo-1H-indazole-5-carboxylate: A Comparative Validation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," a core molecular framework frequently found in a multitude of clinically successful therapeutic agents.[1][2] Molecules such as Axitinib, a potent kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor used in ovarian cancer treatment, feature this bicyclic heterocycle, underscoring its importance.[1] The strategic functionalization of the indazole ring is therefore a critical task for medicinal chemists. This guide provides an in-depth validation of Methyl 7-bromo-1H-indazole-5-carboxylate as a versatile and strategic intermediate, comparing its performance and synthetic utility against relevant alternatives.

Our analysis is grounded in the principle that the value of a synthetic intermediate is defined by its accessibility, the predictability of its reactivity, and the strategic options it offers for diversification. Methyl 7-bromo-1H-indazole-5-carboxylate presents three distinct points for chemical modification: the N-H of the pyrazole ring, the bromine atom at the C7 position, and the methyl ester at the C5 position. This trifecta of reactive sites allows for a logical and controlled sequence of transformations to build molecular complexity.

The Strategic Advantage: Orthogonal Reactivity

The primary utility of Methyl 7-bromo-1H-indazole-5-carboxylate lies in the orthogonal reactivity of its functional groups. The C7-bromine atom is primed for metal-catalyzed cross-coupling reactions, the C5-ester is ideal for amide bond formation, and the N1-H site allows for various substitution reactions. This enables a synthetic strategy where each site can be addressed independently without interfering with the others, a cornerstone of efficient and modular synthesis.

G cluster_0 Methyl 7-bromo-1H-indazole-5-carboxylate cluster_1 Reaction Sites & Transformations cluster_2 Key Synthetic Operations cluster_3 Resulting Scaffolds main Methyl 7-bromo-1H-indazole-5-carboxylate (CAS: 1427460-96-5) N1 N1-H Site (Alkylation, Arylation) main->N1 C7 C7-Br Site (Cross-Coupling) main->C7 C5 C5-Ester Site (Amidation) main->C5 alkylation N-Alkylation / N-Arylation N1->alkylation suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C7->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) C7->buchwald hydrolysis Ester Hydrolysis C5->hydrolysis product1 N-Substituted Indazoles alkylation->product1 product2 C7-Aryl/Alkyl Indazoles suzuki->product2 product3 C7-Amino Indazoles buchwald->product3 amidation Amide Coupling hydrolysis->amidation product4 Indazole-5-carboxamides amidation->product4

Performance Analysis: Key Transformations

C7-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C7 position is the workhorse of this intermediate, providing a reliable handle for palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is paramount for introducing aryl or heteroaryl substituents. The efficiency of Suzuki-Miyaura couplings on bromoindazoles is well-documented, often proceeding in high yields.[3] The choice of catalyst, ligand, and base is critical and depends on the electronic nature of the boronic acid coupling partner.[4] For NH-free indazoles, a common challenge is the potential for the indazole nitrogen to coordinate to the palladium center, inhibiting catalysis. The use of bulky phosphine ligands and appropriate bases mitigates this issue.[5]

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of a wide range of primary and secondary amines at the C7 position, a crucial step in the synthesis of many kinase inhibitors. The successful amination of unprotected bromo-heterocycles can be challenging, but robust catalytic systems have been developed.[6][7]

ReactionCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10085-95[3]
Suzuki-Miyaura Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)70-90[5]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10060-85[7]
Note: Data is representative for similar bromoindazole systems and serves as a strong predictive baseline.
C5-Position: Amide Bond Formation

The methyl ester at the C5 position provides a straightforward route to indazole-5-carboxamides. This two-step sequence involves:

  • Saponification: Basic hydrolysis (e.g., with LiOH or NaOH) of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Reaction of the carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).[8]

This sequence is highly reliable and tolerant of a wide variety of functional groups on the amine coupling partner, making it a powerful tool for late-stage diversification in a synthetic route.

N1-Position: Alkylation and Arylation

The indazole NH can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) and reacted with various electrophiles.[9] This allows for the introduction of alkyl or aryl groups, which can be crucial for modulating solubility, metabolic stability, or target engagement of the final compound. A common challenge in the N-alkylation of indazoles is the formation of a mixture of N1 and N2 isomers.[9] The regioselectivity is influenced by the base, solvent, and the electrophile itself. However, for many applications, the thermodynamically more stable 1H-tautomer is the desired product.[1]

Comparative Analysis: The Impact of Bromine Positioning

To validate the utility of Methyl 7-bromo-1H-indazole-5-carboxylate, it is instructive to compare it with a constitutional isomer, such as Methyl 5-bromo-1H-indazole-3-carboxylate .

FeatureMethyl 7-bromo-1H-indazole-5-carboxylate Methyl 5-bromo-1H-indazole-3-carboxylate Scientific Rationale & Field Insight
Synthetic Accessibility Typically synthesized from substituted anilines via diazotization and cyclization.[10]Can be prepared by direct bromination of the corresponding indazole-3-carboxylic acid.[11]The 5-bromo isomer may be more readily accessible from simpler starting materials, potentially lowering its cost as an intermediate.
C-Br Reactivity C7 position is sterically unhindered, facilitating efficient cross-coupling.C5 position is also readily accessible for cross-coupling reactions.[12]Both isomers are excellent substrates for cross-coupling. The choice depends on the desired final substitution pattern of the target molecule.
Ester Reactivity C5 ester allows for standard amide coupling.C3 ester allows for standard amide coupling.Reactivity is comparable. The key difference is the vector of the amide substituent relative to the indazole core.
Strategic Impact Ideal for building complexity towards the C7 position. This is relevant for targeting specific pockets in enzymes where a vector pointing from C7 is required.Ideal for building complexity towards the C5 and C3 positions. This provides a different spatial arrangement of substituents, crucial for exploring structure-activity relationships (SAR).The choice between these intermediates is not one of superior or inferior performance, but rather a strategic decision dictated by the design hypothesis of the target molecule. The 7-bromo isomer provides a distinct trajectory for molecular growth compared to the 5-bromo isomer.

G cluster_7_bromo Route A: Using 7-Bromo Isomer cluster_5_bromo Route B: Using 5-Bromo Isomer start Design Hypothesis choice Choice of Bromoindazole Intermediate start->choice inter_A Methyl 7-bromo-1H-indazole-5-carboxylate choice->inter_A Need C7 functionalization inter_B Methyl 5-bromo-1H-indazole-3-carboxylate choice->inter_B Need C3/C5 functionalization op1_A Suzuki Coupling at C7 inter_A->op1_A op2_A Amide Coupling at C5 op1_A->op2_A target_A Target Molecule A (Substituents at C5 and C7) op2_A->target_A op1_B Suzuki Coupling at C5 inter_B->op1_B op2_B Amide Coupling at C3 op1_B->op2_B target_B Target Molecule B (Substituents at C3 and C5) op2_B->target_B

Experimental Protocols

The following protocols are representative procedures for the key transformations of bromoindazole intermediates and are provided for validation purposes.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromoindazole

This protocol is adapted from established methods for coupling NH-free bromoindazoles.[3]

G

  • Reagents & Setup: To a reaction vessel, add Methyl 7-bromo-1H-indazole-5-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Atmosphere: Seal the vessel and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Solvent: Add degassed 1,4-dioxane and water (typically in a 4:1 to 6:1 ratio).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Two-Step Amide Formation at C5

This protocol outlines the saponification of the ester followed by amide coupling.

  • Step A: Saponification

    • Dissolve Methyl 7-bromo-1H-indazole-5-carboxylate (1.0 eq.) in a mixture of THF (or Methanol) and water.

    • Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq.) and stir at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the aqueous residue with water and acidify to pH ~3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 7-bromo-1H-indazole-5-carboxylic acid.

  • Step B: Amide Coupling

    • To a solution of 7-bromo-1H-indazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).

    • Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

    • Add the desired primary or secondary amine (1.1 eq.) and continue stirring at room temperature for 4-16 hours until the reaction is complete.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion and Recommendation

Methyl 7-bromo-1H-indazole-5-carboxylate is a robust and highly valuable synthetic intermediate for drug discovery and development. Its key strengths lie in the well-defined and orthogonal reactivity of its three functionalization sites, allowing for the logical and efficient construction of complex molecules. While alternative isomers like Methyl 5-bromo-1H-indazole-3-carboxylate offer different strategic advantages based on their substitution patterns, the 7-bromo isomer provides a crucial platform for elaborating molecular structures from the C7 position.

For research teams aiming to develop novel therapeutics based on the indazole scaffold, we validate Methyl 7-bromo-1H-indazole-5-carboxylate as a premier choice for programs requiring functionalization at the C7-position . Its predictable reactivity in high-yield cross-coupling and amidation reactions makes it an essential tool for building diverse chemical libraries and optimizing lead compounds.

References

  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. Available from: [Link][13]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central (PMC). Available from: [Link][2]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Available from: [Link][14]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2010). PubMed Central (PMC). Available from: [Link][9]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Available from: [Link][15]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Available from: [Link][16]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Available from: [Link][5]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central (PMC). Available from: [Link][4]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available from: [Link][12]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available from: [17]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Available from: [Link][18]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Available from: [Link][19]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Royal Society of Chemistry. Available from: [Link][3]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health (NIH). Available from: [Link][6]

Sources

A Comparative Guide to Purity Determination of Bromo-Indazole Esters: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Bromo-indazole esters, a privileged scaffold in medicinal chemistry, serve as critical intermediates in the synthesis of a new generation of therapeutics. Ensuring their purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of downstream applications and, ultimately, patient outcomes.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of bromo-indazole esters. We move beyond simple procedural lists to explore the causality behind methodological choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH). Our objective is to equip you with the expertise to select, validate, and implement the most appropriate analytical strategy for your specific research and development needs.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the indispensable workhorse for the purity analysis of non-volatile and thermally sensitive molecules like bromo-indazole esters.[1][2] Its versatility and high resolving power make it the gold standard for separating the main compound from process-related impurities and degradation products.[3]

Expertise & Causality: Why Reversed-Phase HPLC?

The choice of Reversed-Phase HPLC (RP-HPLC) is dictated by the physicochemical properties of bromo-indazole esters. These molecules typically possess moderate to low polarity, making them ideally suited for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase.[4] The separation is driven by hydrophobic interactions; impurities that are more polar than the main analyte will elute earlier, while less polar impurities will be retained longer, allowing for precise quantification. The use of an acid modifier, such as formic or trifluoroacetic acid, in the mobile phase is crucial for protonating residual silanols on the column, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.[4]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust, general-purpose RP-HPLC method that serves as an excellent starting point for most bromo-indazole esters. Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure the data is reliable and fit for purpose.[5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the bromo-indazole ester reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile).[4]

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample and dissolve in the same solvent to achieve a target concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[6]

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System (ICH Q2(R1))

To ensure the method is trustworthy, it must be validated. This process demonstrates that the analytical procedure is suitable for its intended purpose.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the sample with known impurities and showing they are well-separated from the main peak.[5]

  • Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and detector response (peak area). The correlation coefficient (R²) should typically be ≥ 0.999.[5]

  • Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Precision:

    • Repeatability: Multiple injections of the same sample to show low variability (%RSD < 1.0%).

    • Intermediate Precision: The assay is repeated by a different analyst on a different day to assess long-term method performance.

  • Robustness: Deliberate small variations are made to method parameters (e.g., pH, column temperature) to ensure the method remains reliable under normal use.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Sample & Reference Standard s1 Dissolve in Diluent s0->s1 s2 Filter (0.45 µm) s1->s2 h0 Inject into HPLC System s2->h0 h1 Separation on C18 Column h0->h1 h2 UV Detection h1->h2 d0 Integrate Chromatogram h2->d0 d1 Calculate Area % d0->d1 d2 Report Purity d1->d2

Workflow for HPLC purity analysis of bromo-indazole esters.
Data Presentation: HPLC Performance Characteristics
Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution > 2.0Impurities resolved from main peak
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.7%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Quantitation S/N ratio ≥ 100.05%

Gas Chromatography (GC): The Specialist for Residual Solvents

While HPLC excels at analyzing the bromo-indazole ester itself, Gas Chromatography (GC) is the superior technique for detecting and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[1][8] Since the esters are thermally labile and non-volatile, direct injection into a hot GC inlet is not feasible.[2] Therefore, a headspace sampling technique is employed.

Expertise & Causality: Why Headspace GC?

Headspace GC analysis is based on the principle of vapor phase equilibrium. The sample is sealed in a vial and heated, causing volatile compounds (like residual solvents) to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. This elegantly solves the problem of analyzing volatile components within a non-volatile matrix, protecting the GC system from the API itself. This is the mandated approach for controlling residual solvents under ICH Q3C guidelines.[9]

Experimental Protocol: Headspace GC-FID

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

Chromatographic Conditions:

  • Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Temperature Program: 40 °C (hold 5 min) to 240 °C at 10 °C/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 260 °C

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 min

  • Injection Volume: 1 mL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the bromo-indazole ester sample into a 20 mL headspace vial.

  • Add 5 mL of a high-boiling point solvent (e.g., Dimethyl sulfoxide, DMSO) that will not interfere with the analysis.

  • Seal the vial immediately with a septum and cap.

  • Prepare standards of expected residual solvents in the same diluent.

GC_Workflow cluster_prep Sample Preparation cluster_gc Headspace GC Analysis cluster_data Data Processing s0 Weigh Sample into Vial s1 Add Diluent (e.g., DMSO) s0->s1 s2 Seal Vial s1->s2 h0 Heat & Equilibrate Vial s2->h0 h1 Inject Headspace Gas h0->h1 h2 GC Separation h1->h2 h3 FID Detection h2->h3 d0 Identify & Quantify Solvent Peaks h3->d0 d1 Compare to ICH Limits d0->d1

Workflow for Headspace GC analysis of residual solvents.

Orthogonal Methods: NMR and MS for a Complete Purity Profile

Relying on a single chromatographic technique can be misleading, as impurities may co-elute with the main peak. Orthogonal methods, which rely on different chemical principles, are essential for a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and purity determination.[10] Unlike chromatography, which provides a relative purity value, quantitative NMR (qNMR) is a primary method that can determine the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[6]

  • Principle: qNMR provides a direct, stoichiometric measurement as the signal intensity is directly proportional to the number of nuclei.

  • Application: It can confirm the identity of the bromo-indazole ester and quantify it without needing a specific reference standard of the same molecule. It is also excellent for identifying and quantifying impurities, especially when they cannot be separated by HPLC.[10][11]

Mass Spectrometry (MS)

Mass Spectrometry is the definitive technique for confirming molecular identity. When coupled with HPLC (LC-MS), it becomes an indispensable tool for impurity identification.[11]

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Application: If an unknown peak is observed in an HPLC chromatogram, the effluent can be directed to a mass spectrometer. The resulting mass spectrum provides the molecular weight of the impurity. For bromo-indazole esters, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature, confirming the presence of bromine in the impurity.[12][13] High-Resolution Mass Spectrometry (HRMS) can even provide the elemental formula of an impurity, greatly simplifying its structural identification.[11]

Orthogonal_Methods cluster_main Comprehensive Purity Assessment HPLC HPLC (Separation & Relative Purity) LCMS LC-MS (Impurity ID & MW Confirmation) HPLC->LCMS Identify Unknown Peaks qNMR qNMR (Structure & Absolute Purity) GC Headspace GC (Residual Solvents) Title Orthogonal Approach

Sources

comparative study of different synthetic routes to indazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole-5-Carboxylate Scaffold

The 1H-indazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, modulating interactions with biological targets. Specifically, indazoles functionalized with a carboxylate group at the 5-position are key intermediates and building blocks in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[2] The precise placement of the carboxylate group provides a critical handle for further molecular elaboration, enabling chemists to fine-tune properties like solubility, polarity, and target engagement.

The selection of a synthetic strategy to access these valuable compounds is a critical decision in any drug discovery program, balancing factors such as efficiency, scalability, cost, and the ability to generate structural diversity. This guide provides a comparative analysis of four distinct and prominent synthetic routes to indazole-5-carboxylates, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Strategy 1: The Jacobson Synthesis via Diazotization

This classical approach builds the indazole core from a substituted aniline precursor. The key transformation is an intramolecular cyclization initiated by the diazotization of an amino group positioned ortho to a methyl group. For the synthesis of indazole-5-carboxylates, the required starting material is 3-amino-4-methylbenzoic acid.

Causality and Mechanistic Insight: The reaction proceeds by converting the aniline into a diazonium salt using a nitrosating agent (e.g., sodium nitrite in acid, or an alkyl nitrite). The highly reactive diazonium species is unstable and, upon heating or in the presence of a suitable reagent like acetic anhydride, facilitates an intramolecular cyclization. The mechanism is thought to involve the activation of the ortho-methyl group, which attacks the terminal nitrogen of the diazonium salt, followed by aromatization to yield the stable indazole ring. The choice of a non-aqueous nitrosating agent like isoamyl nitrite in acetic anhydride can be advantageous, as it avoids the competitive side reactions often encountered in aqueous diazotization.

Logical Workflow: Jacobson Synthesis

cluster_0 Diazotization & Cyclization SM 3-Amino-4-methylbenzoic Acid INT1 Diazonium Intermediate SM->INT1 NaNO₂, H⁺ or Alkyl Nitrite, Ac₂O PROD 1H-Indazole-5-carboxylic Acid INT1->PROD Intramolecular Cyclization

Caption: Workflow for the Jacobson synthesis of 1H-indazole-5-carboxylic acid.

Advantages:

  • Utilizes commercially available and relatively inexpensive starting materials.

  • A well-established, classical route.

Limitations:

  • Diazotization reactions can be hazardous, especially on a large scale, requiring careful temperature control.

  • Yields can be variable, and the reaction may generate side products.

  • The use of strong acids may not be compatible with sensitive functional groups on more complex substrates.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) and Cyclization

This powerful strategy involves the reaction of a suitably activated ortho-haloaryl precursor with hydrazine. The cyclization to form the indazole ring is a two-part process: an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular condensation. To target indazole-5-carboxylates, a starting material like methyl 2-fluoro-5-formylbenzoate is ideal.

Causality and Mechanistic Insight: The success of this route hinges on the activation of the aryl halide towards nucleophilic attack. An electron-withdrawing group (EWG), such as a formyl (-CHO) or cyano (-CN) group, positioned ortho or para to the leaving group (typically fluorine or chlorine), is essential. Fluorine is the preferred leaving group due to its high electronegativity, which strongly polarizes the C-F bond and accelerates the rate-determining nucleophilic attack by hydrazine. Once the SNAr has occurred to form the arylhydrazine intermediate, the second nitrogen of the hydrazine moiety attacks the proximal aldehyde carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate drives the reaction to completion, forming the aromatic indazole ring.

Logical Workflow: SNAr and Cyclization

cluster_0 SNAr with Hydrazine cluster_1 Intramolecular Condensation SM Methyl 2-fluoro-5-formylbenzoate INT1 Arylhydrazine Intermediate SM->INT1 Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., Butanol) PROD Methyl 1H-indazole-5-carboxylate INT1->PROD Heat, Dehydration

Caption: Workflow for SNAr and cyclization to form an indazole-5-carboxylate.

Advantages:

  • Often high-yielding and provides a clean product profile.[1]

  • The reaction conditions are generally robust and scalable.

  • The strategy can be adapted to produce 3-aminoindazoles if an ortho-fluorobenzonitrile is used as the starting material.[1]

Limitations:

  • Requires a suitably activated aryl halide, which may necessitate additional synthetic steps to prepare.

  • The use of hydrazine hydrate requires appropriate safety precautions.

Strategy 3: Cadogan Reductive Cyclization

The Cadogan reaction is a classic and effective method for synthesizing N-heterocycles through the reductive cyclization of ortho-nitroaryl compounds.[3] To generate an indazole-5-carboxylate, the reaction would start from an ortho-nitrobenzaldehyde bearing a carboxylate group, such as methyl 4-formyl-3-nitrobenzoate, which is condensed with an amine or hydrazine before cyclization.

Causality and Mechanistic Insight: The core of this reaction is the deoxygenation of the nitro group by a trivalent phosphorus reagent, typically a trialkyl phosphite like P(OEt)₃.[4][5] This deoxygenation is believed to generate a highly reactive nitrene intermediate. The nitrene then rapidly inserts into a proximal C-H or C=N bond to form the new N-N or N-C bond of the heterocyclic ring. The reaction is typically performed at high temperatures, as the deoxygenation process requires significant thermal energy. The choice of the phosphorus reagent is critical; trialkyl phosphites are effective deoxygenating agents and also serve as the reaction solvent when used in excess.

Logical Workflow: Cadogan Reductive Cyclization

cluster_0 Reductive Cyclization SM Methyl 4-formyl-3-nitrobenzoate INT1 Imine/Hydrazone Intermediate SM->INT1 Primary Amine (R-NH₂) Condensation INT2 Nitrene Intermediate INT1->INT2 P(OEt)₃, Heat (Deoxygenation) PROD Methyl 2-Aryl-2H-indazole-5-carboxylate INT2->PROD Intramolecular Insertion

Caption: Workflow for Cadogan synthesis of a 2-substituted indazole-5-carboxylate.

Advantages:

  • Tolerant of a wide variety of functional groups on the amine coupling partner.

  • Provides direct access to N2-substituted indazoles, which can be challenging to obtain selectively via other methods.

Limitations:

  • Requires harsh reaction conditions, typically high temperatures (>150 °C), which can limit substrate scope.[3]

  • Stoichiometric or excess amounts of the phosphorus reagent are often required, which can complicate purification and generate significant waste.

  • The synthesis of the required ortho-nitrobenzaldehyde precursor can be lengthy.

Strategy 4: Palladium-Catalyzed Carbonylation of 5-Bromoindazole

This modern approach exemplifies a post-functionalization strategy, where the indazole core is constructed first, followed by the introduction of the carboxylate group. Starting with 5-bromo-1H-indazole, a palladium catalyst is used to insert carbon monoxide (CO) and form the desired ester or acid.

Causality and Mechanistic Insight: This transformation is a powerful application of transition-metal catalysis. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond of the 5-bromoindazole. Carbon monoxide then coordinates to the resulting palladium(II) complex and inserts into the palladium-carbon bond to form a key acyl-palladium intermediate. This intermediate is then intercepted by a nucleophile, such as methanol, to form the methyl ester. A final reductive elimination step regenerates the palladium(0) catalyst and releases the product. The choice of ligand for the palladium catalyst is crucial for efficiency and can influence reaction rates and yields.[6][7] Using CO-generating molecules or atmospheric pressure setups can circumvent the need for high-pressure CO gas cylinders, enhancing laboratory safety and convenience.[8]

Logical Workflow: Pd-Catalyzed Carbonylation

cluster_0 Methoxycarbonylation SM 5-Bromo-1H-indazole PROD Methyl 1H-indazole-5-carboxylate SM->PROD CO, Methanol Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base, Heat

Caption: Workflow for Pd-catalyzed carbonylation to form an indazole-5-carboxylate.

Advantages:

  • Excellent functional group tolerance.

  • High-yielding and highly regioselective.

  • Avoids the synthesis of complex, highly functionalized benzene ring precursors.

  • Conditions can often be run at atmospheric pressure of CO.[7]

Limitations:

  • Requires a potentially expensive palladium catalyst and ligand.

  • Handling carbon monoxide requires a well-ventilated fume hood and appropriate safety monitoring.

  • The starting 5-bromo-1H-indazole must be synthesized first.

Quantitative Performance Comparison

Synthetic Route Starting Material Key Reagents Typical Yield # of Steps (from SM) Key Advantages Key Limitations
Jacobson Synthesis 3-Amino-4-methylbenzoic acidNaNO₂, H⁺ or Alkyl Nitrite50-70%1Inexpensive starting materials, classical method.Potential explosion hazard, acidic conditions, moderate yield.
SNAr & Cyclization Methyl 2-fluoro-5-formylbenzoateHydrazine Hydrate75-90%1-2High yields, scalable, clean reactions.[1]Requires activated aryl halide precursor. Hydrazine is toxic.
Cadogan Cyclization Methyl 4-formyl-3-nitrobenzoateP(OEt)₃, R-NH₂60-80%2Access to N2-substituted indazoles, good functional group tolerance.Harsh conditions (high temp), stoichiometric phosphorus reagent.[3]
Pd-Catalyzed Carbonylation 5-Bromo-1H-indazoleCO, MeOH, Pd Catalyst80-95%1Excellent yield & selectivity, mild conditions, high functional group tolerance.[9]Expensive catalyst/ligand, requires CO source.

Experimental Protocols

Protocol 1: Jacobson Synthesis of 1H-Indazole-5-carboxylic acid

(Adapted from related diazotization procedures[10][11])

  • To a stirred solution of 3-amino-4-methylbenzoic acid (1.0 equiv) in acetic anhydride (5.0 equiv) at 0 °C, add isoamyl nitrite (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and then heat to 60-70 °C.

  • Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1H-indazole-5-carboxylic acid.

Protocol 2: SNAr/Cyclization Synthesis of Methyl 1H-indazole-5-carboxylate

(Adapted from synthesis of indazoles from o-fluorobenzaldehydes[12])

  • In a round-bottom flask, dissolve methyl 2-fluoro-5-formylbenzoate (1.0 equiv) in n-butanol (approx. 0.2 M).

  • Add hydrazine hydrate (2.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield methyl 1H-indazole-5-carboxylate.

Protocol 3: Palladium-Catalyzed Methoxycarbonylation of 5-Bromo-1H-indazole

(Adapted from general carbonylation protocols[7][9])

  • To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with carbon monoxide gas (balloon pressure), and repeat this cycle three times.

  • Add anhydrous methanol (as nucleophile) and toluene (as solvent), followed by a base such as triethylamine (Et₃N, 2.5 equiv).

  • Heat the reaction mixture to 100 °C under a CO atmosphere (balloon) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford methyl 1H-indazole-5-carboxylate.

Conclusion and Recommendations

The synthesis of indazole-5-carboxylates can be approached from multiple strategic directions, each with distinct advantages.

  • For scalability and overall efficiency where the precursor is available, the SNAr and Cyclization route offers a robust and high-yielding option.

  • For late-stage functionalization and to maximize functional group tolerance on a pre-existing indazole core, Palladium-Catalyzed Carbonylation is the premier choice, representing modern, powerful C-C bond-forming technology.

  • The Jacobson Synthesis remains a viable, classic option when starting from simple, inexpensive benzoic acid derivatives, though care must be taken with the reaction conditions.

  • The Cadogan Reductive Cyclization is most valuable when the target is a N2-substituted indazole , a regioisomer that is often difficult to access selectively.

The optimal choice will ultimately depend on the specific goals of the research program, including the scale of the synthesis, the cost of goods, available starting materials, and the desired point of diversification for library synthesis.

References

Sources

A Senior Application Scientist's Guide to Assessing the Efficacy of Indazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

January 6, 2026

Introduction: The Prominence of the Indazole Scaffold in Oncology

The indazole moiety is a bicyclic heterocyclic aromatic organic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to form key interactions with biological targets have led to its incorporation into numerous pharmacologically active agents.[1][2] In oncology, the indazole core is a cornerstone of several FDA-approved kinase inhibitors, including Pazopanib, Axitinib, and Entrectinib, which underscores its significance in the development of targeted cancer therapies.[3][4] These agents have demonstrated the therapeutic potential of indazole-based compounds, driving further research into novel derivatives to overcome drug resistance and improve patient outcomes.[5][6] This guide provides a comprehensive framework for researchers to assess the efficacy of novel indazole derivatives against cancer cell lines, integrating comparative analysis with robust, field-proven experimental protocols.

Comparative Efficacy of Indazole Derivatives Across Cancer Cell Lines

The initial evaluation of any novel compound involves determining its cytotoxic or anti-proliferative activity across a panel of relevant cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The selection of cell lines is a critical experimental choice. A diverse panel should be used, ideally representing different tumor types (e.g., lung, breast, colon) to identify broad-spectrum activity or selective potency.[7] For instance, initial screenings often utilize sensitive and well-characterized lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[7][8]

Below is a comparative table summarizing the IC50 values of several recently developed indazole derivatives against various human cancer cell lines, showcasing the diverse potency that can be achieved through structural modifications.

Indazole Derivative Target Cancer Cell Line Tissue of Origin IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM) Source
Compound 2f 4T1Breast Cancer0.230.19[9][10]
HepG2Liver Cancer0.800.62[4]
MCF-7Breast Cancer0.340.75[4]
Compound 6e CCRF-CEMLeukemia0.901Not Reported[11]
MOLT-4Leukemia0.525Not Reported[11]
CAKI-1Kidney Cancer0.992Not Reported[11]
Compound 6o K562Chronic Myeloid Leukemia5.15Not Reported[12]
HEK-293 (Normal Cell)Embryonic Kidney33.2Not Reported[12]
Compound 13j A549Lung Cancer0.010 ± 0.00420.11 ± 0.02 (Combretastatin-A4)[13]
MCF7Breast Cancer0.019 ± 0.00390.93 ± 0.034 (Combretastatin-A4)[13]

Note: The data presented are derived from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

Indazole derivatives exert their anti-cancer effects through various mechanisms of action, most notably through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][5] Other mechanisms include the induction of apoptosis and cell cycle arrest.[9][12]

Kinase Inhibition: Many indazole derivatives are designed as ATP-competitive inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora Kinases.[3][5] By blocking these key signaling nodes, these compounds can halt tumor growth and the formation of new blood vessels that supply the tumor.[11]

Induction of Apoptosis: A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Some indazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[9] For example, they can upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[9][10]

Cell Cycle Arrest: The cell cycle is a tightly regulated process that, when dysregulated, leads to uncontrolled cell division. Certain indazole derivatives can interfere with this process, causing cells to arrest in specific phases (e.g., G2/M phase), thereby preventing them from completing cell division and proliferating.[12]

Indazole_Derivative_MOA cluster_0 Indazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indazole Indazole Derivative Kinase Protein Kinases (VEGFR, FGFR, etc.) Indazole->Kinase Apoptosis Apoptotic Machinery (Bcl-2 family, Caspases) Indazole->Apoptosis CellCycle Cell Cycle Regulators (CDKs, Cyclins) Indazole->CellCycle Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Proliferation Inhibition of Proliferation Kinase->Proliferation ApoptosisOutcome Induction of Apoptosis Apoptosis->ApoptosisOutcome Arrest Cell Cycle Arrest CellCycle->Arrest

Caption: General mechanisms of action for anti-cancer indazole derivatives.

Experimental Protocols for Efficacy Assessment

To ensure scientific integrity, all protocols must be robust and self-validating. The following are detailed, step-by-step methodologies for key in vitro experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8][16] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8] Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a designated detergent reagent) to each well to dissolve the formazan crystals.[8][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat with Indazole Derivative (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Sources

The Indazole Scaffold: A Privileged Core for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Inhibitory Profiles of Indazole-Based Compounds

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an ideal hinge-binding motif for a multitude of enzymes, particularly protein kinases and poly(ADP-ribose) polymerases (PARPs).[1][2] This versatility has led to the development of several clinically successful drugs for the treatment of cancer and other diseases.[1]

This guide provides an in-depth comparison of the inhibitory profiles of different classes of indazole-based compounds, focusing on their potency, selectivity, and the methodologies used to characterize them. We will explore the nuanced differences between multi-kinase inhibitors and highly selective PARP inhibitors, providing researchers, scientists, and drug development professionals with a clear, data-driven perspective on this important class of therapeutic agents.

Section 1: Indazole-Based Multi-Kinase Inhibitors

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways regulating growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[1] Several indazole-based compounds have been developed as multi-kinase inhibitors, designed to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis. Here, we compare the inhibitory profiles of three prominent examples: Axitinib, Pazopanib, and Linifanib.

Comparative Kinase Inhibition Profiles

The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. A highly potent inhibitor can be effective at lower doses, while high selectivity can minimize off-target effects and associated toxicities. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below summarizes the biochemical IC50 values of Axitinib, Pazopanib, and Linifanib against a panel of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)Linifanib IC50 (nM)
VEGFR1 (FLT1) 0.1[3]10[4]3[5]
VEGFR2 (KDR) 0.2[3]30[4][6]4[5][7]
VEGFR3 (FLT4) 0.1-0.3[3]47[4]190[8]
PDGFRβ 1.6[3]81[4]66[5][8]
c-Kit 1.7[9]74[4]14[8]
FGFR1 -140[4]-
CSF-1R --7[7]
FLT3 --4[5][7]

Data compiled from multiple sources for comparative purposes.[3][4][5][6][7][8][9]

Expert Insights on Kinase Selectivity:

As the data illustrates, all three compounds are potent inhibitors of the VEGFR family, which is central to their anti-angiogenic mechanism.[10][11] Axitinib stands out for its sub-nanomolar potency against VEGFRs, making it one of the most potent VEGFR inhibitors described.[3][12] Pazopanib and Linifanib exhibit a broader inhibitory profile. Pazopanib also potently inhibits PDGFR and c-Kit, while Linifanib shows strong activity against CSF-1R and FLT3, in addition to VEGFRs and PDGFRβ.[4][7] This multi-targeted approach can be advantageous in cancers where multiple signaling pathways are activated, but it may also contribute to a different spectrum of side effects compared to a more selective agent like Axitinib. The choice of inhibitor in a research or clinical context is therefore guided by the specific kinase dependency of the cancer being studied.

The VEGFR Signaling Pathway: A Key Target

The anti-angiogenic activity of these indazole-based inhibitors is primarily mediated through the blockade of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF ligands bind to their receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]

VEGFR_Pathway cluster_membrane Plasma Membrane cluster_inhibitors VEGFR VEGFR Dimer PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation RAS RAS VEGFR->RAS Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K Autophosphorylation & Activation Axitinib Axitinib Pazopanib Linifanib Axitinib->VEGFR Inhibits (ATP-Competitive) VEGF VEGF Ligand VEGF->VEGFR Binds Proliferation Cell Proliferation Migration Survival (Angiogenesis) PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

To determine the IC50 values and selectivity profiles of kinase inhibitors, a robust and high-throughput biochemical assay is required. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used method that offers high sensitivity and a homogeneous format.[2][15]

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase.[15] A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor fluorophore into close proximity with an acceptor fluorophore (e.g., Alexa Fluor 647) on the substrate. Excitation of the donor leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • Compound Dilution: Perform a serial dilution of the indazole-based inhibitor (e.g., Axitinib) in 100% DMSO to create a concentration gradient. Then, prepare an intermediate dilution in the kinase buffer.[16]

    • Enzyme/Substrate/ATP Mix: Prepare a solution containing the target kinase (e.g., VEGFR2), the biotinylated peptide substrate, and ATP in the kinase buffer. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding results.[2][16]

    • Detection Mix: Prepare a solution containing the Eu-labeled anti-phospho-specific antibody and an acceptor molecule (e.g., streptavidin-conjugated XL665) in a suitable detection buffer.

  • Kinase Reaction:

    • Dispense a small volume (e.g., 5 µL) of the diluted inhibitor into the wells of a low-volume 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.[16]

    • Initiate the kinase reaction by adding an equal volume (e.g., 5 µL) of the Enzyme/Substrate/ATP mix to each well.

    • Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the Detection Mix (e.g., 10 µL) to each well.[16]

    • Incubate the plate at room temperature for 60 minutes to allow the antibody to bind to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TRFRET_Workflow Start Start Prep 1. Reagent Preparation (Inhibitor, Kinase, Substrate, ATP, Detection Reagents) Start->Prep Dispense 2. Dispense Inhibitor (384-well plate) Prep->Dispense React 3. Initiate Reaction (Add Kinase/Substrate/ATP) Dispense->React Incubate_K 4. Incubate (e.g., 60 min, RT) React->Incubate_K Stop 5. Stop Reaction (Add Detection Mix) Incubate_K->Stop Incubate_D 6. Incubate (e.g., 60 min, RT) Stop->Incubate_D Read 7. Read Plate (TR-FRET Reader) Incubate_D->Read Analyze 8. Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Sources

Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Indazole Scaffold Modifications and Their Impact on Biological Activity

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics across various disease areas.

The versatility of the indazole core is evidenced by its presence in several FDA-approved drugs, including Pazopanib, a multi-kinase inhibitor for cancer therapy, and Niraparib, a potent PARP inhibitor for ovarian cancer.[3][4][5][6] The indazole ring system is not commonly found in nature, but its synthetic derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][7]

This guide provides a comparative analysis of how specific modifications to the indazole scaffold influence its biological activity. We will delve into the structure-activity relationships (SAR) that govern target affinity and efficacy, explore the mechanistic underpinnings of these interactions, and provide robust experimental protocols for researchers aiming to explore this promising chemical space.

The Core Scaffold: Understanding Indazole's Chemical Personality

The indazole ring exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][7] This tautomerism is a critical consideration in synthesis and molecular design, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding capabilities and overall geometry, which in turn dictates its interaction with biological targets. The key positions for substitution—primarily C3, C5, C6, and the nitrogen atoms N1 and N2—offer a rich canvas for chemical modification.

Caption: Core indazole scaffold with key positions for chemical modification.

Comparative Analysis of Modifications on Biological Activity

The true power of the indazole scaffold lies in its chameleonic ability to adapt to different biological targets through strategic chemical modifications. Below, we compare how substitutions at various positions drive activity across three major therapeutic areas.

Anticancer Activity: A Multi-Pronged Attack

Indazole derivatives have emerged as some of the most successful small-molecule anticancer agents, primarily through the inhibition of protein kinases and DNA repair enzymes.[8][9][10]

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold is an excellent ATP-mimetic, capable of forming critical hydrogen bonds with the kinase hinge region.[11]

  • VEGFR/PDGFR Inhibition (Anti-angiogenesis): Pazopanib is a prime example of a multi-targeted tyrosine kinase inhibitor that blocks tumor angiogenesis.[3][12] Its indazole core forms essential hydrogen bonds in the ATP-binding pocket of VEGFR-2. The N1-methylation of the indazole and the specific sulfonamide group at C5 are critical for its potent activity. Modifications that alter the pyrimidine or the sulfonamide moiety drastically reduce inhibitory potential.[13][14][15]

G cluster_downstream Downstream Signaling RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) PLCg PLCγ RTK->PLCg RAS RAS → RAF → MEK → ERK RTK->RAS PI3K PI3K → AKT → mTOR RTK->PI3K Pazopanib Pazopanib (Indazole Derivative) Pazopanib->RTK Binds to ATP pocket, blocks phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival PLCg->Proliferation RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis G Start Start: Select Substituted 2-Fluorobenzonitrile Step1 Step 1: Cyclization React with hydrazine hydrate to form aminobenzimidazole Start->Step1 Step2 Step 2: N1-Alkylation React with substituted benzyl halide in DMSO with KOH Step1->Step2 Step3 Step 3: C3-Sulfonylation/Amidation Couple with desired sulfonyl chloride or carboxylic acid Step2->Step3 Purify Purification (Column Chromatography / HPLC) Step3->Purify Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize Library Indazole Derivative Library Characterize->Library Screen Biological Screening (Kinase, Cell Proliferation, etc.) Library->Screen SAR SAR Analysis Identify Hits & Leads Screen->SAR

Caption: General workflow for synthesis and screening of an indazole library.

Protocol 1: General Synthesis of N1-Substituted Indazoles

This protocol is based on a robust method for creating diverse indazole libraries. [16]

  • Objective: To synthesize a N1-substituted amino-indazole intermediate.

  • Rationale: This method provides regioselective N1-alkylation, which is crucial for targeting many kinases. Using powdered KOH in DMSO is an efficient and scalable base/solvent system.

  • Procedure:

    • To a solution of the starting 4-substituted-2-fluorobenzonitrile (1.0 eq) in n-butanol (5 mL/mmol), add hydrazine hydrate (3.0 eq).

    • Heat the mixture to reflux (approx. 120 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and add water to precipitate the product. Filter the solid, wash with cold water, and dry to yield the amino-indazole.

    • Dissolve the amino-indazole (1.0 eq) in DMSO (10 mL/mmol).

    • Add powdered KOH (1.5 eq) and stir for 15 minutes at room temperature.

    • Add the desired substituted benzyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into ice water. The product will precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N1-substituted indazole.

Protocol 2: In Vitro Cell Proliferation (MTS) Assay

This protocol is a self-validating system to assess the antiproliferative activity of synthesized compounds.

  • Objective: To determine the IC₅₀ value of an indazole derivative against a cancer cell line.

  • Rationale: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells. A reduction in signal indicates cytotoxicity or cytostasis. Including a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) validates the assay's performance.

  • Procedure:

    • Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare a 2X serial dilution of the test compounds in culture medium. The final concentration should range from 100 µM to 1 nM. Also prepare a vehicle control (0.5% DMSO) and a positive control.

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a dose-response curve (sigmoidal, variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. This guide demonstrates that strategic modifications at key positions on the indazole ring can profoundly and predictably alter biological activity, allowing for the fine-tuning of potency and selectivity against a wide array of therapeutic targets. The SAR data clearly show that C3 and N1 substitutions are paramount for directing activity towards specific kinase and enzyme families, while modifications on the fused benzene ring often modulate pharmacokinetic properties. [2][16] Future research will likely focus on several key areas. The development of dual-target or multi-functional agents, such as compounds with combined kinase inhibitory and anti-inflammatory properties, could address complex diseases like cancer more effectively. [2]Furthermore, the integration of computational modeling and AI-driven design with traditional synthesis will undoubtedly accelerate the discovery of novel indazole-based therapeutics with improved efficacy and safety profiles. [2][11]The indazole core, with its proven track record and vast potential for chemical derivatization, will remain a high-value scaffold for drug discovery professionals for the foreseeable future.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Cancer Research UK. [Link]

  • Pazopanib. (n.d.). Wikipedia. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). Journal of the Indian Chemical Society. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). Cancers. [Link]

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). Future Oncology. [Link]

  • What is the mechanism of Pazopanib Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Topics in Current Chemistry. [Link]

  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. (2025). Dr.Oracle. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. [Link]

  • New PARP Inhibitor Approved for Ovarian Cancer. (2017). American Association for Cancer Research (AACR). [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023). Cancers. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry. [Link]

  • PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials. (2022). Therapeutic Advances in Medical Oncology. [Link]

  • 2-Substituted indazoles. Synthesis and antimicrobial activity. (1999). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (2020). ChemMedChem. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry. [Link]

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed. [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. (n.d.). Government Degree College, Palakonda. [Link]

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. (1993). Pharmazie. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthesis of pyrazole–indazole derivatives as AXL inhibitors. (n.d.). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). Current Organic Synthesis. [Link]

  • Synthesis of 1H-indazole-derived biologically active compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. [Link]

  • SAR of indazole derivative as selective FGFR2 inhibitor. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Describes the predicted SAR studies of indazole based derivatives. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the synthesis and analysis of novel compounds. It fundamentally includes the responsible management and disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 7-bromo-1H-indazole-5-carboxylate (CAS No. 1427460-96-5), ensuring the safety of personnel and adherence to environmental regulations. As a halogenated heterocyclic compound, this substance requires specific handling protocols to mitigate risks. This document is designed to be your trusted resource, offering clarity and actionable steps rooted in established safety science.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. Methyl 7-bromo-1H-indazole-5-carboxylate must be treated as a hazardous substance. While comprehensive toxicological data may be limited, information from its Safety Data Sheet (SDS) and data from structurally analogous bromo-indazole compounds provide a strong basis for a conservative risk assessment.[1][2][3] The primary hazards are associated with irritation and potential toxicity.

According to notifications provided to the European Chemicals Agency (ECHA) for similar substances, this class of compounds can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4] Therefore, all handling and disposal operations should be predicated on avoiding direct contact and inhalation.

Table 1: Hazard Profile of Methyl 7-bromo-1H-indazole-5-carboxylate and Analogues

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement Examples
Skin IrritationGHS07 (Exclamation Mark)Causes skin irritation.[2][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
Eye IrritationGHS07 (Exclamation Mark)Causes serious eye irritation.[2][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Respiratory IrritationGHS07 (Exclamation Mark)May cause respiratory irritation.[2][4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Harmful if swallowed.[2]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, the following PPE is mandatory when handling Methyl 7-bromo-1H-indazole-5-carboxylate, including its waste products. The causality is clear: creating an impermeable barrier between the researcher and the chemical is essential to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[3]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin and Body Protection: A fully buttoned laboratory coat is required to protect against incidental skin contact.[3]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]

The Disposal Protocol: A Step-by-Step, Logic-Driven Workflow

The proper disposal of Methyl 7-bromo-1H-indazole-5-carboxylate is governed by its classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle to grave" management system for hazardous materials, which informs these procedures.[11][12]

Step 1: Waste Characterization and Segregation
  • Characterization: This compound is definitively classified as a halogenated organic hazardous waste . The presence of the bromine atom in its structure is the key determinant.[9][10] This classification is critical because halogenated wastes often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.

  • Segregation: This is the most crucial step in preventing dangerous reactions and ensuring cost-effective, compliant disposal.

    • DO collect waste Methyl 7-bromo-1H-indazole-5-carboxylate and any materials contaminated with it (e.g., gloves, weighing paper, contaminated solvent rinses) in a designated "Halogenated Organic Waste" container.[10][13][14]

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[10][14] Co-mingling complicates disposal and significantly increases costs.

    • DO NOT mix with incompatible waste streams such as strong acids, bases, or oxidizers.

Step 2: Waste Collection and Container Management
  • Container Selection: Use a container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, screw-top lid to prevent leaks and evaporation.[11][15]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage.[15]

  • Keep Containers Closed: An open waste container is a common and serious regulatory violation.[11] Keep the waste container sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.[14][16]

Step 3: Accurate and Compliant Labeling
  • Labeling at the Start: Affix a hazardous waste tag to the container before the first drop of waste is added.[14][16]

  • Required Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "Waste Methyl 7-bromo-1H-indazole-5-carboxylate" . Do not use abbreviations or chemical formulas.[14]

    • A clear list of all contents, including any solvents used for rinsing, with percentage estimates.

    • The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).

    • The date when waste was first added to the container (accumulation start date).

Step 4: Safe Storage Pending Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated. This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[3]

  • Location: The storage area should be away from drains, heat sources, and high-traffic areas to prevent accidents and environmental discharge.[1][13]

Step 5: Arranging Final Disposal
  • Institutional EHS: Do not dispose of this chemical down the drain or in the regular trash.[1][13]

  • Request Pickup: Once the container is full (typically around 80% capacity to allow for expansion) or if the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[10] Follow their specific procedures for requesting a waste collection.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbent material and contaminated debris using non-sparking tools.[1]

    • Place the collected material into a sealed, labeled hazardous waste container for disposal.

    • Decontaminate the area with a suitable solvent, collecting the rinsate as halogenated hazardous waste.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of Methyl 7-bromo-1H-indazole-5-carboxylate.

G cluster_Lab Laboratory Operations cluster_EHS EHS Operations cluster_Spill Emergency Spill Gen Waste Generation (Methyl 7-bromo-1H-indazole-5-carboxylate & contaminated materials) Char Step 1: Characterize Waste (Halogenated Organic) Gen->Char Classify Seg Step 2: Segregate Waste (Keep separate from non-halogenated) Char->Seg Isolate Collect Step 3: Collect in Compatible Container (Properly sealed, <80% full) Seg->Collect Contain Label Step 4: Label Container ('Hazardous Waste', full name, date, hazards) Collect->Label Identify Store Step 5: Store in SAA (Secondary Containment) Label->Store Secure Pickup Step 6: EHS Pickup Request Store->Pickup Request Collection Dispose Final Compliant Disposal (e.g., Incineration by licensed facility) Pickup->Dispose Transport SpillEvent Spill Occurs SpillCollect Contain & Absorb (with proper PPE) SpillEvent->SpillCollect SpillDispose Collect as halogenated waste SpillCollect->SpillDispose SpillDispose->Store Add to waste stream

Caption: Workflow for the proper disposal of Methyl 7-bromo-1H-indazole-5-carboxylate.

References

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Substance Information - ethyl 2-methyl-1H-imidazole-4-carboxylate. European Chemicals Agency (ECHA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Methyl 7-bromo-1H-indazole-5-carboxylate. Amerigo Scientific. [Link]

  • METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. ChemSrc. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • ECHA CHEM. European Chemicals Agency (ECHA). [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • 5-Bromo-1H-indazole-3-carboxylic acid Material Safety Data Sheet. Cole-Parmer. [Link]

  • ECHA CHEM. European Chemicals Agency (ECHA). [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Institutes of Health (NIH). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

Personal protective equipment for handling Methyl 7-bromo-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 7-bromo-1H-indazole-5-carboxylate

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 7-bromo-1H-indazole-5-carboxylate. By moving beyond a simple checklist and delving into the causality behind each safety measure, we aim to foster a culture of deep understanding and proactive risk mitigation in the laboratory.

Methyl 7-bromo-1H-indazole-5-carboxylate is a heterocyclic compound whose specific toxicological properties may not be extensively documented. Therefore, it is crucial to handle it with the caution afforded to all novel chemical entities, assuming potential hazards in the absence of comprehensive data. The following protocols are designed to establish a self-validating system of safety, ensuring that each step minimizes risk and protects both the researcher and the integrity of the experiment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling of Methyl 7-bromo-1H-indazole-5-carboxylate, a thorough review of the Safety Data Sheet (SDS) is mandatory.[1][2] The SDS provides critical information on potential hazards, including toxicity, flammability, and reactivity.[1] In the case of this compound, we must pay close attention to risks associated with halogenated aromatic compounds, which can include skin, eye, and respiratory irritation.

The selection of appropriate PPE is the first line of defense against exposure.[1][3] The following table outlines the minimum required PPE for handling Methyl 7-bromo-1H-indazole-5-carboxylate in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use. Double gloving is advised when handling the pure compound or concentrated solutions to provide an additional barrier against contamination.[5]
Eyes Safety glasses with side shields or gogglesProvides essential protection against accidental splashes of solutions or contact with airborne particles of the solid compound.[4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during quenching of reactions.[4][6]
Body Laboratory coatA standard, flame-resistant lab coat is required to protect against skin contact with spills and to prevent contamination of personal clothing.[4]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[4] The specific type of cartridge should be chosen based on a formal risk assessment of the procedure.
II. Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following workflow should be adapted to specific experimental needs while maintaining the core safety principles.

1. Preparation and Engineering Controls:

  • All manipulations of solid Methyl 7-bromo-1H-indazole-5-carboxylate and its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Before beginning work, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • When weighing and transferring the solid material, use tools such as spatulas and weighing paper to avoid direct contact.

  • Avoid creating dust when handling the solid.[2][8] If the material is a fine powder, handle it with extra care to prevent it from becoming airborne.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of a Spill:

  • Immediately evacuate the affected area and alert your supervisor and colleagues.

  • For a small spill of solid material, and if you are trained to do so, wear appropriate PPE (including respiratory protection) and gently sweep the material into a labeled waste container, avoiding dust generation.[4]

  • For liquid spills, use an absorbent material compatible with the solvent to contain the spill.

  • For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office immediately.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • All solid waste contaminated with Methyl 7-bromo-1H-indazole-5-carboxylate, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a designated, properly labeled, and sealed waste container.

  • Do not dispose of any waste containing this compound down the drain.[2]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling Methyl 7-bromo-1H-indazole-5-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Verify Fume Hood Verify Fume Hood Operation Don PPE->Verify Fume Hood Weigh & Transfer Weigh & Transfer Solid Verify Fume Hood->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Dispose Waste Dispose of Contaminated Waste Prepare Solution->Dispose Waste Doff PPE Remove PPE Correctly Dispose Waste->Doff PPE Wash Hands Thoroughly Wash Hands Doff PPE->Wash Hands Spill Occurs Spill Occurs Evacuate & Alert Evacuate Area & Alert Others Spill Occurs->Evacuate & Alert Yes Handling Handling Handling->Spill Occurs Assess Spill Size Assess Spill Size & Risk Evacuate & Alert->Assess Spill Size Small Spill Cleanup Trained Personnel Cleanup Assess Spill Size->Small Spill Cleanup Small Contact EHS Contact EHS Immediately Assess Spill Size->Contact EHS Large

Caption: Workflow for Safe Handling of Methyl 7-bromo-1H-indazole-5-carboxylate.

References

  • Time in Pasuruan, ID. Google Search.
  • Safety First: Best Practices for Handling Research Chemicals. (2025-09-04).
  • Methyl 7-bromo-1H-indazole-5-carboxylate - Safety D
  • Labor
  • Chemical Safety in Research and Teaching.
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • SAFETY D
  • Chemical Safety for Laboratory Employees. Rosalind Franklin University.
  • Working with Chemicals - Prudent Practices in the Labor
  • METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYL
  • SAFETY DATA SHEET. Fisher Scientific. (2023-08-25).
  • 5-BROMO-7-METHYL-1H-INDAZOLE - Safety D
  • SAFETY DATA SHEET. Fisher Scientific. (2010-07-09).
  • UNIT 7: Personal Protective Equipment. CTAHR.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.
  • OSHA Technical Manual (OTM)
  • 5-Bromo-7-methyl-1H-indazole - Apollo Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-bromo-1H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1H-indazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.